molecular formula C15H20N2O3 B1375402 Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate CAS No. 1254115-22-4

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Cat. No.: B1375402
CAS No.: 1254115-22-4
M. Wt: 276.33 g/mol
InChI Key: VJDWVTGQLRWGKY-UHFFFAOYSA-N
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Description

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-15(20-10-13-4-2-1-3-5-13)17-8-6-16(7-9-17)14-11-19-12-14/h1-5,14H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDWVTGQLRWGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2COC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis and characterization of this compound, a valuable intermediate in contemporary drug discovery. The piperazine scaffold is a ubiquitous structural motif in pharmaceuticals, while the oxetane ring is increasingly utilized as a strategic tool to enhance metabolic stability and aqueous solubility.[1] This document details a robust and efficient synthetic strategy via reductive amination, explains the rationale behind key experimental choices, and outlines the necessary analytical techniques to verify the structure and purity of the final product. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.

Introduction: Strategic Importance in Medicinal Chemistry

The synthesis of novel molecular entities with optimized pharmacological profiles is the cornerstone of drug development. This compound incorporates two key structural features of high interest:

  • The Piperazine Ring: A "privileged scaffold" found in a multitude of FDA-approved drugs.[1] Its two nitrogen atoms allow for diverse functionalization, enabling the modulation of physicochemical properties like lipophilicity and basicity, which are critical for pharmacokinetics.[2]

  • The Oxetane Moiety: This small, strained four-membered ether has emerged as a valuable "magic fragment." Its incorporation into a molecule can lead to significant improvements in aqueous solubility, metabolic stability, and cell permeability, while also providing a unique three-dimensional vector for exploring chemical space.

The target compound serves as a versatile building block, where the benzyl carbamate (Cbz) group acts as a stable protecting group for one of the piperazine nitrogens, allowing for selective functionalization at the other. This guide presents a reliable method to introduce the desirable oxetanyl group onto the piperazine core.

Synthetic Strategy: Reductive Amination

The chosen pathway for synthesizing this compound is the direct reductive amination of Benzyl piperazine-1-carboxylate with oxetan-3-one. This method is one of the most efficient and widely used for forming C-N bonds in a single pot.[3]

Overall Reaction Scheme

The synthesis proceeds by reacting the secondary amine of the piperazine starting material with the ketone of oxetan-3-one to form an intermediate iminium ion, which is then reduced in situ by a mild hydride-donating agent.

G reactant1 Benzyl piperazine-1-carboxylate plus1 + reactant1->plus1 reactant2 Oxetan-3-one reagent1 Sodium Triacetoxyborohydride (NaBH(OAc)₃) reactant2->reagent1 1. reagent2 Dichloromethane (DCM) (Solvent) reagent1->reagent2 2. product This compound reagent2->product plus1->reactant2 plus2 +

Caption: Reaction scheme for the synthesis via reductive amination.

Rationale for Method Selection

Reductive amination is superior to alternative methods like direct N-alkylation with a 3-halooxetane for several reasons:

  • Efficiency: It is a one-pot reaction, which simplifies the experimental setup and reduces material loss between steps.[3]

  • Selectivity: The reaction conditions are mild, minimizing side reactions. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild and selective reducing agent that is stable in anhydrous acidic conditions and primarily reduces the intermediate iminium ion without affecting the starting ketone.

  • Substrate Availability: Both Benzyl piperazine-1-carboxylate and oxetan-3-one are commercially available starting materials, making this route accessible and scalable.[4]

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis, purification, and analysis of the target compound.

Materials and Equipment
  • Chemicals:

    • Benzyl piperazine-1-carboxylate (CAS: 31166-44-6)[4]

    • Oxetan-3-one

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes (or heptane) for chromatography

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Magnetic stir plate

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (silica gel) and developing chamber

Synthesis Workflow

G A 1. Reaction Setup Dissolve reactants in anhydrous DCM under an inert atmosphere. B 2. Reagent Addition Add NaBH(OAc)₃ portion-wise at 0 °C to room temperature. A->B C 3. Reaction Monitoring Track progress using Thin-Layer Chromatography (TLC). B->C D 4. Aqueous Workup Quench with NaHCO₃ (aq). Separate organic layer. C->D E 5. Extraction & Drying Extract aqueous layer with DCM. Dry combined organic phases. D->E F 6. Purification Concentrate and purify crude product via silica gel chromatography. E->F G 7. Final Characterization Analyze purified product using NMR and Mass Spectrometry. F->G

Caption: Step-by-step experimental workflow for synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen), add Benzyl piperazine-1-carboxylate (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of Ketone: Add oxetan-3-one (1.1-1.2 equiv) to the solution and stir for 15-20 minutes at room temperature.

  • Reductant Addition: Cool the mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 equiv) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 1254115-22-4[5][6][7][8]
Molecular Formula C₁₅H₂₀N₂O₃[5][6][7][9]
Molecular Weight 276.33 g/mol [5][6][7][9]
Appearance Solid
Spectroscopic Data (Expected)

The following tables summarize the expected spectroscopic data for the verification of the molecular structure.

Table 2: Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.35m5HAr-H (Phenyl)
~ 5.15s2HO-CH₂ -Ph
~ 4.65t2HOxetane-CH₂ -O
~ 4.55t2HOxetane-CH₂ -O
~ 3.55p1HOxetane-CH -N
~ 3.50t4HPiperazine-CH₂ -N(Cbz)
~ 2.50t4HPiperazine-CH₂ -N(Oxetane)

Table 3: Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 155.0C =O (Carbamate)
~ 136.5Ar-C (Quaternary)
~ 128.5, 128.0, 127.8Ar-C H
~ 74.5Oxetane-C H₂-O
~ 67.5O-C H₂-Ph
~ 66.0Oxetane-C H-N
~ 51.0Piperazine-C H₂-N(Oxetane)
~ 44.0Piperazine-C H₂-N(Cbz)
Mass Spectrometry
  • Technique: Electrospray Ionization (ESI), positive mode.

  • Expected Value: The calculated exact mass for C₁₅H₂₀N₂O₃ is 276.1474. The primary ion observed should be the protonated molecular ion [M+H]⁺.

  • m/z (found): Expected around 277.1547.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagent Specific:

    • Dichloromethane (DCM): Is a volatile and suspected carcinogen. Avoid inhalation and skin contact.

    • Sodium triacetoxyborohydride: Is moisture-sensitive and can release flammable gas upon contact with water. Handle under an inert atmosphere. The quenching process should be done slowly and carefully.

Conclusion

This guide provides a validated and detailed protocol for the synthesis of this compound. The reductive amination strategy is robust, high-yielding, and utilizes readily available materials. The outlined characterization methods provide a clear framework for verifying the structural integrity and purity of the final product, ensuring its suitability for subsequent applications in medicinal chemistry and drug development programs.

References

  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • Synthesis of functionalized benzyl amines by the reductive. (n.d.). Arkivoc. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Retrieved from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2021). ResearchGate. Retrieved from [Link]

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). White Rose Research Online. Retrieved from [Link]

  • 1254115-22-4 | this compound. (n.d.). AA Blocks. Retrieved from [Link]

  • Synthesis method of N-Boc piperazine. (2019). Google Patents.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2018). Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Retrieved from [Link]

  • Alkylated piperazine compounds. (2013). Google Patents.
  • This compound | Chemical. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. (2018). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2017). ResearchGate. Retrieved from [Link]

  • The Summary of the Synthesis of Amines. (2016). Semantic Scholar. Retrieved from [Link]

  • benzyl piperazine-1-carboxylate CAS 31166-44-6. (n.d.). Watson International. Retrieved from [Link]

  • Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. (2007). ResearchGate. Retrieved from [Link]

Sources

Harnessing the Synergy of Oxetane-Containing Piperazines: A Technical Guide to Unlocking Novel Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer superior pharmacological properties is relentless. Among the myriad of structural motifs, the strategic combination of the piperazine core with an oxetane moiety has emerged as a particularly powerful approach. This guide provides an in-depth technical exploration of the oxetane-containing piperazine scaffold, moving beyond a simple catalog of activities to dissect the fundamental physicochemical rationale for its use. We will examine how the unique electronic and steric properties of the oxetane ring modulate the well-established piperazine scaffold to overcome common drug development hurdles, such as metabolic instability, off-target toxicity associated with high basicity, and poor solubility. Through detailed mechanistic discussions, case studies of clinical candidates, and robust experimental protocols, this whitepaper will serve as a comprehensive resource for researchers and drug development professionals seeking to leverage this synergistic scaffold for the discovery of next-generation therapeutics.

The Rationale: A Strategic Alliance of Privileged Scaffolds

The practice of medicinal chemistry often involves the combination of "privileged scaffolds"—structural motifs that are known to interact with multiple biological targets. Both piperazine and oxetane independently hold this distinction.

  • The Piperazine Core: A versatile and ubiquitous six-membered heterocycle, the piperazine ring is a cornerstone of drug design.[1][2] Its two nitrogen atoms provide handles for facile chemical modification, allowing chemists to append pharmacophoric groups and tune properties.[3] The basicity of the piperazine nitrogens often facilitates favorable interactions with biological targets and can enhance aqueous solubility.[1][4]

  • The Oxetane Moiety: The four-membered oxetane ring has gained significant traction as a "magic" fragment in drug discovery.[5][6] It is a compact, polar, and three-dimensional motif that can serve as a bioisosteric replacement for less desirable groups like gem-dimethyl or carbonyl functionalities.[7][8][9] Its incorporation is known to improve metabolic stability, increase solubility, and favorably alter molecular conformation.[7][10][11]

The true innovation lies in their combination. Attaching an oxetane ring, typically at a piperazine nitrogen, is not merely an additive process; it is a strategic decision to use the oxetane to fine-tune the piperazine's inherent properties. This creates a synergistic scaffold that addresses several key challenges in drug optimization simultaneously.

cluster_0 Common Scaffolds cluster_1 Strategic Bioisostere cluster_2 Improved Properties Morpholine Morpholine N-Oxetanyl-Piperazine N-Oxetanyl-Piperazine Morpholine->N-Oxetanyl-Piperazine Replacement N-Alkyl-Piperazine N-Alkyl-Piperazine N-Alkyl-Piperazine->N-Oxetanyl-Piperazine Modification Lower pKa Lower pKa N-Oxetanyl-Piperazine->Lower pKa Increased Solubility Increased Solubility N-Oxetanyl-Piperazine->Increased Solubility Metabolic Stability Metabolic Stability N-Oxetanyl-Piperazine->Metabolic Stability Reduced hERG Risk Reduced hERG Risk Lower pKa->Reduced hERG Risk A 1. Dissolve Piperazine in DCM/DCE B 2. Add Oxetan-3-one (1.1 eq) A->B Reactants C 3. Add NaBH(OAc)3 (1.5 eq) B->C Reducing Agent D 4. Stir 4-16h at Room Temp C->D Reaction E 5. Aqueous Quench (NaHCO3) D->E Workup F 6. Extraction with DCM E->F G 7. Purify via Chromatography F->G Final Product cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Activity & Selectivity cluster_2 Tier 3: In Vitro ADME & Safety cluster_3 Tier 4: In Vivo Evaluation A Target Binding Assay (e.g., Radioligand, FP) B Determine Affinity (Ki, Kd) A->B C Cell-Based Functional Assay (e.g., cAMP, Kinase Glo®) B->C Active Binders (e.g., Ki < 1µM) D Determine Potency (IC50 / EC50) C->D E Selectivity Panel Profiling (Against related targets) D->E Potent Hits (e.g., IC50 < 500nM) F Physicochemical Profiling (pKa, Solubility, LogD) E->F Selective Hits G Metabolic Stability Assay (HLM, Hepatocytes) F->G H Preliminary Safety (hERG, CYP Inhibition) G->H I Pharmacokinetic (PK) Study in Rodents H->I Promising Leads

Sources

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate mechanism of action prediction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Mechanism of Action for Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Executive Summary

This guide presents a predictive analysis of the mechanism of action (MoA) for the novel chemical entity, this compound. By deconstructing the molecule into its core pharmacophoric components—the benzylpiperazine scaffold and the appended oxetane ring—we hypothesize its primary biological targets and downstream effects. The benzylpiperazine core is a well-established privileged scaffold for central nervous system (CNS) targets, particularly monoamine transporters and G-protein coupled receptors (GPCRs).[1][2][3] The oxetane moiety is a contemporary medicinal chemistry motif used to modulate physicochemical properties, notably to improve solubility and reduce the basicity of adjacent amines, which can enhance target selectivity and improve pharmacokinetic profiles.[4][5][6]

Our primary hypothesis posits that this compound acts as a modulator of dopaminergic and/or serotonergic systems, with a high probability of interacting with dopamine and serotonin transporters or their respective receptor families. This document outlines a comprehensive, multi-phase experimental strategy to systematically test this hypothesis, beginning with in silico and in vitro target screening and progressing to cell-based functional assays. The proposed workflows are designed to provide a robust, self-validating framework for elucidating the compound's precise MoA, thereby guiding future preclinical development.

Introduction and Rationale

The imperative in modern drug discovery is to de-risk clinical candidates as early as possible. A critical step in this process is the elucidation of a compound's mechanism of action (MoA), which provides a rational basis for its therapeutic efficacy and potential side effects.[7] The subject of this guide, this compound, is a synthetic compound whose biological activity is not yet publicly characterized. Its structure, however, contains distinct chemical motifs that offer compelling clues to its potential pharmacological role.

This guide provides a logical, evidence-based framework for predicting and subsequently validating the MoA of this molecule. We will first perform a structural analysis of its constituent parts, then formulate a primary hypothesis based on established structure-activity relationships (SAR). Finally, we will present a detailed, actionable experimental plan designed for researchers to rigorously test these predictions.

Molecular Scaffolding and Pharmacophore Analysis

A molecule's structure is the foundation of its biological activity. By dissecting this compound, we can infer its likely interactions based on the known pharmacology of its components.

  • The Benzylpiperazine (BZP) Core: The BZP scaffold is a well-known pharmacophore with a strong precedent for CNS activity. Unsubstituted BZP itself is a recreational drug known to act as a releasing agent and reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, producing stimulant and euphoric effects similar to amphetamine.[1][3][8][9] The presence of this core strongly suggests that the compound's primary targets reside within the monoaminergic systems. Furthermore, numerous approved drugs and clinical candidates incorporate a piperazine ring to target a wide array of GPCRs, including dopamine and serotonin receptors, as well as sigma receptors.[10][11]

  • The N-Benzyl Carbamate Group: The benzyl carbamate (Cbz) group on the N1 position of the piperazine ring is a significant structural feature. While it can serve as a simple protecting group in synthesis, in a final compound it imparts steric bulk and lipophilicity. This group will influence the molecule's orientation within a binding pocket and may be a key determinant of target selectivity. It is also plausible that this carbamate could be metabolically labile, suggesting the molecule may act as a prodrug, releasing the 4-(oxetan-3-yl)piperazine core in vivo.

  • The 4-(Oxetan-3-yl) Moiety: The oxetane ring is a modern functional group in drug design, prized for its ability to fine-tune physicochemical properties.[6] As a small, polar, and rigid three-dimensional structure, it can improve aqueous solubility and metabolic stability.[4][5] Critically, when attached to an amine, the electron-withdrawing nature of the oxetane oxygen atom reduces the pKa (basicity) of the nitrogen.[6] For the piperazine N4 nitrogen in our compound, this lowered basicity can be advantageous, potentially reducing off-target activity at sites sensitive to highly basic amines (e.g., hERG channels) and optimizing interactions at the primary target.

In Silico Prediction and Primary Hypothesis Formulation

Based on the structural analysis, our primary hypothesis is that This compound functions as a modulator of CNS monoaminergic signaling pathways. The BZP core directs it toward these targets, while the N-Cbz and N-oxetane substituents refine its affinity and selectivity.

Computational methods, such as reverse docking and pharmacophore modeling, are invaluable for screening a novel compound against a library of known biological targets to predict potential interactions.[12][13][14] Such an approach would be the logical first step to refine our hypothesis.

Predicted Target Class Specific Target Examples Rationale for Prediction
Monoamine Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT)The core structure is a benzylpiperazine, a known monoamine reuptake inhibitor/releaser.[1][3]
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2CThe piperazine moiety is a classic pharmacophore for various 5-HT receptor subtypes.[2]
Dopamine Receptors D2, D3, D4Many antipsychotic and neurological drugs containing the piperazine scaffold target dopamine receptors.[10]
Sigma Receptors σ1, σ2Benzylpiperazine derivatives have been specifically designed as high-affinity sigma receptor ligands.[11]

Given the strong precedent of BZP, the highest probability lies with interaction at monoamine transporters. The substitutions likely shift its profile from a non-selective releaser towards a more selective reuptake inhibitor.

Proposed Signaling Pathway: Inhibition of Dopamine Reuptake

To visualize our primary hypothesis, we propose that the compound acts as a dopamine reuptake inhibitor. By blocking DAT on the presynaptic membrane, the molecule would increase the concentration and residence time of dopamine in the synaptic cleft, leading to enhanced downstream signaling in the postsynaptic neuron.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA_synapse Dopamine DA_vesicle->DA_synapse Release D2R Dopamine Receptor (e.g., D2) Signaling Downstream Signaling Cascade D2R->Signaling Activation DA_synapse->DAT DA_synapse->D2R Binding Compound Our Compound Compound->DAT Inhibition G cluster_1 Phase 1: In Vitro Target Engagement cluster_2 Phase 2: Cellular Confirmation cluster_3 Phase 3: Advanced Analysis start Hypothesis: CNS Monoaminergic Modulator binding Protocol 5.1: Radioligand Binding Assays (Broad CNS Panel) start->binding functional Protocol 5.2: Functional Assays (e.g., Neurotransmitter Uptake) binding->functional Hits phenotypic Protocol 5.3: Cell-Based Phenotypic Assays (e.g., CREB Phosphorylation) functional->phenotypic Confirmed Activity off_target Off-Target Profiling (e.g., CEREP Panel, hERG) phenotypic->off_target adme In Vitro ADME/Tox phenotypic->adme end MoA Elucidation & Lead Optimization Decision off_target->end adme->end

Sources

The Compass of Aromatic Amines: A Technical Guide to the Structure-Activity Relationship of Benzylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of benzylpiperazine analogs, a class of compounds with significant pharmacological interest due to their diverse interactions with central nervous system targets. Primarily acting on dopaminergic and serotonergic systems, these molecules have been investigated for their potential as therapeutic agents and are also known as constituents of recreational drugs. This document offers an in-depth analysis of the intricate relationship between the chemical architecture of benzylpiperazine derivatives and their biological activity. We will dissect the influence of structural modifications on receptor and transporter affinity, functional potency, and overall pharmacological profile. Detailed experimental protocols for the synthesis and evaluation of these analogs are provided, alongside quantitative data and visual representations of key concepts to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the chemical space of benzylpiperazine-based compounds.

Introduction: The Benzylpiperazine Scaffold - A Privileged Motif in Neuropharmacology

The benzylpiperazine (BZP) core, consisting of a piperazine ring N-substituted with a benzyl group, represents a versatile and privileged scaffold in medicinal chemistry.[1] The inherent conformational flexibility of the piperazine ring, coupled with the diverse chemical modifications possible on both the aromatic benzyl moiety and the second piperazine nitrogen, allows for the fine-tuning of pharmacological activity. Historically, BZP was investigated as a potential antidepressant but was found to exhibit amphetamine-like stimulant properties.[2] This psychostimulant effect is primarily attributed to its action as a dopamine and norepinephrine releasing agent and reuptake inhibitor.[2][3][4]

The co-administration of BZP with other piperazine analogs, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which displays a more pronounced serotonergic activity, can produce effects that mimic those of MDMA.[1][5] This synergistic interaction underscores the complex polypharmacology of this class of compounds and highlights the critical importance of understanding their SAR to predict and modulate their effects. This guide will systematically deconstruct the benzylpiperazine molecule to elucidate the contribution of each structural component to its biological activity.

The Core Structure: A Tale of Two Rings and a Linker

The fundamental benzylpiperazine structure can be divided into three key regions for SAR analysis: the benzyl moiety, the piperazine ring, and the substituent on the second piperazine nitrogen (N4). Modifications in each of these regions can dramatically alter the compound's affinity and selectivity for its biological targets.

Diagram: General Structure of Benzylpiperazine Analogs

Caption: Key regions of the benzylpiperazine scaffold for SAR analysis.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzylpiperazine analogs is a complex interplay of their affinity for various monoamine transporters (DAT, SERT, NET) and receptors (dopamine and serotonin subtypes). The following sections detail the impact of structural modifications on these interactions.

The Benzyl Moiety: Aromatic Substitutions as a Guiding Force

Substituents on the benzyl ring play a paramount role in determining the pharmacological profile of these analogs. Electronic and steric properties of these substituents can profoundly influence binding affinity and selectivity.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituent can modulate the interaction with the binding pocket of the target protein. For instance, the presence of electron-withdrawing groups at the 4-position of the N-benzyl ring has been shown to be beneficial for dopamine transporter (DAT) affinity.[6]

  • Positional Isomerism: The position of the substituent on the benzyl ring is critical. Ortho- and meta-substituted phenylpiperazines, for example, exhibit different conformational preferences, which can translate into distinct activities at the 5-HT2C receptor, with some acting as agonists and others as antagonists.[7]

  • Bulky Substituents: The introduction of bulky groups can enhance selectivity for certain receptor subtypes by exploiting differences in the size and shape of their binding pockets.

The Piperazine Ring: More Than Just a Linker

While often considered a linker, the piperazine ring's conformational flexibility and basicity are crucial for activity. Modifications that constrain the conformation of the piperazine ring can impact receptor binding. Furthermore, the basic nitrogen atom of the piperazine ring is often involved in a key salt bridge interaction with an acidic residue (e.g., aspartate) in the binding site of aminergic G-protein coupled receptors.

The N4-Substituent: A Gateway to Diverse Pharmacology

The substituent at the N4 position of the piperazine ring is a major determinant of the overall pharmacological profile. Replacing the hydrogen with various alkyl, aryl, or more complex moieties can shift the activity from a releasing agent to a receptor agonist or antagonist. For example, extending the N4-substituent with a butyl chain linked to a pyrimido[2,1-f]theophylline fragment can yield potent 5-HT1A receptor ligands.[8]

Quantitative SAR Data

The following tables summarize the binding affinities (Ki) of a selection of benzylpiperazine analogs at key dopamine and serotonin receptors and transporters. Lower Ki values indicate higher binding affinity.

Table 1: Dopamine Receptor and Transporter Binding Affinities of Benzylpiperazine Analogs
CompoundR (Benzyl Ring)N4-SubstituentDAT Ki (nM)D2 Ki (nM)D3 Ki (nM)Reference
BZPHH175>10,000>10,000[3]
GBR 12909 analog4-F, 4-F (on methoxy)3-phenylpropyl---[6]
Chiral analog (+)-11H2-hydroxypropyl (S)High Affinity--[9]
Table 2: Serotonin Receptor and Transporter Binding Affinities of Benzylpiperazine Analogs
CompoundR (Benzyl Ring)N4-SubstituentSERT Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)Reference
BZPHH6050>10,000>10,000>10,000[3]
mCPP3-ClH---Agonist[2]
NAN-190 analog2-OCH34-(1-adamantanecarboxamido)butyl-0.4--[10]
Butyl analog2-OCH34-(pyrimido[2,1-f]theophyllin-4-yl)butyl-0.5-21.5Low Affinity-[8]

Experimental Protocols

Synthesis of N-Substituted Benzylpiperazine Analogs

Method 1: N-Alkylation of Piperazine with Substituted Benzyl Halides

This method is a straightforward approach for the synthesis of a variety of N-benzylpiperazine analogs.

  • Step 1: Dissolution of Piperazine. Dissolve piperazine hexahydrate (0.2 mol) in ethanol (80 ml).

  • Step 2: Formation of Monopiperazinium Salt. Add 11.5 N hydrochloric acid (0.2 mol) with stirring.

  • Step 3: Alkylation. Cool the mixture to 20°C and add the desired substituted benzyl bromide (0.1 mol) dropwise.

  • Step 4: Reaction. Stir the mixture for 2 hours at room temperature, followed by 30 minutes at 70°C.[11]

  • Step 5: Work-up and Purification. After cooling, the reaction mixture is made alkaline, and the product is extracted with an organic solvent. The crude product can be purified by distillation or chromatography to yield the desired N-benzylpiperazine analog.

Method 2: Reductive Amination

Reductive amination offers an alternative route, particularly for large-scale synthesis, and can be performed in a continuous-flow setup.

  • Step 1: Imine Formation. React the desired substituted benzaldehyde with piperazine.

  • Step 2: Reduction. The intermediate imine is then reduced to the corresponding amine using a suitable reducing agent, such as sodium triacetoxyborohydride or through catalytic hydrogenation.[12][13]

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds.

  • Step 1: Membrane Preparation. Prepare membrane homogenates from cells stably expressing the human dopamine D2 or the desired serotonin receptor subtype.

  • Step 2: Assay Setup. In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors), and varying concentrations of the test compound in a suitable binding buffer.

  • Step 3: Incubation. Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.

  • Step 4: Filtration. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Step 5: Scintillation Counting. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Step 6: Data Analysis. The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

Radioligand_Binding_Assay Start Start: Prepare Reagents Membrane_Prep 1. Membrane Preparation (Cells expressing target receptor) Start->Membrane_Prep Assay_Setup 2. Assay Setup (96-well plate) - Membranes - Radioligand - Test Compound Membrane_Prep->Assay_Setup Incubation 3. Incubation (Allow binding to equilibrate) Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separate bound and free radioligand) Incubation->Filtration Counting 5. Scintillation Counting (Measure bound radioactivity) Filtration->Counting Data_Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Caption: A typical workflow for a radioligand binding assay.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the functional consequence of D2 receptor activation, which is coupled to Gi/o proteins and inhibits adenylyl cyclase.

  • Step 1: Cell Culture. Use a cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

  • Step 2: Assay. Plate the cells and stimulate them with forskolin to increase intracellular cAMP levels. Concurrently, treat the cells with varying concentrations of the test compound.

  • Step 3: cAMP Measurement. After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Step 4: Data Analysis. The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified to determine its potency (EC50 or IC50) as an agonist or antagonist.

Signaling Pathways

The interaction of benzylpiperazine analogs with their target receptors initiates a cascade of intracellular signaling events.

G-Protein Coupled Receptor (GPCR) Signaling

Dopamine receptors and most serotonin receptors (excluding the 5-HT3 subtype) are GPCRs. Agonist binding to these receptors triggers a conformational change, leading to the activation of heterotrimeric G-proteins (composed of Gα, Gβ, and Gγ subunits). The activated Gα subunit and Gβγ dimer then modulate the activity of downstream effectors, such as adenylyl cyclase (regulating cAMP levels) or phospholipase C (regulating inositol phosphates and intracellular calcium).

Diagram: Dopamine D2 Receptor Signaling Pathway

D2_Signaling D2_Agonist D2 Receptor Agonist (e.g., Benzylpiperazine analog) D2_Receptor Dopamine D2 Receptor D2_Agonist->D2_Receptor Binds to Gi_Protein Gi/o Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Downstream Cellular Response cAMP->Cellular_Response Modulates

Caption: Simplified signaling cascade of the dopamine D2 receptor.

Conclusion

The structure-activity relationship of benzylpiperazine analogs is a rich and complex field, offering significant opportunities for the development of novel CNS-active agents. A thorough understanding of how subtle structural modifications influence interactions with dopamine and serotonin targets is essential for designing compounds with desired pharmacological profiles, whether for therapeutic applications or for understanding the mechanisms of action of psychoactive substances. The experimental protocols and SAR data presented in this guide provide a solid foundation for researchers to further explore this fascinating chemical space. Continued investigation into the polypharmacology and downstream signaling effects of these compounds will undoubtedly unveil new insights into their therapeutic potential and neurobiological effects.

References

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  • Hsin, L. W., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556. [Link]

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  • Perrone, R., et al. (2020). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 11(21), 3563-3575. [Link]

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  • Craig, J. C., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 11. [Link]

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Sources

discovery of novel CNS agents with piperazine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of Novel CNS Agents with Piperazine Scaffolds

The piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, prized for its unique physicochemical properties and versatile binding capabilities. This guide provides an in-depth exploration of the strategies and methodologies employed in the development of novel CNS agents incorporating this privileged structure. We will dissect the rationale behind experimental designs, from initial library synthesis to lead optimization, and provide actionable protocols for key assays. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the piperazine motif for the next generation of CNS therapeutics.

PART 1: The Piperazine Scaffold: A Privileged Structure in CNS Drug Discovery

The prevalence of the piperazine ring in CNS-acting drugs is not coincidental. Its bicyclic, saturated heterocyclic structure confers a combination of desirable properties. The two nitrogen atoms, typically at positions 1 and 4, provide handles for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic profiles. Furthermore, the piperazine core can exist in a chair conformation, presenting substituents in distinct spatial orientations that can be optimized for target engagement.

One of the key advantages of the piperazine scaffold is its ability to modulate basicity. The pKa of the nitrogen atoms can be tailored through substitution, which is critical for controlling the ionization state of the molecule at physiological pH. This, in turn, influences its ability to cross the blood-brain barrier (BBB), a formidable obstacle for many potential CNS therapeutics. A well-designed piperazine-containing molecule can maintain a delicate balance between sufficient aqueous solubility for formulation and adequate lipophilicity for BBB penetration.

The Versatility of Piperazine in Targeting CNS Receptors

The piperazine moiety has demonstrated remarkable versatility in targeting a wide array of CNS receptors, including dopamine, serotonin, and adrenergic receptors. This has led to its incorporation into numerous approved drugs for conditions such as schizophrenia, depression, and anxiety. For instance, the arylpiperazine class of atypical antipsychotics, which includes drugs like aripiprazole and olanzapine, showcases the successful application of this scaffold.

A significant focus in recent years has been the development of multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with multiple receptors implicated in a particular disease. The piperazine scaffold is exceptionally well-suited for this approach. By modifying the substituents on the two nitrogen atoms, it is possible to create molecules with tailored affinities for different receptor subtypes. For example, one substituent might confer affinity for dopamine D2 receptors, while another targets serotonin 5-HT2A receptors, a common strategy in the development of atypical antipsychotics.

PART 2: Rational Drug Design and Library Synthesis

The journey to a novel CNS agent begins with the rational design of a focused library of piperazine-containing compounds. This process is guided by a deep understanding of the target receptor's structure and the desired pharmacological profile.

Structure-Activity Relationship (SAR) Studies

Systematic exploration of the chemical space around the piperazine core is crucial for establishing a robust structure-activity relationship (SAR). This involves synthesizing a series of analogs with variations at key positions and evaluating their impact on potency, selectivity, and off-target effects.

Key areas for modification include:

  • N1-Substitution: Often an aryl or heteroaryl group, this substituent plays a critical role in receptor recognition and can significantly influence the compound's pharmacological profile.

  • N4-Substitution: This position offers a great deal of flexibility for introducing diverse chemical functionalities to modulate physicochemical properties and explore interactions with secondary binding pockets.

  • Piperazine Ring Conformation: Although less common, modifications to the piperazine ring itself, such as the introduction of substituents or conformational constraints, can be used to optimize the spatial arrangement of the key pharmacophoric elements.

Experimental Protocol: Parallel Synthesis of a Piperazine Library

This protocol outlines a general procedure for the parallel synthesis of an N-arylpiperazine library, a common starting point for CNS drug discovery programs.

Materials:

  • A selection of substituted anilines

  • Bis(2-chloroethyl)amine hydrochloride

  • Diisopropylethylamine (DIPEA)

  • A variety of aldehydes or ketones

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Parallel synthesis reaction block

Procedure:

  • N-Arylation: In a parallel synthesis reaction block, combine each of the selected anilines with bis(2-chloroethyl)amine hydrochloride and DIPEA in DMF. Heat the reactions at 100 °C for 16 hours to form the corresponding N-arylpiperazines.

  • Purification: After cooling to room temperature, dilute each reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude products by column chromatography.

  • Reductive Amination: In a separate set of reaction vessels, dissolve each of the purified N-arylpiperazines in DCM. Add a unique aldehyde or ketone to each vessel, followed by sodium triacetoxyborohydride. Stir the reactions at room temperature for 12 hours.

  • Final Purification and Characterization: Quench the reactions with saturated sodium bicarbonate solution and extract with DCM. Wash the organic layers with brine, dry over sodium sulfate, and concentrate. Purify the final products by preparative HPLC and characterize by LC-MS and ¹H NMR.

Self-Validation: The success of each step is monitored by thin-layer chromatography (TLC) or LC-MS to ensure complete conversion before proceeding. The purity and identity of the final compounds are confirmed by analytical HPLC, high-resolution mass spectrometry, and NMR spectroscopy.

PART 3: In Vitro and In Vivo Evaluation

Once a library of compounds has been synthesized, it must be subjected to a rigorous cascade of in vitro and in vivo assays to identify promising lead candidates.

High-Throughput Screening (HTS) and Lead Identification

The initial screening of the compound library is typically performed using high-throughput in vitro assays to assess affinity for the primary target receptor(s). Radioligand binding assays are a common and robust method for this purpose.

Data Presentation: Representative Binding Affinity Data

Compound IDN1-SubstituentN4-SubstituentD₂ Receptor Ki (nM)5-HT₂ₐ Receptor Ki (nM)
PZ-001 2,3-DichlorophenylBenzyl15.225.6
PZ-002 2-Methoxyphenyl4-Fluorobenzyl8.712.3
PZ-003 2,3-DichlorophenylCyclohexylmethyl22.145.8
PZ-004 2-MethoxyphenylPyridin-2-ylmethyl5.48.1

Data are hypothetical and for illustrative purposes only.

Lead Optimization

Compounds that exhibit promising activity in the initial screen are selected for lead optimization. This iterative process involves synthesizing additional analogs to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Key Optimization Strategies:

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties to improve metabolic stability or reduce off-target effects.

  • Introduction of Polar Groups: Carefully introducing polar functional groups to enhance solubility and reduce the risk of hERG channel inhibition.

  • Conformational Restriction: Introducing conformational constraints to lock the molecule in a bioactive conformation, which can lead to increased potency and selectivity.

Experimental Workflow: From Hit to Lead

The following diagram illustrates a typical workflow for the optimization of a hit compound identified from an initial screen.

Hit_to_Lead_Workflow HTS High-Throughput Screening (Primary Target Affinity) SAR_Expansion SAR Expansion (Analog Synthesis) HTS->SAR_Expansion Identify 'Hit' In_Vitro_Profiling In Vitro Profiling (Selectivity, Functional Assays) SAR_Expansion->In_Vitro_Profiling Synthesize Analogs In_Vitro_Profiling->SAR_Expansion Feedback for Next Iteration ADME_Tox ADME/Tox Screening (Solubility, Permeability, Cytotoxicity) In_Vitro_Profiling->ADME_Tox Promising Profile ADME_Tox->SAR_Expansion Feedback for Next Iteration Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate Optimized Profile

Caption: Iterative cycle of hit-to-lead optimization for CNS agents.

PART 4: Case Study: Development of a Novel Antipsychotic Agent

Let's consider a hypothetical case study to illustrate the principles discussed. Our goal is to develop a novel atypical antipsychotic with a favorable side-effect profile, particularly with respect to metabolic liabilities.

Initial Hypothesis and Target Profile

We hypothesize that a piperazine-based compound with dual D₂ partial agonism and 5-HT₂ₐ antagonism will provide the desired efficacy with reduced extrapyramidal symptoms. We are also aiming for low affinity for the histamine H₁ and muscarinic M₁ receptors to minimize sedative and anticholinergic side effects.

Signaling Pathway Considerations

The interplay between dopamine and serotonin signaling pathways in the brain is complex. Our therapeutic strategy aims to modulate these pathways to achieve a therapeutic effect.

CNS_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D₂ Receptor Dopamine_Release->D2_Receptor Activates Serotonin_Release Serotonin Release HT2A_Receptor 5-HT₂ₐ Receptor Serotonin_Release->HT2A_Receptor Activates Therapeutic_Effect Therapeutic Effect D2_Receptor->Therapeutic_Effect Modulates Dopamine Signaling HT2A_Receptor->Therapeutic_Effect Modulates Serotonin Signaling Novel_Agent Novel Piperazine Agent Novel_Agent->D2_Receptor Partial Agonist Novel_Agent->HT2A_Receptor Antagonist

Caption: Modulation of dopaminergic and serotonergic pathways by a novel agent.

PART 5: Future Directions and Emerging Technologies

The discovery of novel CNS agents with piperazine scaffolds is an evolving field. Emerging technologies are poised to accelerate the pace of discovery and improve the quality of drug candidates.

  • Cryo-Electron Microscopy (Cryo-EM): High-resolution structures of CNS receptors obtained through cryo-EM are providing unprecedented insights into ligand binding and are guiding the rational design of more potent and selective molecules.

  • Organ-on-a-Chip Technology: Microfluidic devices that mimic the BBB are enabling more accurate in vitro assessment of CNS penetration, reducing the reliance on animal models in the early stages of drug discovery.

By embracing these innovations, the scientific community can continue to unlock the full potential of the piperazine scaffold in the quest for safer and more effective treatments for debilitating CNS disorders.

References

  • The versatile piperazine scaffold in medicinal chemistry: a comprehensive overview. (2023). RSC Medicinal Chemistry. [Link]

  • Piperazine-based compounds as promising drug candidates. (2022). Molecules. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazine-Based Derivatives as Potential Antipsychotic Agents. (2021). Molecules. [Link]

  • Recent Advances in the Discovery of Piperazine- and Piperidine-Based Scaffolds for the Treatment of Central Nervous System Disorders. (2020). Molecules. [Link]

  • A review on the synthetic strategies and structure–activity relationship of piperazine derivatives as potential antipsychotic agents. (2022). RSC Medicinal Chemistry. [Link]

  • Discovery of Novel N-Arylpiperazine Derivatives as Potent and Orally Bioavailable Antipsychotic Agents. (2019). Journal of Medicinal Chemistry. [Link]

  • Lead Optimization of a Series of Piperazine-Based Dopamine D2 Receptor Partial Agonists for the Treatment of Schizophrenia. (2018). Journal of Medicinal Chemistry. [Link]

  • Structure-Based Design of Novel Piperazine-Containing Ligands for the 5-HT2A Receptor. (2021). ACS Medicinal Chemistry Letters. [Link]

Methodological & Application

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate in vitro assay protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Profiling of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the initial in vitro characterization of this compound, a novel chemical entity incorporating two high-value medicinal chemistry motifs: the oxetane ring and the piperazine core. Given the absence of a defined biological target for this compound, this document outlines a strategic, multi-tiered screening cascade designed to elucidate its pharmacological profile. We present detailed, step-by-step protocols for foundational assays, including cytotoxicity evaluation and functional screens for G-Protein Coupled Receptors (GPCRs) and key enzyme families commonly modulated by piperazine-containing molecules. The rationale behind experimental design, data interpretation, and the inclusion of critical controls are discussed to ensure scientific rigor and trustworthiness. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically profile novel compounds for which a target is not yet known.

Introduction: Unpacking the Structural Rationale

This compound (CAS 1254115-22-4) is a synthetic compound that merges two structurally significant pharmacophores. Understanding these components is key to designing a logical screening strategy.

  • The Piperazine Moiety: The piperazine ring is a privileged scaffold in modern drug discovery, present in a vast number of approved drugs. Its two nitrogen atoms provide a rigid, six-membered ring with opportunities for substitution, influencing target affinity and physicochemical properties.[1] Derivatives have demonstrated a remarkable range of activities, including anticancer, antimicrobial, and enzyme inhibitory effects, and are particularly prominent as ligands for G-Protein Coupled Receptors (GPCRs) and neurotransmitter transporters.[2][3][4][5]

  • The Oxetane Ring: The oxetane motif has emerged as a valuable tool for optimizing drug-like properties.[6][7] This four-membered ether is not merely a passive spacer; its incorporation can significantly improve aqueous solubility, enhance metabolic stability, and modulate the basicity (pKa) of adjacent amine groups, such as the nitrogen in the piperazine ring.[8] The oxetane in fenebrutinib, for example, was critical for lowering the pKa of its piperazine ring from 7.8 to 6.3, a key step in its development.[6][7] This pKa modulation can profoundly impact target engagement and pharmacokinetic behavior.

Given this structural context, a primary screening approach for this compound should be broad, covering key target families where these motifs are known to be active. This guide provides the protocols to execute such a strategy.

Initial Compound Handling and Physicochemical Considerations

Prior to any biological assay, proper handling and solubilization of the test compound are paramount.

  • Solubility Testing: Empirically determine the compound's solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the recommended starting point. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Stock Solution Preparation:

    • Accurately weigh the compound (e.g., 1 mg) using an analytical balance.

    • Calculate the volume of DMSO required to achieve the desired molarity (Molecular Weight: 276.33 g/mol ).

    • Add the DMSO, vortex thoroughly, and use gentle warming (37°C) if necessary to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Assay Concentration: When preparing working solutions, the final concentration of DMSO in the assay medium should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts. Always include a "vehicle control" (medium with the same final DMSO concentration as the highest compound concentration) in every experiment.

A Strategic In Vitro Screening Cascade

We propose a tiered approach to efficiently profile the compound's activity. The initial tier focuses on broad cytotoxicity to establish a viable concentration range, followed by hypothesis-driven functional assays based on the compound's structural alerts.

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Hypothesis-Driven Functional Assays cluster_2 Tier 3: Target Deconvolution A Protocol 1: General Cytotoxicity Assay (MTT) B Determine Max Tolerated Concentration A->B Results inform C Protocol 2: Gq-Coupled GPCR Screen (Calcium Mobilization) B->C Set concentration range for D Protocol 3: Gs/Gi-Coupled GPCR Screen (cAMP Accumulation) B->D Set concentration range for E Protocol 4: MAO Enzyme Inhibition Screen (Fluorometric Assay) B->E Set concentration range for F Hit Confirmation & Dose-Response C->F Positive 'Hits' D->F Positive 'Hits' E->F Positive 'Hits' G Lead Optimization F->G G cluster_0 Cell Membrane GPCR Gq-Coupled GPCR Gq Gq Protein GPCR->Gq Activates PLC PLC ER Endoplasmic Reticulum PLC->ER via IP₃ Gq->PLC Activates Ligand Test Compound Ligand->GPCR Binds Ca_out Ca²⁺ Release ER->Ca_out Triggers

Caption: Simplified Gq-coupled GPCR signaling pathway leading to calcium release.

Materials:

  • Cell Line: HEK293 cells stably or transiently expressing a target Gq-coupled GPCR (e.g., M1 Muscarinic Receptor).

  • Reagents: Fluo-4 AM calcium indicator dye, probenecid (an anion-exchange transport inhibitor to prevent dye leakage), a known agonist for the target receptor (positive control).

  • Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Equipment: Black, clear-bottom 96- or 384-well plates, fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in black, clear-bottom 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2-4 µM) and probenecid (2.5 mM) in HBSS.

  • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

  • Incubate for 45-60 minutes at 37°C, 5% CO₂, protected from light.

  • Compound Preparation: Prepare 4X final concentration plates of the test compound (for antagonist mode) or a dilution series of the test compound (for agonist mode).

  • Assay Execution (Antagonist Mode):

    • Place the cell plate in the fluorescence reader.

    • Add 50 µL of the test compound dilutions to the wells and incubate for 15-30 minutes.

    • Measure baseline fluorescence for 10-20 seconds.

    • Inject 50 µL of a known agonist at its EC₈₀ concentration.

    • Immediately begin measuring fluorescence intensity every 1-2 seconds for 1-2 minutes.

  • Assay Execution (Agonist Mode):

    • Place the cell plate in the fluorescence reader.

    • Measure baseline fluorescence for 10-20 seconds.

    • Inject 50 µL of the test compound dilutions.

    • Immediately begin measuring fluorescence intensity as described above.

Data Analysis:

  • The response is measured as the peak fluorescence intensity minus the baseline.

  • Agonist Mode: Plot the response against the log of the compound concentration to determine the EC₅₀ value.

  • Antagonist Mode: Plot the response against the log of the compound concentration to determine the IC₅₀ value.

Protocol 3: Gs/Gi-Coupled GPCR Functional Assay (cAMP Measurement)

Principle: Activation of Gs-coupled receptors stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels. Conversely, activation of Gi-coupled receptors inhibits adenylyl cyclase, decreasing cAMP levels (often measured as the inhibition of a forskolin-stimulated signal). [9]This protocol uses a competitive immunoassay format, such as HTRF or LANCE.

Materials:

  • Cell Line: CHO or HEK293 cells expressing a target Gs- or Gi-coupled GPCR (e.g., Beta-2 Adrenergic Receptor for Gs).

  • Reagents: Commercial cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2), phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation), forskolin (an adenylyl cyclase activator, for Gi assays). [9]* Equipment: Low-volume white 384-well plates, plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Step-by-Step Methodology:

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

  • Compound Addition (Gs Agonist Mode):

    • Dispense 5 µL of cell suspension into the wells of a 384-well plate.

    • Add 5 µL of the test compound dilutions.

    • Incubate for 30 minutes at room temperature.

  • Compound Addition (Gi Agonist Mode):

    • Prepare test compound dilutions in the presence of forskolin (at its EC₈₀ concentration).

    • Dispense 5 µL of cell suspension into the wells.

    • Add 5 µL of the compound/forskolin mix.

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the detection reagents as per the manufacturer's protocol (typically a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate). This usually involves adding 5 µL of each reagent.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

Data Analysis:

  • Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve.

  • Plot the cAMP concentration against the log of the compound concentration to determine EC₅₀ (for Gs agonists) or IC₅₀ (for Gi agonists) values.

Assay ModeTarget TypeResponse MeasuredPotency MetricHypothetical Value (µM)
AgonistGs-GPCRcAMP IncreaseEC₅₀2.5
AgonistGi-GPCRcAMP DecreaseIC₅₀> 50
AntagonistGq-GPCRInhibition of AgonistIC₅₀1.2
Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

Principle: MAO enzymes (MAO-A and MAO-B) catalyze the oxidative deamination of monoamines, producing H₂O₂ as a byproduct. This assay uses a sensitive probe (e.g., Amplex Red) which, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent resorufin. [4]The rate of fluorescence increase is proportional to MAO activity.

Materials:

  • Enzyme Source: Recombinant human MAO-A or MAO-B.

  • Reagents: Amplex Red, HRP, a non-fluorescent MAO substrate (e.g., p-tyramine), known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, pargyline for MAO-B).

  • Buffer: Potassium phosphate buffer (pH 7.4).

  • Equipment: Black 96-well plates, fluorescence plate reader (Ex/Em ~540/590 nm).

Step-by-Step Methodology:

  • Prepare Reaction Mixture: In a microplate, prepare a reaction mixture containing the MAO enzyme, HRP, and the test compound at various concentrations in phosphate buffer.

  • Pre-incubation: Pre-incubate this mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add a solution containing the Amplex Red probe and the substrate (p-tyramine) to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every minute for 20-30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage inhibition against the log of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Taylor, R. D., & Bull, S. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. This source is conceptually related but the primary links [6][8]cover recent applications more directly.

  • Baran, P. S., & Maimone, T. J. (2009). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]

  • Huber, T. R., & Chee, M. S. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology. [Link]

  • Gherbi, K., & Briddon, S. J. (2018). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]

  • Yilmaz, I., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society. [Link]

  • Zhang, R., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

  • Khan, I., et al. (2020). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PLoS ONE. [Link]

  • Szabó, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. [Link]

  • da Silva, C. M., et al. (2020). Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii. Bioorganic & Medicinal Chemistry Letters. [Link]

  • LookChem. (n.d.). This compound. Product Information. [Link]

  • ResearchGate. (2023). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Request PDF. [Link]

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Application Notes & Protocols: The Strategic Incorporation of Oxetane-Modified Compounds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Oxetanes as Modern Bioisosteres

In the landscape of contemporary drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Among the tools available to medicinal chemists, the oxetane ring—a four-membered cyclic ether—has emerged as a powerful and versatile motif.[1][2] Initially viewed with caution due to perceived instability, advances in synthetic chemistry have demonstrated that substituted oxetanes, particularly at the 3-position, are robust and synthetically accessible.[3][4]

This guide provides an in-depth exploration of the rationale, application, and evaluation of oxetane-modified compounds. We will delve into how this small, polar, and three-dimensional scaffold can serve as a bioisosteric replacement for common functional groups, such as gem-dimethyl and carbonyl moieties, to confer significant advantages in drug-like properties.[4][5] The core directive is to move beyond simple description and provide a functional understanding of why and how oxetanes are used, supported by actionable protocols for their evaluation.

Part 1: The Rationale for Oxetane Incorporation

The utility of the oxetane ring stems from its unique combination of steric and electronic properties. Its strained, non-planar structure introduces three-dimensionality, while the electronegative oxygen atom imparts polarity and an inductive electron-withdrawing effect.[4][6] This combination allows oxetanes to address several common liabilities in drug candidates.

Enhancing Metabolic Stability

A primary application of oxetanes is to block sites of metabolic degradation.[7] Metabolically labile positions, such as activated C-H bonds, are frequent points of oxidative metabolism by cytochrome P450 (CYP) enzymes. The traditional strategy of replacing a methylene group with a gem-dimethyl group effectively blocks this metabolism but comes at the cost of increased lipophilicity, which can negatively impact solubility and other properties.[8]

The oxetane ring offers a superior alternative. By replacing a gem-dimethyl group, it provides a similar steric shield against metabolic enzymes but with a significant reduction in lipophilicity due to its inherent polarity.[1][8] This can lead to a dramatic improvement in metabolic half-life without the associated solubility penalty. Furthermore, the presence of an oxetane can redirect metabolism away from CYP enzymes towards other pathways, such as microsomal epoxide hydrolase (mEH), potentially reducing the risk of drug-drug interactions.[9][10]

Improving Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, affecting oral bioavailability and formulation. The polar nature of the oxetane ring, stemming from the ether oxygen's ability to act as a hydrogen bond acceptor, can significantly enhance the solubility of a parent molecule.[6][8] Replacing a lipophilic group like a gem-dimethyl or even a simple methylene group with an oxetane can disrupt crystal lattice packing and introduce favorable interactions with water. Studies have shown that this modification can increase aqueous solubility by factors ranging from 4-fold to over 4000-fold, depending on the molecular context.[8]

Modulating Lipophilicity and Basicity (pKa)

Lipophilicity (commonly measured as LogD) is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of an oxetane provides a tool to fine-tune this property. It allows for the addition of steric bulk to fill a binding pocket without the substantial increase in lipophilicity that a hydrocarbon group would cause.[1][6]

Furthermore, the strong inductive effect of the oxetane's oxygen atom can significantly influence the basicity of nearby functional groups, particularly amines.[4] Placing an oxetane adjacent to a basic nitrogen can lower its pKa by several units.[9] This is a crucial tactic for avoiding off-target effects, such as hERG channel inhibition, which is often associated with highly basic amines.[9] For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, this strategy was used to reduce the pKa of a piperazine ring, mitigating toxicity concerns.[1]

Part 2: Strategic Decision-Making and Synthesis

The decision to incorporate an oxetane should be driven by specific liabilities in a lead compound. The following workflow illustrates a typical decision-making process for medicinal chemists.

decision_workflow cluster_0 Lead Optimization Workflow Lead Lead Compound Identified (e.g., Potent but Poor PK) Problem Identify Liability: - High Metabolic Clearance? - Poor Aqueous Solubility? - High Lipophilicity (LogD)? - Undesirable Basicity (pKa)? Lead->Problem ConsiderOxetane Consider Oxetane as Bioisostere Problem->ConsiderOxetane Strategy Define Strategy: - Replace gem-dimethyl? - Replace carbonyl? - Block metabolism site? - Modulate adjacent amine pKa? ConsiderOxetane->Strategy Synthesize Synthesize Oxetane Analogue Strategy->Synthesize Evaluate Evaluate Properties: - Metabolic Stability Assay - Kinetic Solubility Assay - LogD Measurement - In Vitro Potency Synthesize->Evaluate Decision Improved Profile? Evaluate->Decision Advance Advance Candidate Decision->Advance Yes Reiterate Reiterate Design Decision->Reiterate No Reiterate->Problem

Caption: Decision workflow for incorporating an oxetane moiety.

Synthetic Accessibility

The "oxetane rush" in medicinal chemistry was fueled by the development of reliable synthetic methods.[1] A dearth of methods initially limited applications, but significant advances have made oxetane building blocks more accessible.[4] Common strategies include:

  • Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form the oxetane ring.[11][12][13] While a classic method, its application in complex molecule synthesis can be limited by regioselectivity and the need for specialized photochemical equipment.[14]

  • Intramolecular Cyclization: The Williamson ether synthesis applied to 1,3-diols or halohydrins is a robust and widely used method for forming the oxetane ring.

  • Use of Commercial Building Blocks: The most common approach in drug discovery programs is the use of commercially available building blocks like 3-amino-oxetane and oxetan-3-one.[15] These can be incorporated into larger molecules using standard organic chemistry transformations like reductive amination, amide coupling, or nucleophilic substitution.[4]

Part 3: Comparative Data and Case Studies

The true impact of oxetane incorporation is best illustrated through comparative data. The following table summarizes representative data from published studies, showcasing the improvements observed when replacing common moieties with an oxetane.

Parent Compound (Moiety) Oxetane Analogue Property Measured Parent Value Oxetane Value Fold Improvement Reference
ALDH1A1 Inhibitor 5 (Aryl)ALDH1A1 Inhibitor 6 (Aryl-Oxetane)Metabolic Stability (t½, min)1214512.1x [7]
mTOR Inhibitor 43 (Piperidine)mTOR Inhibitor 46 (Piperidine-Oxetane)Aqueous Solubility (µg/mL)< 0.216>80x [7]
MNK Inhibitor 39 (Methyl)MNK Inhibitor 40 (Oxetane)Oral Bioavailability (F%)22%61%2.8x [7]
SYK Inhibitor Lead (Piperazine)Lanraplenib (Piperazine-Oxetane)pKa of Piperazine8.06.4(Lower is better) [9]
Lipophilic Scaffold (gem-dimethyl)Oxetane AnalogueAqueous Solubility (µg/mL)0.01>40>4000x [8]

Note: Values are illustrative and extracted from different compound series. The magnitude of the effect is highly context-dependent.

Case Study: Lanraplenib (SYK Inhibitor) In the discovery of Lanraplenib, a spleen tyrosine kinase (SYK) inhibitor, a lead compound containing a piperazine moiety had suboptimal pharmacokinetic properties.[9] By appending an oxetane to the piperazine ring, chemists successfully lowered the pKa from 8.0 to 6.4.[9] This modification not only improved metabolic stability but also enhanced permeability, contributing to a superior overall drug profile.[1]

Part 4: Experimental Protocols

To validate the effects of oxetane incorporation, rigorous in vitro testing is essential. The following protocols provide step-by-step methodologies for assessing key drug-like properties.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, providing an intrinsic clearance (CLint) value and a metabolic half-life (t½).[16][17]

Objective: To compare the metabolic stability of a parent compound versus its oxetane-modified analogue.

Materials:

  • Test compounds (Parent and Oxetane analogue), 10 mM in DMSO

  • Human Liver Microsomes (HLM), 20 mg/mL stock

  • NADPH regenerating system (e.g., Corning Gentest™ NADPH-A/B)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 nM Warfarin) for quenching

  • 96-well incubation plate and a deep-well collection plate

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Workflow Diagram:

metabolic_stability_workflow cluster_protocol Metabolic Stability Assay Protocol Start Prepare Reagents: Buffer, HLM, NADPH, Compounds Incubate_Pre Pre-warm HLM/Buffer Mix at 37°C for 10 min Start->Incubate_Pre Initiate Initiate Reaction: Add Test Compound (1 µM final) Add NADPH Solution Incubate_Pre->Initiate Incubate_Time Incubate at 37°C with shaking Initiate->Incubate_Time Sample Sample at Time Points (0, 5, 15, 30, 60 min) Incubate_Time->Sample Quench Quench Reaction: Add ice-cold Acetonitrile with Internal Standard Sample->Quench Process Centrifuge to pellet protein (4000 rpm, 10 min) Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Calculate Calculate % Remaining vs. Time Determine t½ and CLint Analyze->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Procedure:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare the HLM working solution by diluting the stock to 0.5 mg/mL in 0.1 M phosphate buffer.

  • Incubation Setup: In a 96-well plate, add 196 µL of the HLM working solution to each well. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 2 µL of the 100 µM test compound working solution (diluted from 10 mM stock) to the wells to achieve a final concentration of 1 µM. To initiate the metabolic reaction, add 2 µL of the prepared NADPH solution. The T=0 sample is taken immediately by transferring an aliquot to the quench solution.

  • Time Course Sampling: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot (e.g., 50 µL) and add it to a collection plate containing 150 µL of ice-cold acetonitrile with the internal standard to terminate the reaction.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).[16]

Protocol 2: Kinetic Aqueous Solubility Assay by Turbidimetry

This high-throughput assay provides a rapid assessment of a compound's solubility by measuring light scattering as the compound precipitates from a solution when added from a DMSO stock.[18][19]

Objective: To compare the kinetic solubility of a parent compound versus its oxetane-modified analogue in a buffered solution.

Materials:

  • Test compounds (Parent and Oxetane analogue), 10 mM in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microtiter plates

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Plate Setup: Dispense 5 µL of the 10 mM DMSO stock solution into the first well of a row on a microtiter plate.

  • Serial Dilution: Perform a serial dilution across the plate by transferring a portion of the solution to subsequent wells containing DMSO to create a range of concentrations.

  • Buffer Addition: Add 195 µL of PBS (pH 7.4) to each well containing the DMSO solutions. This results in a final DMSO concentration of 2.5%. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation to equilibrate.[18]

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the background (buffer + DMSO only). Compare the solubility limits for the parent and oxetane-modified compounds.

Conclusion and Future Outlook

The oxetane ring has firmly established itself as a valuable tool in the medicinal chemist's toolbox.[2][3] Its ability to simultaneously improve metabolic stability, enhance aqueous solubility, and fine-tune lipophilicity and basicity makes it a powerful motif for overcoming common drug development hurdles.[1][7] The strategic replacement of labile or lipophilic groups like gem-dimethyl and carbonyls with an oxetane can transform a problematic lead compound into a viable clinical candidate.[4][20] As synthetic methods continue to evolve and our understanding of its influence on ADME properties deepens, the application of oxetane-modified compounds is set to expand, paving the way for the development of safer and more effective medicines.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Mykhailiuk, P. K. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
  • Talele, T. T. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry.
  • D'Auria, M., & Racioppi, R. (n.d.).
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
  • BenchChem. (2025). 3-Oxetanone: A Modern Bioisostere to Enhance Drug-like Properties. BenchChem. [Link]

  • Wikipedia. (n.d.).
  • Slideshare. (n.d.).
  • Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Organic Chemistry Portal.
  • Talele, T. T. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central.
  • Taylor, R. J. K., & Unsworth, W. P. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Mykhailiuk, P. K. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M., et al. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • Stepan, A. F., & Larsson, O. M. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar.
  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy.
  • Alsenz, J., & Kansy, M. (n.d.). In vitro solubility assays in drug discovery. PubMed.
  • Wuitschik, G., Rogers-Evans, M., & Müller, K., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
  • IONOS. (2025). How to Conduct an In Vitro Metabolic Stability Study. IONOS.
  • Springer Nature. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • ResearchGate. (2025). Oxetanes as Promising Modules in Drug Discovery.

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Application Notes and Protocols: A Comprehensive Guide to Assessing the Blood-Brain Barrier Permeability of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold and the Blood-Brain Barrier Challenge

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as aqueous solubility and the potential for multiple points of substitution to modulate potency, selectivity, and pharmacokinetic profiles. However, for any CNS drug candidate, including piperazine derivatives, the ability to effectively cross the blood-brain barrier (BBB) is a primary determinant of therapeutic efficacy.[1][3]

The BBB is a highly selective, dynamic interface that protects the brain from systemic circulation. It is composed of endothelial cells connected by tight junctions, pericytes, and astrocytic end-feet. This complex structure severely restricts the passage of most small molecules, making the rational design and evaluation of CNS-penetrant drugs a significant challenge.[4][5] Therefore, a robust and multi-faceted experimental approach is crucial for accurately assessing the BBB permeability of novel piperazine-containing compounds.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of state-of-the-art experimental protocols to evaluate the BBB permeability of piperazine derivatives. We will delve into a cascading series of assays, from high-throughput in vitro screens to definitive in vivo studies, explaining the scientific rationale behind each method and providing actionable, step-by-step protocols.

A Tiered Approach to Assessing BBB Permeability

A hierarchical strategy is recommended to efficiently screen and characterize piperazine derivatives, starting with less resource-intensive methods and progressing to more complex, physiologically relevant models for promising candidates. This approach allows for early identification of compounds with favorable BBB penetration properties and informed decision-making throughout the drug discovery pipeline.

tiered_approach cluster_0 Early Stage Screening cluster_1 Secondary Screening & Mechanistic Studies cluster_2 Preclinical Validation in_silico In Silico Prediction (QSAR Models) pampa PAMPA-BBB Assay in_silico->pampa High-throughput filtering cell_based In Vitro Cell-Based Assays (e.g., Caco-2, hBMEC) pampa->cell_based Confirmation of passive permeability perfusion In Situ Brain Perfusion cell_based->perfusion Detailed influx characterization microdialysis In Vivo Microdialysis perfusion->microdialysis Pharmacokinetic/ pharmacodynamic studies

Caption: A tiered approach to assessing BBB permeability of piperazine derivatives.

Part 1: Early Stage Screening - High-Throughput Assessment

In the initial phases of drug discovery, a rapid assessment of a large number of compounds is necessary. In silico and high-throughput in vitro models are invaluable at this stage.

In Silico Prediction: Quantitative Structure-Activity Relationship (QSAR) Models

Rationale: QSAR models use the chemical structure of a compound to predict its physicochemical properties and biological activity.[6][7][8] For BBB permeability, these models are trained on large datasets of compounds with known brain penetration and can provide a rapid, cost-effective initial screen of virtual or newly synthesized piperazine libraries.[6][9] Key molecular descriptors influencing BBB penetration include lipophilicity (logP), molecular weight, polar surface area, and hydrogen bond donor/acceptor count.[4][10]

Protocol:

  • Descriptor Calculation: Utilize computational software to calculate relevant molecular descriptors for each piperazine derivative.

  • Model Application: Employ a validated QSAR model to predict the logBB (logarithm of the brain-to-blood concentration ratio) or a categorical prediction (CNS+ or CNS-).[11]

  • Analysis: Rank-order the piperazine derivatives based on their predicted BBB permeability. Compounds with favorable in silico profiles are prioritized for experimental testing.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Rationale: The PAMPA-BBB assay is a non-cell-based, high-throughput in vitro tool that models passive, transcellular permeation.[11][12][13] It measures the ability of a compound to diffuse from a donor compartment, through an artificial membrane coated with a lipid mixture mimicking the BBB, to an acceptor compartment.[11] This assay is particularly useful for assessing the passive diffusion potential of piperazine derivatives, a key mechanism for crossing the BBB.[14]

Protocol:

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with a brain lipid solution (e.g., porcine brain lipid extract in an organic solvent) and placed on top of a 96-well acceptor plate containing buffer.[13]

  • Compound Addition: The piperazine test compounds and controls are added to the donor wells.

  • Incubation: The plate assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.[15]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Pe = [-ln(1 - CA/Ceq)] * (VA * VD) / [(VA + VD) * A * t]

    Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, VA and VD are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.

Data Interpretation:

Permeability ClassificationEffective Permeability (Pe) (10-6 cm/s)Predicted In Vivo Brain Penetration
High> 4.0High
Medium2.0 - 4.0Moderate
Low< 2.0Low
Table adapted from literature consensus.[11]

Part 2: Secondary Screening and Mechanistic Insights

Compounds that demonstrate promise in initial screens are advanced to more complex cell-based models. These assays provide a more biologically relevant environment and can offer insights into active transport mechanisms.

In Vitro Cell-Based Assays: Caco-2 and hBMEC Models

Rationale: Cell-based models, such as those using the Caco-2 cell line or human brain microvascular endothelial cells (hBMECs), form a polarized monolayer with tight junctions, providing a more accurate representation of a biological barrier.[16][17] While Caco-2 cells are of intestinal origin, they are often used as a surrogate for the BBB due to their expression of relevant transporters and formation of tight junctions.[18] hBMEC models, particularly those derived from induced pluripotent stem cells (iPSCs), offer a more physiologically relevant human BBB model.[16][17] These models allow for the investigation of both passive permeability and the involvement of efflux transporters, such as P-glycoprotein (P-gp), which can significantly limit the brain penetration of piperazine derivatives.

Protocol:

  • Cell Culture: Culture Caco-2 or hBMEC cells on permeable Transwell® inserts for a sufficient period (e.g., 21 days for Caco-2) to allow for differentiation and formation of a confluent monolayer.[19]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A high TEER value is indicative of tight junction formation.

  • Permeability Assay (Bidirectional):

    • Apical-to-Basolateral (A-to-B): Add the piperazine compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents transport from the "blood" to the "brain".

    • Basolateral-to-Apical (B-to-A): Add the compound to the basolateral chamber and measure its appearance in the apical chamber. This assesses efflux transport.

  • Efflux Inhibition: To determine if a piperazine derivative is a substrate for efflux transporters like P-gp, the assay can be performed in the presence of a known inhibitor (e.g., verapamil).[19] A significant increase in A-to-B permeability or a decrease in the efflux ratio in the presence of the inhibitor suggests the compound is an efflux substrate.

  • Quantification: Analyze samples from both chambers at various time points using LC-MS/MS.

  • Apparent Permeability (Papp) Calculation:

    Papp = (dQ/dt) / (A * C0)

    Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Data Interpretation:

  • Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B). An ER > 2 is generally considered indicative of active efflux.[19]

  • Permeability Classification: Similar to PAMPA, Papp values can be categorized as high, medium, or low.

cell_based_assay cluster_0 Apical (Blood Side) cluster_1 Basolateral (Brain Side) apical_chamber Apical Chamber (Piperazine added) cell_monolayer Cell Monolayer Tight Junctions P-gp Efflux Pumps apical_chamber->cell_monolayer Passive Permeation basolateral_chamber Basolateral Chamber (Concentration measured) basolateral_chamber->cell_monolayer Efflux cell_monolayer->basolateral_chamber

Caption: Schematic of a cell-based Transwell® assay for BBB permeability.

Part 3: Preclinical Validation - In Vivo Confirmation

For lead candidates, in vivo studies are essential to confirm BBB permeability in a physiological setting, accounting for factors such as plasma protein binding, metabolism, and cerebral blood flow.

In Situ Brain Perfusion

Rationale: The in situ brain perfusion technique allows for the direct measurement of brain uptake of a compound, independent of systemic clearance.[20][21][22] In this procedure, the carotid artery of an anesthetized rodent is cannulated, and the brain is perfused with a solution containing the piperazine derivative for a short period. This method provides a rapid and accurate determination of the brain uptake clearance.

Protocol:

  • Animal Preparation: Anesthetize a rodent (e.g., rat or mouse) and expose the common carotid artery.

  • Cannulation and Perfusion: Ligate the external carotid artery and insert a cannula into the common carotid artery. Perfuse the brain with a physiological buffer containing the radiolabeled or non-labeled piperazine compound at a constant flow rate for a defined time (e.g., 5-60 seconds).

  • Brain Tissue Collection: At the end of the perfusion, decapitate the animal and collect the brain.

  • Quantification: Homogenize the brain tissue and analyze the concentration of the piperazine derivative using liquid scintillation counting (for radiolabeled compounds) or LC-MS/MS.[23][24]

  • Calculation of Brain Uptake: The brain uptake is typically expressed as the brain/perfusate concentration ratio (Kin).

In Vivo Microdialysis

Rationale: Microdialysis is a powerful technique for measuring the unbound, pharmacologically active concentration of a drug in the brain's extracellular fluid (ECF) over time.[25][26][27][28] A small probe with a semipermeable membrane is implanted into a specific brain region of a freely moving animal.[26][29] This method allows for the simultaneous measurement of drug concentrations in the brain and blood, providing a direct measure of the unbound brain-to-plasma concentration ratio (Kp,uu), which is the gold standard for assessing BBB penetration.[30]

Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum, hippocampus) of an anesthetized animal. A second probe may be inserted into a blood vessel (e.g., jugular vein) for simultaneous blood sampling.

  • Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Collect the dialysate samples at regular intervals.

  • Sample Analysis: Analyze the dialysate and plasma samples for the concentration of the piperazine derivative using a highly sensitive analytical method, such as LC-MS/MS.[23][24][31]

  • Data Analysis: Plot the concentration-time profiles for both the brain ECF and plasma. Calculate the Kp,uu by dividing the area under the curve (AUC) for the brain ECF by the AUC for the unbound plasma concentration.

Data Interpretation:

Kp,uuInterpretation
~ 1Passive diffusion is the dominant mechanism of brain entry.
> 1Active influx into the brain is likely occurring.
< 1Active efflux from the brain is likely occurring.
Table based on general pharmacokinetic principles.

Analytical Considerations: LC-MS/MS for Piperazine Quantification

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for quantifying piperazine derivatives in biological matrices due to its high sensitivity, selectivity, and speed.[23][24][31]

Key Method Parameters:

  • Sample Preparation: Protein precipitation is a common and effective method for extracting piperazines from plasma and brain homogenates.[23]

  • Chromatography: Reversed-phase chromatography using a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate) is typically employed.[24]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used. Multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.[24]

Conclusion

The assessment of blood-brain barrier permeability is a critical step in the development of CNS-active piperazine derivatives. By employing the tiered approach outlined in this guide, from rapid in silico and in vitro screens to definitive in vivo studies, researchers can gain a comprehensive understanding of a compound's ability to reach its target in the brain. The integration of these diverse methodologies, coupled with robust analytical techniques, provides a solid foundation for making informed decisions and ultimately advancing the most promising piperazine-based drug candidates into clinical development.

References

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Application Notes and Protocols for the Quantification of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the quantitative analysis of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical development. The protocols described herein are designed for researchers, scientists, and drug development professionals requiring robust and reliable quantification of this compound in various matrices. The primary methods detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS), offering versatility for both routine quality control and sensitive bioanalytical applications. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Introduction

This compound (MW: 276.33 g/mol , Formula: C₁₅H₂₀N₂O₃) is a heterocyclic compound incorporating a piperazine, an oxetane, and a benzyl carbamate moiety. The accurate quantification of this molecule is critical during drug discovery and development for ensuring purity, monitoring reaction kinetics, assessing stability, and in pharmacokinetic studies. This application note outlines two primary analytical approaches for its quantification, providing detailed protocols and the scientific rationale for the selected methodologies. The inherent chemical structure, with a UV-absorbing benzyl group and a basic piperazine nitrogen, makes it amenable to both HPLC-UV and LC-MS analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for selecting appropriate analytical conditions, such as solvent choice and chromatographic parameters.

PropertyValueSource
Molecular FormulaC₁₅H₂₀N₂O₃
Molecular Weight276.33 g/mol
Boiling Point (Predicted)407.2 ± 45.0 °C
Density (Predicted)1.241 ± 0.06 g/cm³
FormSolid
XLogP31.1

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for routine analysis, purity assessment, and quantification in non-complex matrices where high sensitivity is not the primary requirement. The presence of the benzyl group allows for strong UV absorbance, providing a reliable chromophore for detection.

Rationale for Method Selection
  • Robustness: RP-HPLC is a well-established, robust technique widely used in pharmaceutical analysis.

  • Cost-Effectiveness: It is a more economical option compared to LC-MS for routine analyses.

  • UV Absorbance: The benzyl group in the molecule is expected to have a strong UV absorbance, making UV detection a suitable choice.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard (Purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

3.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance

  • pH meter

3.2.3. Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides good retention for moderately polar compounds like the analyte.
Mobile Phase A 0.1% Formic acid in WaterFormic acid helps to protonate the piperazine nitrogen, leading to better peak shape and reducing tailing.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength.
Gradient Elution 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% BA gradient elution is proposed to ensure the elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmThe benzyl group has a strong absorbance around this wavelength. A full UV scan of the reference standard is recommended to determine the optimal wavelength.

3.2.4. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis and System Suitability
  • Calibration Curve: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Perform a linear regression analysis to determine the linearity (R² > 0.99).

  • System Suitability: Inject the mid-point standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. The theoretical plates should be >2000, and the tailing factor should be between 0.8 and 1.5.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard Weigh Reference Standard HPLC HPLC-UV Analysis Standard->HPLC Sample Prepare Sample Sample->HPLC Solvents Prepare Mobile Phase Solvents->HPLC Data Data Acquisition HPLC->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV Experimental Workflow.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the recommended method. This technique offers excellent specificity by monitoring specific mass transitions of the analyte.

Rationale for Method Selection
  • High Sensitivity: LC-MS/MS provides significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.

  • High Selectivity: The use of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) minimizes interference from matrix components.

  • Structural Confirmation: Mass spectrometry provides molecular weight and fragmentation information, which can be used for structural confirmation.

Experimental Protocol

4.2.1. Materials and Reagents

  • Same as for HPLC-UV method, but with LC-MS grade solvents and additives.

  • An internal standard (IS) is recommended for bioanalytical methods (e.g., a deuterated analog or a structurally similar compound).

4.2.2. Instrumentation

  • LC system (UPLC or HPLC) coupled to a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Electrospray Ionization (ESI) source.

4.2.3. Chromatographic and Mass Spectrometric Conditions

ParameterConditionRationale
Column C18, 50 mm x 2.1 mm, 1.8 µmA shorter column with smaller particles is suitable for faster analysis times typical in LC-MS.
Mobile Phase A 0.1% Formic acid in WaterConsistent with good ionization in positive ESI mode.
Mobile Phase B 0.1% Formic acid in AcetonitrileProvides good elution and is compatible with ESI.
Gradient Elution A fast gradient is recommended, e.g., 0-5 min: 5-95% B, 5-6 min: 95% B, 6-7 min: 5% BA rapid gradient is often used in LC-MS to reduce run times.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), PositiveThe piperazine moiety is basic and readily protonated in the positive ion mode.
Precursor Ion (m/z) 277.15 ([M+H]⁺)Calculated for C₁₅H₂₀N₂O₃.
Product Ions (m/z) To be determined by infusion of the standard. Expected fragments could correspond to the loss of the benzyl group or fragmentation of the piperazine ring.Product ions are specific to the compound and provide selectivity.
Collision Energy (CE) To be optimized for each transitionOptimization is crucial for maximizing signal intensity.

4.2.4. Standard and Sample Preparation

  • Standard Preparation: Similar to the HPLC-UV method, but at lower concentrations (e.g., ng/mL range).

  • Sample Preparation (for biological matrices): Protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) will be necessary to remove matrix interferences. A generic protein precipitation protocol is provided below:

    • To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

formulation of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Title: Strategic Formulation of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate for Preclinical In Vivo Evaluation

Abstract

This guide provides a comprehensive framework for the formulation of this compound, a novel heterocyclic compound, for in vivo research applications. Recognizing the compound's structural features—a benzyl carbamate moiety, a piperazine core, and an oxetane ring—this document outlines a systematic approach from initial physicochemical characterization to the development of stable and effective formulations suitable for various routes of administration in preclinical models. We present detailed, step-by-step protocols for creating both suspension and solubilized formulations, emphasizing the rationale behind vehicle selection and the critical quality control assays required to ensure formulation integrity, dose accuracy, and reproducibility in experimental outcomes. This note is intended for researchers, chemists, and drug development professionals seeking to advance similar chemical entities from the bench to in vivo efficacy and pharmacokinetic studies.

Compound Profile & Initial Considerations

This compound is a solid material at room temperature[1]. Its structure combines elements that influence both its biological activity and its formulation properties. The piperazine scaffold is a common feature in many CNS-active and other therapeutic agents, while the oxetane group is often incorporated to enhance metabolic stability and aqueous solubility.[2][3] The benzyl carbamate (Cbz or Z group) is generally more stable in vivo than a simple ester linkage but can be susceptible to metabolic cleavage.[4][5][6]

A critical first step in any formulation campaign is to understand the compound's fundamental properties.

PropertyValue / InformationSource
Chemical Formula C₁₅H₂₀N₂O₃[7][8]
Molecular Weight 276.33 g/mol [7][8]
Physical Form Solid[1]
Predicted Boiling Point 407.2 ± 45.0 °C[7]
Predicted Density 1.241 ± 0.06 g/cm³[7]
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
Safety Profile Acute Oral Toxicity, Category 3 (GHS06) . Signal Word: Danger . Hazard Statement: H301 (Toxic if swallowed) .[1][9]

Expert Insight: The compound's high predicted boiling point and solid form suggest low volatility but do not inherently predict its solubility. The presence of two basic nitrogen atoms in the piperazine ring may offer opportunities for salt formation to improve aqueous solubility, although this is outside the scope of this formulation guide. The acute oral toxicity necessitates careful handling and the use of appropriate personal protective equipment (PPE) during all formulation activities.[9]

Pre-formulation Assessment: The Key to a Successful Formulation

The cornerstone of formulation development is determining the compound's solubility in a range of pharmaceutically acceptable vehicles. This empirical data dictates the most viable formulation strategy—be it a true solution, a suspension, or a more complex system.

Workflow for Formulation Strategy Selection

G start_node Start: Obtain Compound (this compound) sol_screen Protocol A: Execute Solubility Screening start_node->sol_screen Characterize Properties process_node process_node decision_node decision_node outcome_node outcome_node protocol_node protocol_node decision_sol Is solubility > Target Conc. in an aqueous vehicle? sol_screen->decision_sol Analyze Data outcome_solution Strategy: Aqueous Solution decision_sol->outcome_solution Yes decision_cosolvent Is solubility > Target Conc. in a tolerable co-solvent system? decision_sol->decision_cosolvent No protocol_solution Protocol 2: Solubilized Formulation outcome_solution->protocol_solution Proceed to outcome_cosolvent Strategy: Co-solvent Solution decision_cosolvent->outcome_cosolvent Yes outcome_suspension Strategy: Aqueous Suspension decision_cosolvent->outcome_suspension No outcome_cosolvent->protocol_solution Proceed to protocol_suspension Protocol 1: Suspension Formulation outcome_suspension->protocol_suspension Proceed to

Caption: Formulation development decision workflow.

Protocol A: Kinetic Solubility Screening

Objective: To rapidly assess the approximate solubility of the test compound in common preclinical vehicles.

Materials:

  • This compound

  • Selection of vehicles (see table below)

  • Analytical balance, vortex mixer, benchtop centrifuge

  • HPLC or LC-MS system for quantification[10]

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 50 mg/mL).

  • In separate microcentrifuge tubes, add a small volume of the DMSO stock to a larger volume of each test vehicle to reach a target final concentration (e.g., 100 µg/mL). Ensure the final DMSO concentration is low (≤1%) to minimize its solubilizing effect.

  • Vortex the tubes vigorously for 2 minutes.

  • Equilibrate the samples at room temperature for 2 hours to allow precipitation.

  • Centrifuge the tubes at ~14,000 x g for 15 minutes to pellet any undissolved compound.

  • Carefully collect a supernatant aliquot from each tube and analyze the concentration using a validated analytical method (e.g., HPLC-UV).

Data Interpretation Table:

VehicleTarget Conc. (mg/mL)Measured Conc. (mg/mL)Observations (e.g., precipitate)Formulation Strategy
Deionized Water0.1
0.9% Saline0.1
5% Dextrose in Water (D5W)0.1
0.5% (w/v) CMC-Na in Water0.1
1% (w/v) Methylcellulose in Water0.1
PEG 40010
Propylene Glycol (PG)10
10% DMSO / 40% PEG 400 / 50% Saline5

Formulation Protocols

Based on the pre-formulation data, a suitable formulation can be developed. For many novel compounds with limited aqueous solubility, a suspension is the most common and reliable starting point.

Protocol 1: Preparation of a Homogeneous Suspension (e.g., for Oral or IP Dosing)

Rationale: A suspension is ideal for water-insoluble compounds. It consists of fine drug particles dispersed uniformly in an aqueous vehicle. A suspending agent (e.g., carboxymethylcellulose - CMC) increases viscosity to prevent rapid settling, and a wetting agent (e.g., Tween 80) helps disperse the hydrophobic drug particles.[11]

Target Formulation: 10 mg/mL this compound in 0.5% CMC / 0.1% Tween 80.

Materials:

  • This compound (API)

  • Sodium Carboxymethylcellulose (CMC-Na), low viscosity

  • Tween 80 (Polysorbate 80)

  • Sterile Water for Injection

  • Glass mortar and pestle

  • Sterile glass beaker or vial, magnetic stirrer, and stir bar

Step-by-Step Methodology:

  • Vehicle Preparation:

    • To a beaker with ~80% of the final required volume of sterile water, slowly add the CMC-Na powder while stirring continuously with a magnetic stirrer.

    • Stir until the CMC-Na is fully dissolved (this may take 30-60 minutes). The solution should be clear and slightly viscous.

    • Add Tween 80 to the CMC solution and mix thoroughly.

    • Add sterile water to reach the final desired volume and mix.

  • API Weighing: Accurately weigh the required amount of API for the target concentration and batch size.

  • Wetting the API:

    • Place the weighed API into a clean glass mortar.

    • Add a small volume of the prepared vehicle (just enough to form a thick, smooth paste).

    • Triturate the API with the pestle until a uniform paste is achieved. This step is critical to break down aggregates and ensure individual particles are coated with the wetting agent.

  • Homogenization:

    • Gradually add the remaining vehicle to the mortar in small portions, mixing continuously with the pestle to ensure the paste is progressively diluted into a uniform suspension.

    • Transfer the final suspension to the final storage vial. Use a small amount of vehicle to rinse the mortar and pestle to ensure a quantitative transfer.

  • Final Mixing: Place a sterile magnetic stir bar in the final vial and stir for at least 30 minutes to ensure complete homogeneity.

Quality Control:

  • Visual Inspection: The suspension should be uniform and free of large clumps.

  • Dose Uniformity: Vigorously stir the suspension, draw multiple samples from different depths, and analyze the concentration by HPLC to confirm homogeneity.

  • Stability: Store a small aliquot under the intended study conditions and visually inspect for signs of aggregation or settling over time.

Protocol 2: Preparation of a Solubilized Formulation (e.g., for IV Dosing)

Rationale: If a true solution is required (e.g., for intravenous administration) and the compound has poor aqueous solubility, a co-solvent system is necessary. This approach uses water-miscible organic solvents to dissolve the compound. The choice of solvents must balance solubilizing power with in vivo tolerability.[11] Systems containing DMSO, PEG 400, and saline are common, but their potential for vehicle-induced toxicity must be evaluated.[11]

Target Formulation: 5 mg/mL this compound in 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v).

Materials:

  • This compound (API)

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • 0.9% Sodium Chloride (Saline), sterile, injectable grade

  • Sterile glass vials, volumetric pipettes

Step-by-Step Methodology:

  • API Weighing: Accurately weigh the required amount of API into a sterile glass vial.

  • Initial Solubilization: Add the required volume of DMSO to the vial. Vortex or sonicate gently until the API is completely dissolved. A clear solution should be obtained.

  • Addition of Co-solvent: Add the required volume of PEG 400 to the DMSO solution and mix thoroughly.

  • Aqueous Dilution (Critical Step):

    • Slowly add the saline to the organic solution dropwise while vortexing or swirling continuously.

    • Rationale: Rapid addition of the aqueous phase can cause the compound to "crash out" or precipitate. Slow, controlled addition is essential for maintaining solubility.

  • Final Inspection: The final formulation should be a clear, particle-free solution.

Quality Control:

  • Visual Inspection: Check for any signs of precipitation or haziness immediately after preparation and before each use.

  • Concentration Verification: Confirm the final concentration using a validated HPLC method.

  • Vehicle Tolerability: It is imperative to administer a "vehicle-only" control group in the in vivo study to differentiate any compound-related effects from those caused by the co-solvent mixture itself.[11]

Analytical Characterization and Quality Control

A robust, validated analytical method is required to ensure the accuracy and consistency of the prepared formulations.

Protocol C: HPLC-UV Method for Concentration Verification

Objective: To quantify the concentration of this compound in the prepared formulation.

ParameterSuggested Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 8 min, hold 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or wavelength of max absorbance)
Standard Curve Prepare standards (0.1 - 100 µg/mL) in a 50:50 Acetonitrile:Water diluent

Sample Preparation:

  • Dilute a known volume/weight of the formulation (solution or suspension) in the diluent to fall within the linear range of the standard curve.

  • For suspensions, ensure the sample is vortexed vigorously immediately before pipetting.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Summary & Best Practices

  • Safety First: Due to the compound's acute oral toxicity, always handle it with appropriate PPE in a well-ventilated area.[1][9]

  • Data-Driven Decisions: The choice of formulation must be guided by empirical solubility data. Do not default to a single vehicle for all compounds.

  • Suspensions: For suspensions, ensure the API is properly wetted and homogenized to achieve dose uniformity. Always re-suspend thoroughly before each dose administration.

  • Solutions: For co-solvent solutions, the order of addition and rate of dilution are critical to prevent precipitation. Always include a vehicle-only control group in animal studies.

  • Validation is Key: Every formulation must be validated for concentration and homogeneity before use in pivotal in vivo studies.

References

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 7(1), 1-10. [Link]

  • Dykstra, C. C., et al. (2002). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. Antimicrobial Agents and Chemotherapy, 46(5), 1405-1412. [Link]

  • Zhang, Y., et al. (2019). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. Molecules, 24(10), 1986. [Link]

  • Dehnhardt, C. M., et al. (2021). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. RSC Medicinal Chemistry, 12(1), 101-107. [Link]

  • Ghaedi, H., et al. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 654-663. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Ferreira, D. S., et al. (2017). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 20(1), 346-357. [Link]

  • Božić, D., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik, 18(2), 353-362. [Link]

  • Bano, S., et al. (2015). Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. Chemical Biology & Drug Design, 85(3), 329-339. [Link]

  • Farghaly, O. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 142, 106916. [Link]

  • Process for preparing piperazine-substituted aliphatic carboxylates.
  • Ferla, S., & Brancale, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435. [Link]

  • Szabó, G., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6296. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Analytical Methods. Royal Society of Chemistry Publishing. [Link]

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Application Notes and Protocols for Radiolabeling Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the radiolabeling of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate, a molecule of interest in pharmaceutical research. The guide is intended for researchers, scientists, and drug development professionals. It outlines detailed protocols for labeling with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), two of the most significant positron-emitting radionuclides for Positron Emission Tomography (PET) imaging. The protocols are designed with scientific integrity, providing not just procedural steps but also the underlying chemical rationale. This ensures that the described methods are robust and can be adapted to similar molecular scaffolds.

Introduction and Strategic Considerations

This compound is a heterocyclic compound featuring a piperazine core, an oxetane moiety, and a benzyl carbamate protecting group. The presence of these distinct functional groups offers several avenues for radiolabeling but also presents unique challenges. The primary goal of radiolabeling this compound is to enable in vivo imaging and pharmacokinetic studies, providing crucial data for drug development programs.

Choice of Radionuclide

The selection of the radionuclide is dictated by the intended application. For PET imaging, short-lived positron emitters are required.

  • Carbon-11 (¹¹C): With a half-life of 20.4 minutes, ¹¹C is ideal for studying rapid biological processes.[1] Its presence as a fundamental element in organic molecules allows for labeling without altering the compound's biological activity.[2]

  • Fluorine-18 (¹⁸F): The longer half-life of 109.8 minutes allows for more complex radiosynthesis and imaging protocols over a longer duration.[3]

Analysis of the Target Molecule and Labeling Positions

The structure of this compound presents several potential sites for radiolabeling.

  • Piperazine Nitrogen: The secondary amine within the piperazine ring (after deprotection of the benzyl carbamate) is a prime target for N-alkylation with a radiolabeled alkyl halide.

  • Benzyl Group: The benzyl group of the carbamate could be a site for introducing a radiolabel, although this may be more synthetically challenging.

  • Oxetane Ring: While direct labeling of the oxetane ring is complex, its stability is a critical consideration during the radiolabeling process. The oxetane ring is generally stable under basic and weakly acidic conditions but can be susceptible to ring-opening under strong acidic conditions or high temperatures.[4][5][6]

Stability Considerations
  • Oxetane Ring: The 3-substituted oxetane ring is expected to be relatively stable under the typical basic conditions of nucleophilic substitution reactions used in radiolabeling.[4][7] However, strongly acidic conditions should be avoided to prevent ring-opening.[5][6]

  • Benzyl Carbamate (Cbz): The Cbz group is a common amine protecting group.[8][9] It is stable to a wide range of conditions but can be cleaved by catalytic hydrogenation.[9][10] This property can be exploited for precursor synthesis.

Radiolabeling Strategy 1: Carbon-11 Labeling via N-Alkylation

This strategy focuses on labeling the piperazine nitrogen with [¹¹C]methyl iodide ([¹¹C]CH₃I), one of the most common and versatile methods in ¹¹C chemistry.[11]

Precursor Synthesis

The synthesis of the precursor molecule, 1-(oxetan-3-yl)piperazine, is required. This is achieved by the deprotection of the starting material, this compound.

Reaction Scheme for Precursor Synthesis:

G start This compound reagent H₂, Pd/C Methanol start->reagent product 1-(oxetan-3-yl)piperazine (Precursor) reagent->product byproduct Toluene + CO₂ reagent->byproduct

Caption: Synthesis of the precursor for ¹¹C-labeling.

Protocol for Precursor Synthesis:

  • Dissolve this compound in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography to yield 1-(oxetan-3-yl)piperazine.

[¹¹C]Methyl Iodide Synthesis

[¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₃I.[11]

G cluster_0 Gas Phase Synthesis C11_CO2 [¹¹C]CO₂ LiAlH4 LiAlH₄/THF C11_CO2->LiAlH4 Reduction C11_CH3OH [¹¹C]CH₃OH LiAlH4->C11_CH3OH HI Hydroiodic Acid (HI) C11_CH3OH->HI Iodination C11_CH3I [¹¹C]CH₃I HI->C11_CH3I

Caption: Automated synthesis of [¹¹C]methyl iodide.

Radiolabeling Protocol
  • In a sealed reaction vial, dissolve the precursor, 1-(oxetan-3-yl)piperazine (1-2 mg), in 300 µL of dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or a strong organic base like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) to facilitate the reaction.[12]

  • Bubble the gaseous [¹¹C]CH₃I through the solution at room temperature.

  • Heat the reaction mixture at 80-100°C for 5-10 minutes.

  • Monitor the incorporation of ¹¹C using radio-TLC or radio-HPLC.

Purification and Formulation
  • Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC).[13][14]

  • Collect the fraction corresponding to the radiolabeled product.

  • Remove the HPLC solvent under a stream of nitrogen with gentle heating.

  • Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

Radiolabeling Strategy 2: Fluorine-18 Labeling via Nucleophilic Substitution

This approach involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride.

Precursor Synthesis

A precursor with a good leaving group, such as a tosylate or mesylate, is required. The synthesis will start from 1-benzyl-4-(oxetan-3-yl)piperazine.

Reaction Scheme for Precursor Synthesis:

G start 1-(2-Hydroxyethyl)-4-(oxetan-3-yl)piperazine reagent Tosyl Chloride (TsCl) Pyridine start->reagent product 2-(4-(Oxetan-3-yl)piperazin-1-yl)ethyl 4-methylbenzenesulfonate (Precursor) reagent->product

Caption: Synthesis of the tosylated precursor for ¹⁸F-labeling.

Protocol for Precursor Synthesis:

  • Synthesize 1-(2-hydroxyethyl)-4-(oxetan-3-yl)piperazine via alkylation of 1-(oxetan-3-yl)piperazine with 2-bromoethanol.

  • Dissolve the resulting alcohol in pyridine.

  • Cool the solution to 0°C and add tosyl chloride portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the precursor by column chromatography.

[¹⁸F]Fluoride Activation

[¹⁸F]Fluoride is produced as [¹⁸F]fluoride in [¹⁸O]H₂O. It needs to be activated for nucleophilic substitution.

  • Trap the [¹⁸F]fluoride on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride with a solution of potassium carbonate (K₂CO₃) and a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) into a reaction vessel.

  • Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex with acetonitrile at elevated temperature under a stream of nitrogen.

Radiolabeling Protocol
  • Dissolve the tosylated precursor (2-5 mg) in 500 µL of a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO).

  • Add the solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

  • Heat the reaction mixture at 100-120°C for 15-20 minutes.

  • Monitor the radiochemical conversion by radio-TLC or radio-HPLC.

Purification and Formulation
  • Purify the reaction mixture using semi-preparative HPLC.[13][15]

  • Collect the product fraction and remove the solvent.

  • Formulate the final product in a physiologically compatible solution for injection.

Quality Control

A robust quality control (QC) system is essential to ensure the safety and efficacy of the radiopharmaceutical.[16][17][18]

QC Test Method Specification
Radionuclidic Purity Gamma-ray spectroscopy> 99.5%
Radiochemical Purity Radio-HPLC, Radio-TLC> 95%[19][20]
Chemical Purity HPLC with UV detection> 95%
Specific Activity Calculated from radioactivity and mass> 1 Ci/µmol
pH pH meter or pH paper4.5 - 7.5
Sterility Standard microbiological testsSterile
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V

Data Presentation and Workflow Visualization

Comparative Data Table
Parameter [¹¹C]Labeling [¹⁸F]Labeling
Radionuclide Half-life 20.4 minutes109.8 minutes
Typical Radiochemical Yield 20-40% (decay-corrected)30-50% (decay-corrected)
Synthesis Time 30-40 minutes60-90 minutes
Precursor Requirement Deprotected piperazinePiperazine with leaving group
General Radiolabeling Workflow

Caption: General workflow for radiopharmaceutical production.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful radiolabeling of this compound with both Carbon-11 and Fluorine-18. The choice between the two methods will depend on the specific research question, the available infrastructure, and the desired imaging time frame. Adherence to strict quality control measures is paramount to ensure the production of a safe and effective radiotracer for preclinical and potentially clinical research.

References

  • International Atomic Energy Agency. (n.d.). Quality Control in the Production of Radiopharmaceuticals. IAEA. Retrieved from [Link]

  • Al-Ebraheem, A., & Al-Adham, M. (2018). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research, 4(3), 1-8.
  • University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. Retrieved from [Link]

  • Nucleus RadioPharma. (2024). Meeting the unique demands of radiopharmaceutical quality control. Retrieved from [Link]

  • Morera, J., et al. (1993). Radiopharmaceutical quality control. Médecine Nucléaire, 17(5), 263-268.
  • Wust, F., et al. (2013). Labeling of benzodioxin piperazines with fluorine-18 as prospective radioligands for selective imaging of dopamine D4 receptors. Journal of Labelled Compounds and Radiopharmaceuticals, 56(12), 609-18.
  • Shashikumar, D., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Chemical Neuroscience, 5(12), 1145-1163.
  • Dong, G. (n.d.).
  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12593–12630.
  • Dahl, K., et al. (2024). [11C]CO2 BOP fixation with amines to access 11C-labeled ureas for PET imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 67(6), 201-210.
  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12593–12630.
  • Taddei, C., & Gee, A. D. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Nuclear Medicine, 58(Supplement 2), 1334-1340.
  • Bongarzone, S., et al. (2020). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 25(21), 5035.
  • Li, Z., et al. (2019). Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors. Frontiers in Oncology, 9, 759.
  • Chalyk, B. A., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Li, Z., & Conti, P. S. (2010). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Current Organic Synthesis, 7(5), 414-430.
  • Pretze, M., et al. (2014). 18F-Labeling Using Click Cycloadditions. Molecules, 19(9), 13686-13713.
  • Molavipordanjani, S., et al. (2023). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. Journal of Nuclear Cardiology.
  • Zlatopolskiy, B. D., et al. (2022).
  • Davies, C. D., et al. (2023). Synthesis of oxetane and azetidine ethers as ester bioisosteres. Organic & Biomolecular Chemistry, 21(27), 5606-5610.
  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(3), 285-293.
  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Retrieved from [Link]

  • Luzi, F., et al. (2020). Rapid one-pot radiosynthesis of [carbonyl-11C]formamides from primary amines and [11C]CO2. EJNMMI Radiopharmacy and Chemistry, 5(1), 22.
  • Molavipordanjani, S., et al. (2023). 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. Journal of Nuclear Cardiology.
  • Kniess, T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2464–2475.
  • Keller, T., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. European Journal of Medicinal Chemistry, 285, 116248.
  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of 11C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 42(3), 285-293.
  • S-A, M. (n.d.). Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC.
  • Nicolas, T., et al. (2004). Liquid Chromatography–Accurate Radioisotope Counting and Microplate Scintillation Counter Technologies in Drug Metabolism Studies.
  • G, G. (2018). Analytical control and purification of radiopharmaceuticals. CERN Indico.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Wang, J., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Fengchen Group. (n.d.). The Role of Benzyl Carbamate in Modern Peptide Synthesis. Retrieved from [Link]

  • Seebach, D., et al. (2000). Benzyl N-[(Benzyloxy)methyl]carbamate: An Improved Aminomethylation Electrophile for the Synthesis of (Benzyloxy)carbonyl (Cbz)-Protected Chiral beta(2)-Amino Acids. Helvetica Chimica Acta, 83(4), 859-875.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important intermediate. Here, we address specific experimental issues in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.

I. Synthesis Overview: Common Synthetic Routes

The synthesis of this compound typically involves the N-alkylation of a protected piperazine derivative. The two primary approaches are:

  • Direct Alkylation: This method involves the reaction of Benzyl 1-piperazinecarboxylate with an oxetane-containing electrophile, such as 3-bromooxetane or oxetan-3-one via reductive amination.[1]

  • Reductive Amination: A two-step, one-pot process where Benzyl 1-piperazinecarboxylate reacts with oxetan-3-one to form an iminium ion intermediate, which is then reduced to the final product.[1][2][3]

Each of these routes presents unique challenges that can impact the final yield and purity of the product. This guide will help you address these issues.

Reaction Workflow Diagram

cluster_0 Direct Alkylation Route cluster_1 Reductive Amination Route A Benzyl 1-piperazinecarboxylate F This compound A->F Reacts with B 3-Bromooxetane B->F C Base (e.g., K2CO3) C->F D Solvent (e.g., DMF) D->F E Heat E->F G Benzyl 1-piperazinecarboxylate K This compound G->K Reacts with H Oxetan-3-one H->K I Reducing Agent (e.g., NaBH(OAc)3) I->K J Solvent (e.g., DCE) J->K Start Benzyl 1-piperazinecarboxylate DesiredProduct Mono-alkylated Product (Target Molecule) Start->DesiredProduct 1st Alkylation AlkylatingAgent Oxetane Electrophile AlkylatingAgent->DesiredProduct Byproduct Di-alkylated Byproduct (Impurity) AlkylatingAgent->Byproduct DesiredProduct->Byproduct 2nd Alkylation (Undesired)

Caption: Reaction pathway showing the formation of the desired mono-alkylated product and the undesired di-alkylated byproduct.

Issue 3: Reaction Stalls or Incomplete Conversion

Question: My reaction starts but then stops before all the starting material is consumed. What could be causing this?

Answer: A stalled reaction is often a sign of an equilibrium being reached or catalyst deactivation.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Reversible Reaction Equilibrium If the acid byproduct is not effectively neutralized, the reaction can reach an equilibrium state where the forward and reverse reaction rates are equal. [1]- Ensure a sufficient amount of a strong, non-nucleophilic base is present to drive the reaction to completion. [1]
Catalyst Poisoning (if applicable) If a catalyst is being used, trace impurities in the reagents or solvents can poison it, leading to a loss of activity.- Use high-purity, anhydrous reagents and solvents to avoid inhibiting the catalyst. [1]
Instability of Reagents or Products The oxetane ring can be sensitive to certain conditions and may decompose. [4]- Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed. [1]
Issue 4: Difficult Product Isolation and Purification

Question: The work-up is problematic, and I'm having trouble purifying my final product. What are some best practices?

Answer: The polarity and basicity of the piperazine moiety can sometimes complicate extraction and purification.

Purification Strategies:

Problem Recommended Solution
Product is Water-Soluble - During aqueous work-up, saturate the aqueous layer with NaCl to decrease the solubility of the product. - Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.
Persistent Impurities - Column Chromatography: This is often the most effective method for removing closely related impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. - Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
Formation of Emulsions during Extraction - Add a small amount of brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of Celite.
Experimental Protocol: A General Procedure for Reductive Amination

This protocol provides a starting point for the synthesis via reductive amination. Optimization may be required based on your specific laboratory conditions.

Materials:

  • Benzyl 1-piperazinecarboxylate

  • Oxetan-3-one

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Benzyl 1-piperazinecarboxylate (1.0 eq) in DCE, add oxetan-3-one (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. References

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]

  • CN1634901A - Process for preparing N-benzyl piperazine. Google Patents.

  • Synthesis of functionalized benzyl amines by the reductive. Arkivoc. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. [Link]

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Technical Support Center: Navigating the Challenges of Purifying Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common and complex challenges encountered during the purification of piperazine-containing compounds. As a cornerstone moiety in numerous active pharmaceutical ingredients (APIs), the successful isolation and purification of piperazine derivatives are critical for drug discovery and development.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting protocols.

The inherent chemical properties of the piperazine ring—namely its basicity and polarity—often introduce significant hurdles in purification processes. These properties can lead to issues such as poor chromatographic peak shape, low recovery, and difficulties in separating structurally similar impurities.[3][4] This resource is designed to be a dynamic, question-and-answer-based guide to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why do my piperazine compounds consistently show poor peak shape (tailing) in reverse-phase HPLC?

A1: This is arguably the most common issue faced during the analysis and purification of piperazine derivatives. The root cause lies in the interaction between the basic nitrogen atoms of the piperazine ring and residual acidic silanol groups present on the surface of silica-based stationary phases (like C18).[3][5] These secondary interactions lead to a distorted peak shape, commonly known as tailing, which can compromise resolution and the accuracy of quantification.[3]

To mitigate peak tailing, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2-3) with an acid like trifluoroacetic acid (TFA) or formic acid protonates the residual silanol groups, minimizing their interaction with the protonated basic analyte.[3]

  • Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites, leading to improved peak symmetry.[4][6]

  • Column Selection: Employing a highly deactivated, end-capped column can significantly reduce the number of available free silanol groups.[5] Alternatively, consider using a column with a different stationary phase, such as a phenyl or cyano column, which may offer different selectivity.[6]

  • High pH Conditions: Operating at a high pH (e.g., pH > 8) will keep the piperazine analyte in its neutral form, which can also improve peak shape. However, this requires a pH-stable column.[3]

Q2: My piperazine compound has very poor retention and elutes near the void volume in reverse-phase HPLC. What can I do?

A2: The high polarity of some piperazine-containing compounds can lead to insufficient retention on nonpolar C18 stationary phases.[4][7] In such cases, the compound spends more time in the mobile phase than interacting with the stationary phase.

Here are some approaches to increase retention:

  • Use a Less Nonpolar Stationary Phase: Consider a C8 or a cyano (CN) column, which are less hydrophobic than a C18 column and may provide better retention for polar compounds.[6]

  • Ion-Pairing Chromatography: Introduce an ion-pairing reagent into the mobile phase. For basic compounds like piperazines, an alkyl sulfonate can form a neutral ion pair with the protonated analyte, increasing its hydrophobicity and retention on a reverse-phase column.

  • Aqueous Normal Phase (ANP) or HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water.

Q3: I'm struggling with the purification of a mono-substituted piperazine due to the formation of a di-substituted by-product. How can I resolve this?

A3: The formation of di-substituted by-products is a frequent challenge in piperazine synthesis, as the mono-substituted product is often still reactive.[8][9]

Here are some synthetic and purification strategies:

  • Use a Large Excess of Piperazine: During the synthesis, using a 5-10 fold excess of piperazine can statistically favor the formation of the mono-substituted product.[8]

  • Employ a Protecting Group: A more controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine.[8][9][10] The Boc (tert-butyloxycarbonyl) group can be easily removed under acidic conditions after the desired substitution has been achieved on the unprotected nitrogen.[11]

  • Chromatographic Separation: If the di-substituted product has already formed, careful optimization of your column chromatography is necessary. A gradient elution may be required to achieve sufficient separation between the mono- and di-substituted products, which can have very different polarities.[12]

Q4: My purified piperazine free base is an oil and difficult to handle. How can I obtain a solid product?

A4: Many piperazine free bases are oils or low-melting solids. A common and highly effective strategy is to convert the free base into a salt, which is typically a stable, crystalline solid.[12]

  • Salt Formation: Dissolve the oily free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). While stirring, add a solution of an acid, such as HCl in ether or citric acid in an appropriate solvent, dropwise until the mixture is acidic.[12][13] The corresponding hydrochloride or citrate salt will often precipitate out of the solution.[12][14]

  • Recrystallization: The resulting salt can then be further purified by recrystallization from a suitable solvent or solvent pair, such as ethanol, isopropanol, or a methanol/ether mixture.[12]

Troubleshooting Guides

Guide 1: Troubleshooting Column Chromatography of Basic Piperazine Compounds

This guide provides a systematic approach to resolving common issues encountered during silica gel column chromatography of piperazine derivatives.

Problem: Streaking or Tailing of the Product on TLC/Column
  • Causality: The basic nitrogen of the piperazine interacts strongly with the acidic silica gel, leading to poor separation and tailing.[12]

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, into the eluent.[12] This will compete with your compound for the acidic sites on the silica, improving elution.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or deactivated silica gel.[12][15]

Problem: Low or No Recovery of the Compound from the Column
  • Causality: The compound may be irreversibly adsorbed onto the silica gel due to strong acid-base interactions. It might also be decomposing on the silica.[15]

  • Solution:

    • Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate to see if any decomposition has occurred.[15]

    • Flush with a More Polar, Basic Solvent: If you suspect your compound is stuck on the column, try flushing the column with a more polar solvent system containing a base, such as 5-10% methanol in dichloromethane with 1% ammonium hydroxide.

    • Use a Reverse-Phase Column: For highly basic compounds, reverse-phase flash chromatography can be a more suitable alternative.

Visualizing the Troubleshooting Workflow

G start Start: Column Chromatography Issue problem Problem Identified: Streaking, Tailing, or Low Recovery start->problem check_stability Is the compound stable on silica gel? problem->check_stability flush_column Flush Column with Polar/Basic Solvent (e.g., MeOH/DCM/NH4OH) problem->flush_column  Low/No Recovery add_modifier Add Basic Modifier to Eluent (e.g., 0.5% TEA) check_stability->add_modifier  Yes change_stationary_phase Switch to Alumina or Deactivated Silica check_stability->change_stationary_phase  No end Resolution Achieved add_modifier->end change_stationary_phase->end use_rp_flash Consider Reverse-Phase Flash Chromatography flush_column->use_rp_flash use_rp_flash->end

Caption: Troubleshooting workflow for silica gel chromatography.

Guide 2: Optimizing Liquid-Liquid Extraction

This guide addresses challenges in extracting piperazine compounds from aqueous solutions.

Problem: Low Yield of Product During Extraction from an Aqueous Workup
  • Causality: Piperazine and its salts are often highly soluble in water.[16] The extraction efficiency depends heavily on the pH of the aqueous layer, which dictates the ionization state of the piperazine nitrogens.

  • Solution:

    • Basify the Aqueous Layer: To extract the free base into an organic solvent (like dichloromethane or ethyl acetate), ensure the aqueous layer is sufficiently basic (pH > 9). This deprotonates the piperazine nitrogens, making the compound less water-soluble and more soluble in the organic phase.[12][16]

    • Acidify the Aqueous Layer: Conversely, if you want to remove non-basic organic impurities by washing with an organic solvent, acidifying the aqueous layer (pH < 2) will protonate the piperazine, making it highly water-soluble and ensuring it remains in the aqueous phase.[16]

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can decrease the solubility of your organic compound, driving it into the organic layer.[12][16]

Visualizing the Extraction Workflow

G start Start: Aqueous Workup goal Goal: Extract Piperazine Compound into Organic Solvent start->goal adjust_ph Adjust Aqueous pH > 9 with NaOH or NaHCO3 goal->adjust_ph extract Extract with Organic Solvent (e.g., DCM, EtOAc) 3x adjust_ph->extract wash_brine Wash Combined Organic Layers with Brine extract->wash_brine dry_concentrate Dry (Na2SO4), Filter, and Concentrate wash_brine->dry_concentrate end Isolated Crude Product dry_concentrate->end

Caption: General workflow for extracting a piperazine free base.

Data & Protocols

Table 1: Comparison of Chromatographic Strategies for Piperazine Compounds
StrategyPrincipleBest ForCommon Modifiers/ConditionsPotential Pitfalls
Normal-Phase (Silica) Adsorption chromatography based on polarity.Less polar, non-ionic impurities.Eluent + 0.1-1% Triethylamine or NH4OH.Strong retention, tailing, or decomposition of basic compounds.[12]
Reverse-Phase (C18, C8) Partitioning based on hydrophobicity.General purpose purification and analysis.ACN/H2O or MeOH/H2O with 0.1% TFA or Formic Acid.Poor retention of polar compounds; peak tailing for basic compounds.[3][7]
Ion-Exchange Separation based on ionic interactions.Removing ionic impurities, salts, or charged degradation products.[17]Cation-exchange with an aqueous mobile phase (e.g., KH2PO4 buffer).[18][19]Requires specific columns; mobile phase compatibility can be limited.
HILIC Partitioning into a water-enriched layer on a polar stationary phase.Highly polar, water-soluble piperazine derivatives.High organic mobile phase (e.g., >80% ACN) with a buffer.Limited solubility of some compounds in high organic mobile phases.[20]
Protocol 1: Conversion of an Oily Free Base to a Solid Hydrochloride Salt

This protocol describes the conversion of an oily piperazine derivative into its solid hydrochloride salt, facilitating handling and purification.[12]

Materials:

  • Purified oily free base

  • Anhydrous diethyl ether (or ethyl acetate)

  • 2.0 M HCl solution in diethyl ether

  • pH paper or indicator strips

Procedure:

  • Dissolve the purified oily free base in a minimal amount of anhydrous diethyl ether.

  • While stirring the solution, add the 2.0 M HCl in diethyl ether dropwise.

  • Monitor the precipitation of the hydrochloride salt.

  • Periodically check the pH of the solution by spotting a small amount onto pH paper. Continue adding the HCl solution until the mixture is acidic.

  • Once precipitation is complete, collect the solid salt by vacuum filtration.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the purified hydrochloride salt under vacuum.

By understanding the underlying chemical principles and employing the systematic troubleshooting strategies outlined in this guide, researchers can more effectively overcome the challenges associated with the purification of piperazine-containing compounds, leading to higher purity materials and more reliable scientific outcomes.

References

  • Benchchem. (n.d.). Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide.
  • Benchchem. (n.d.). Technical Support Center: Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses.
  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • ResearchGate. (n.d.). How to extract/isolate piperazine from water without distillation?.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Semantic Scholar. (2024). A Review on Analytical Methods for Piperazine Determination.
  • Google Patents. (n.d.). CN112730641A - Ion chromatography determination method of N-methylpiperazine.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
  • Google Patents. (n.d.). US2975181A - Method for the preparation of piperazine salts.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Sci-Hub. (n.d.). Protecting Groups in the Synthesis of Unsymmetrical Piperazines.
  • J-Stage. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Benchchem. (n.d.). troubleshooting low yield in piperazine derivative synthesis.

Sources

Technical Support Center: Overcoming Solubility Challenges with Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate is a key intermediate and research compound in modern drug discovery, valued for its unique structural motifs. However, its utility is often hampered by a significant and common challenge: poor aqueous solubility. This technical guide is designed for researchers, medicinal chemists, and formulation scientists to provide a structured, in-depth approach to overcoming these solubility issues. We will move from fundamental principles and simple adjustments to advanced formulation strategies, explaining not just the how but the critical why behind each experimental choice.

Part 1: Understanding the Molecule - Core Physicochemical Properties

The structure of this compound dictates its solubility behavior. The large, non-polar benzyl carbamate group confers significant lipophilicity, while the piperazine ring provides basic nitrogen centers that are key to solubility manipulation.

PropertyValue / ObservationImplication for Solubility
Molecular Formula C₁₅H₂₀N₂O₃-
Molecular Weight 276.33 g/mol [1][2]Contributes to the "brick-dust" and "grease-ball" characteristics of poorly soluble drugs.[3]
Key Functional Groups Piperazine, Benzyl Carbamate, OxetaneThe piperazine moiety contains two basic nitrogen atoms (pKa₁ ≈ 9.7, pKa₂ ≈ 5.3) that can be protonated.[4]
Predicted State Solid[5]Crystal lattice energy must be overcome for dissolution to occur.
Expected Aqueous Solubility Very lowThe hydrophobic surface area from the benzyl group dominates, leading to poor interaction with water.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured as a tiered troubleshooting guide. Start with Q1 and proceed to more advanced techniques as required.

Q1: My compound won't dissolve in my aqueous buffer. What is the most reliable starting point for creating a stock solution?

Answer: Direct dissolution in aqueous media is highly unlikely to succeed. The standard and most critical first step is to prepare a high-concentration stock solution in a suitable organic solvent.

The Causality: The principle here is "like dissolves like." The compound's overall lipophilic nature requires a non-polar or polar aprotic solvent to effectively break its crystal lattice and solvate it. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its strong solubilizing power for a wide range of compounds and its miscibility with water.

Recommended Initial Solvents:

  • Primary Choice: Dimethyl Sulfoxide (DMSO)

  • Secondary Choices: N,N-Dimethylformamide (DMF), Ethanol, or a co-solvent mixture like DMSO/Ethanol (1:1).

See Protocol 1 for a detailed methodology on preparing a robust stock solution. It is crucial to start with a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final experimental system.

Q2: I have a DMSO stock, but the compound precipitates immediately when I dilute it into my aqueous assay buffer. How can I fix this?

Answer: This is a classic sign of a compound crashing out of solution when it moves from a favorable organic environment to an unfavorable aqueous one. The most direct way to counteract this is by manipulating the pH of your aqueous medium.

The Causality: The piperazine ring is the key. In a neutral or basic aqueous solution (pH ≥ 7), the piperazine nitrogens are largely un-ionized (in their free base form), preserving the molecule's low solubility. By lowering the pH of the buffer (e.g., to pH 4-6), you protonate these nitrogens. This creates a cationic salt in situ, which is significantly more polar and thus more soluble in water.[6][7]

Step-by-Step Approach:

  • Determine Assay Compatibility: First, confirm that a lower pH will not negatively impact your experiment (e.g., cell viability, enzyme activity).

  • Prepare Acidic Buffers: Prepare a series of buffers (e.g., citrate or acetate buffers) at various pH points, such as pH 6.0, 5.5, and 5.0.

  • Test Solubility: Add your DMSO stock to these buffers and observe for precipitation. You should see a marked improvement at lower pH values.

Refer to Protocol 2 for a guided experiment on determining solubility enhancement via pH adjustment.

Q3: pH adjustment helps, but I still see precipitation over time or at higher concentrations. What's happening and what do I do next?

Answer: You are likely observing the difference between kinetic and thermodynamic solubility. The initial clear solution upon dilution is a temporary, supersaturated state (kinetic solubility). Over time, the molecules rearrange into a more stable, crystalline (and thus insoluble) form, leading to precipitation (thermodynamic solubility). The goal is to stabilize this supersaturated state.[8]

The Causality: When the DMSO stock is diluted, the solvent environment shifts rapidly. The compound is momentarily "tricked" into staying dissolved at a concentration higher than its true equilibrium solubility. To prevent precipitation, we can either use co-solvents to make the final aqueous environment more hospitable or employ specialized excipients.

Troubleshooting Workflow:

G start Precipitation observed in aqueous assay medium sol_limit Determine Kinetic Solubility Limit in final buffer start->sol_limit check_conc Is required concentration below solubility limit? sol_limit->check_conc optimize Optimize Experiment: Lower final concentration check_conc->optimize No end_ok Proceed with Experiment check_conc->end_ok Yes cosolvent Strategy 1: Use Co-solvents (e.g., PEG 300, Propylene Glycol) check_conc->cosolvent No, and concentration cannot be lowered optimize->end_ok check_compat Is co-solvent compatible with the assay? cosolvent->check_compat vehicle_control Run vehicle controls. Proceed with caution. check_compat->vehicle_control Yes advanced Strategy 2: Advanced Formulation (Cyclodextrins, Salt Formation) check_compat->advanced No vehicle_control->end_ok

Caption: Decision workflow for addressing precipitation upon dilution.

Strategies to Stabilize the Solution:

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible, biocompatible co-solvent like Polyethylene Glycol (PEG 300/400) or Propylene Glycol into your final aqueous buffer can increase the compound's solubility.[9][10] Crucial: Always run a vehicle control to ensure the co-solvent itself does not affect the experimental outcome.

  • Employ Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the lipophilic part of your compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[8][11] See Protocol 4 .

Q4: My system is highly sensitive (e.g., in vivo studies), and I cannot use co-solvents or pH modification. What are the industry-standard formulation strategies?

Answer: When simple methods are insufficient or incompatible, you must move to more advanced formulation techniques designed to fundamentally alter the physicochemical properties of the compound.

The Causality: These methods either change the solid-state properties of the drug or create a specialized delivery system to facilitate dissolution and absorption.[12][13]

Advanced Formulation Options:

StrategyMechanism of ActionBest For
Salt Formation The free base is reacted with an acid to form a stable, crystalline salt with higher aqueous solubility and a potentially faster dissolution rate.[6][9][14]Pre-formulation development for in vivo studies where a stable, solid form with improved properties is desired. See Protocol 3 .
Amorphous Solid Dispersions (ASDs) The compound is molecularly dispersed within a polymer matrix (e.g., HPMC, PVP). This prevents crystallization, holding the drug in a higher-energy, more soluble amorphous state.[3][15]Oral dosage form development. Requires specialized equipment like spray dryers or hot-melt extruders.[16]
Nanosuspensions The particle size of the compound is reduced to the sub-micron range (nanoparticles). This dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[3][17]Both oral and parenteral delivery. Stabilizers are required to prevent particle aggregation.
Lipid-Based Formulations (e.g., SEDDS) The compound is dissolved in a mixture of oils, surfactants, and co-solvents. This formulation spontaneously forms a fine micro- or nano-emulsion upon contact with aqueous fluids (e.g., in the gut), keeping the drug solubilized.[3][12]Oral delivery of highly lipophilic (grease-ball) compounds.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Organic Stock Solution
  • Objective: To create a stable, high-concentration stock solution for serial dilutions.

  • Materials:

    • This compound

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Analytical balance

    • Vortex mixer and/or sonicator

    • Amber glass vial

  • Procedure:

    • Accurately weigh a desired amount of the compound (e.g., 2.76 mg) and place it in the vial.

    • Add the calculated volume of DMSO to achieve the target concentration. For 2.76 mg, adding 100 µL of DMSO will yield a 100 mM solution.

    • Vortex vigorously for 2-3 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes.

    • Visually inspect for complete dissolution. The solution should be perfectly clear.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Determining Aqueous Solubility via pH Adjustment
  • Objective: To assess the impact of pH on the compound's aqueous solubility.

  • Materials:

    • 100 mM stock solution in DMSO (from Protocol 1).

    • Aqueous buffers: Phosphate-Buffered Saline (PBS, pH 7.4), 50 mM Sodium Acetate (pH 5.0), 50 mM Citrate-Phosphate (pH 4.0).

    • 96-well clear bottom plate.

    • Plate reader capable of measuring turbidity (absorbance at ~600 nm) or a nephelometer.

  • Procedure:

    • Add 198 µL of each buffer to different wells of the 96-well plate.

    • Add 2 µL of the 100 mM DMSO stock to each well to achieve a final concentration of 1 mM. Mix well.

    • Prepare a blank for each buffer containing 198 µL of buffer and 2 µL of DMSO.

    • Incubate the plate at room temperature for 1-2 hours.

    • Visually inspect for precipitation.

    • Quantify precipitation by measuring the absorbance (turbidity) at 600 nm. Higher absorbance indicates lower solubility.

  • Self-Validation: A successful experiment will show a clear trend of decreasing turbidity as the pH of the buffer decreases.

Protocol 3: Small-Scale Salt Formation Screening
  • Objective: To identify a suitable acid counter-ion for forming a more soluble salt.

  • Materials:

    • This compound (free base).

    • Solvents: Isopropyl alcohol (IPA), Acetone, Acetonitrile.

    • Acids (as solutions in IPA): Hydrochloric acid (HCl), Methanesulfonic acid (MsOH), Sulfuric acid (H₂SO₄).

  • Procedure:

    • Dissolve a known amount of the free base (e.g., 50 mg) in a minimal amount of a chosen solvent (e.g., 1 mL IPA) with gentle warming.

    • In separate reactions, add a stoichiometric equivalent (1.0 eq) of each acid solution dropwise while stirring.

    • Observe for immediate precipitation. If no solid forms, allow the solution to cool slowly to room temperature, then cool further on ice. If necessary, store at 4°C overnight.

    • Collect any resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Validation: Test the aqueous solubility of the newly formed salts using Protocol 2. A successful salt will show significantly higher solubility at pH 7.4 compared to the parent free base.

Protocol 4: Preparation of a Cyclodextrin Inclusion Complex
  • Objective: To enhance apparent aqueous solubility by complexation.

  • Causality Diagram:

G cluster_0 Before Complexation cluster_1 After Complexation Drug Drug (Lipophilic) Water Water Molecules Drug->Water Poor Interaction (Low Solubility) CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Complex Inclusion Complex Water2 Water Molecules Complex->Water2 Favorable Interaction (High Apparent Solubility)

Caption: Encapsulation of a lipophilic drug by a cyclodextrin.

  • Materials:

    • This compound.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Deionized water.

  • Procedure:

    • Prepare a solution of HP-β-CD in water (e.g., 10% w/v).

    • Add an excess amount of the compound to the HP-β-CD solution.

    • Stir the suspension vigorously at room temperature for 24-48 hours, protected from light.

    • After equilibration, filter the solution through a 0.22 µm syringe filter to remove the undissolved solid.

    • The clear filtrate is your stock solution of the drug-cyclodextrin complex. The concentration can be determined via HPLC with a standard curve.

  • Self-Validation: The concentration of the drug in the filtrate should be substantially higher than its intrinsic solubility in water alone.

Part 4: Summary of Expected Solubility Enhancements

The following table provides an estimate of the potential solubility improvements that can be achieved with each technique, based on typical results for piperazine-containing, poorly soluble compounds.

MethodFold-Increase in Aqueous Solubility (Estimate)Primary Application
pH Adjustment (to pH 4-5) 10 - 100xIn vitro assays
Co-solvents (e.g., 5% PEG 400) 2 - 20xIn vitro assays
Cyclodextrin Complexation (HP-β-CD) 50 - 1,000xIn vitro and in vivo (parenteral)
Salt Formation (e.g., HCl salt) 100 - 10,000xSolid dosage forms for in vivo use

References

  • Verma, S., & Rawat, A. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Singh, A., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. [Link]

  • Kumar, S., & Singh, P. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • Patel, A., & Vavia, P. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Wiley. [Link]

  • Warren, D. B., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Taylor & Francis Online. [Link]

  • Fang, Z., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

  • Baig, M. S. (2022). Excipients for solubility dissolution and permeation enhancement. Slideshare. [Link]

  • Whitehead, D. C., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. [Link]

  • PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. PubChem. [Link]

  • 360iResearch. (2025). Solubility Enhancement Excipients Market Size 2025-2032. 360iResearch. [Link]

  • Chen, P.-C., et al. (2024). Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. MDPI. [Link]

  • Chen, P.-C., et al. (2024). (PDF) Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. ResearchGate. [Link]

  • Taylor, L. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Wójcik, M., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]

  • Whitehead, D. C., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. [Link]

  • Fang, Z., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. OUCI. [Link]

  • Fang, Z., et al. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. PubMed. [Link]

  • Freeman, S. A., et al. (n.d.). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. INIS-IAEA. [Link]

  • Mondal, M. K., et al. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. PMC - NIH. [Link]

  • Verma, S., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Coupling Oxetanes to Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced art of coupling oxetanes with piperazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the unique properties of the oxetane motif in modern drug discovery. The incorporation of an oxetane ring can significantly improve physicochemical properties such as aqueous solubility and metabolic stability, making it a valuable isostere for carbonyls or gem-dimethyl groups.[1][2] However, the successful ring-opening of this strained four-membered ether with amine nucleophiles like piperazine is not always trivial and requires careful optimization.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your specific substrate combinations. We will explore the causality behind experimental choices, from catalyst selection to solvent effects, to ensure robust and reproducible outcomes.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses the most frequent challenges encountered during the coupling of oxetanes and piperazines in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion. What are the primary factors to investigate?

Answer: Low or no conversion is typically rooted in insufficient activation of the oxetane ring. Unlike their highly strained three-membered epoxide counterparts, oxetanes are more stable and require activation to facilitate nucleophilic attack.[3]

Causality & Recommended Actions:

  • Inadequate Lewis or Brønsted Acid Catalysis: The lone pair on the oxetane's oxygen must be engaged by an acid to increase the electrophilicity of the ring carbons. Without this activation, the nucleophilic attack by piperazine is often kinetically prohibitive.[2][3]

    • Troubleshooting:

      • Introduce a Catalyst: If you are running the reaction neat or with only a non-acidic base, introduce a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃, In(OTf)₃) or a Brønsted acid (e.g., Tf₂NH, TfOH).[4][5][6][7]

      • Screen Catalysts: Not all acids are equally effective. The choice of catalyst can be substrate-dependent. Begin with a screening of common Lewis acids. Stronger "superacids" like Al(C₆F₅)₃ have been shown to be effective but may also promote side reactions.[8][9]

  • Piperazine Nucleophilicity: While piperazine is a good nucleophile, its reactivity can be hindered.

    • Troubleshooting:

      • Check the Salt Form: Ensure your piperazine is in its free-base form. If it is a hydrochloride or other salt, the nucleophilicity will be drastically reduced.

      • Steric Hindrance: If your piperazine or oxetane is highly substituted near the reacting centers, the reaction rate will be slower. Increased temperature or a more potent catalyst may be required.

  • Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating reagents.

    • Troubleshooting:

      • Use polar aprotic solvents like Dichloromethane (DCM), Toluene, or Acetonitrile (MeCN). Protic solvents (e.g., alcohols) can compete with the piperazine as nucleophiles, leading to undesired byproducts.[8][9]

Below is a logical workflow for troubleshooting low conversion issues.

Troubleshooting_Workflow start Low or No Conversion check_acid Is an acid catalyst present? start->check_acid add_acid Action: Add Lewis or Brønsted Acid Catalyst (e.g., Sc(OTf)₃, 5 mol%) check_acid->add_acid No check_piperazine Is the piperazine the free base? check_acid->check_piperazine Yes add_acid->check_piperazine screen_catalysts Action: Screen a panel of Lewis/Brønsted acids increase_temp Action: Increase temperature incrementally (e.g., 40°C to 80°C) screen_catalysts->increase_temp check_piperazine->screen_catalysts Yes free_base Action: Neutralize piperazine salt to free base check_piperazine->free_base No free_base->screen_catalysts

Caption: Troubleshooting workflow for low conversion.

Question 2: My reaction is messy, with multiple side products. How can I improve selectivity?

Answer: The formation of side products often arises from over-activation of the oxetane or competing reaction pathways. The most common side products are homoallylic alcohols (from isomerization) and oxetane dimers.

Causality & Recommended Actions:

  • Oxetane Isomerization: Strong Lewis acids, particularly with 2,2-disubstituted oxetanes, can catalyze a regioselective isomerization to form homoallylic alcohols.[8][9] This occurs when the ring opens to form a zwitterionic intermediate that then undergoes elimination instead of nucleophilic capture.

    • Troubleshooting:

      • Use a Milder Catalyst: Switch to a less potent Lewis acid (e.g., from Al(C₆F₅)₃ to Sc(OTf)₃).

      • Lower the Temperature: Isomerization pathways often have a higher activation energy. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can favor the desired nucleophilic addition.[9][10]

  • Dimerization: If the concentration of the activated oxetane intermediate is high, it can be attacked by the oxygen of another oxetane molecule, leading to dimerization or polymerization.

    • Troubleshooting:

      • Reduce Concentration: Run the reaction at a lower molarity.

      • Slow Addition: Add the oxetane substrate slowly to a solution of the piperazine and catalyst. This keeps the instantaneous concentration of the electrophile low, favoring the intermolecular reaction with the piperazine.

  • Di-substitution of Piperazine: Unprotected piperazine has two nucleophilic nitrogen atoms. This can lead to the formation of a di-substituted byproduct where two oxetane units are coupled to one piperazine.

    • Troubleshooting:

      • Use Excess Piperazine: Employ a large excess of piperazine (5-10 equivalents) to statistically favor mono-substitution.[11]

      • Use a Mono-Protected Piperazine: The most robust solution is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step.[11][12]

The reaction mechanism and potential side pathways are illustrated below.

Reaction_Mechanism cluster_main Desired Pathway cluster_side Side Reactions Oxetane Oxetane Activated Activated Complex [Oxetane-LA] Oxetane->Activated Piperazine Piperazine (R-NH) Piperazine->Activated Nucleophilic Attack LA Lewis Acid (LA) LA->Activated Product Ring-Opened Product Activated->Product Activated_Side Activated Complex [Oxetane-LA] Isomerization Isomerization Dimerization Dimerization Activated_Side->Isomerization Strong LA / Heat Activated_Side->Dimerization High Concentration

Caption: Reaction mechanism and competing side pathways.

Frequently Asked Questions (FAQs)

Q1: Which class of acid catalyst is better: Lewis or Brønsted? Both Lewis acids (e.g., metal triflates) and Brønsted acids (e.g., Tf₂NH) can effectively catalyze the reaction.[5][6][7] Lewis acids activate the oxetane by coordinating to the oxygen atom, while Brønsted acids achieve this by protonating it. The choice often depends on the substrate's functional group tolerance. For substrates sensitive to very strong acids, a milder Lewis acid like Yb(OTf)₃ might be preferable. For robust substrates, a powerful Brønsted acid can lead to very fast conversions.[6]

Q2: What is the optimal temperature range for this reaction? There is no single optimal temperature. It is highly dependent on the reactivity of your specific substrates and the catalyst used. A good starting point is room temperature (20-25 °C). If the reaction is sluggish, gradually increase the temperature to 40-60 °C while monitoring for the formation of side products.[9] Some reactions may require heating up to 80-110 °C, but this increases the risk of isomerization or decomposition.[13]

Q3: How does the substitution pattern on the oxetane ring affect reactivity? Generally, steric hindrance around the C-O bonds will slow the reaction. Ring-opening tends to occur at the less substituted carbon via an Sₙ2-like mechanism.[3] However, with catalysts that can stabilize a carbocation (e.g., strong Lewis acids), the reaction can have more Sₙ1 character, and attack may occur at the more substituted carbon if it can form a more stable carbocationic intermediate.[5]

Q4: Can I use water as a solvent? It is generally not recommended. Water is a nucleophile and can compete with the piperazine to open the oxetane ring, forming a 1,3-diol byproduct. While some specific Brønsted acid-catalyzed ring-openings have been developed in water, for the piperazine coupling, anhydrous aprotic solvents are the standard choice to ensure chemoselectivity.[14]

Data-Driven Optimization

Systematic screening is key to optimizing any new transformation. The tables below provide a starting point for your experimental design.

Table 1: Comparison of Common Lewis Acid Catalysts for a Model Reaction

CatalystTypical Loading (mol%)SolventTemperature (°C)Reported OutcomeReference
Sc(OTf)₃5 - 10DCM25Good yields, clean reaction for many substrates.[4]
Yb(OTf)₃5 - 10DCM25Similar to Sc(OTf)₃, effective catalyst.[4]
In(OTf)₃5Toluene80Effective for activating oxetanols.[5]
B(C₆F₅)₃1 - 5Toluene40Potent, can cause isomerization to homoallylic alcohol.[7]
Al(C₆F₅)₃1Toluene40Very strong "superacid," high activity but higher risk of side reactions.[8][9]
BF₃·OEt₂10 - 100DCM0 - 25Classic, effective but can be hydroscopic and less catalytic.[7]

Table 2: Influence of Solvent on Reaction Performance

SolventDielectric Constant (ε)General CharacteristicsPotential Issues
Dichloromethane (DCM)9.1Good general-purpose solvent, dissolves many organics and catalysts.Relatively low boiling point (40 °C).
Toluene2.4High boiling point (111 °C), good for reactions requiring heat.Lower polarity may not dissolve all catalyst salts.
Acetonitrile (MeCN)37.5Highly polar, can help with solubility of polar reagents.Can sometimes coordinate to Lewis acids, modulating their activity.
1,4-Dioxane2.2High boiling point (101 °C), common in cross-coupling.Can act as a Lewis base, potentially competing for the catalyst.
Tetrahydrofuran (THF)7.6Good solvent, but can be susceptible to peroxide formation.Similar to dioxane, can compete for catalyst coordination.

Experimental Protocols

Protocol 1: General Procedure for Sc(OTf)₃-Catalyzed Coupling of 3-Aryloxetane with N-Boc-piperazine

This protocol provides a robust starting point for the coupling reaction.

Materials:

  • 3-Aryloxetane (1.0 mmol, 1.0 eq.)

  • N-Boc-piperazine (1.2 mmol, 1.2 eq.)

  • Scandium (III) triflate (Sc(OTf)₃) (0.05 mmol, 0.05 eq.)

  • Anhydrous Dichloromethane (DCM) (5 mL)

  • Magnetic stir bar

  • Round-bottom flask with a nitrogen inlet

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-piperazine (223.5 mg, 1.2 mmol) and scandium (III) triflate (24.6 mg, 0.05 mmol).

  • Solvent Addition: Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 10 minutes until the solids are dissolved.

  • Substrate Addition: Add the 3-aryloxetane (1.0 mmol) to the solution via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting oxetane is consumed (typically 4-24 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-Boc-protected ring-opened product.

References

  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. [Link]

  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters. [Link]

  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. ACS Publications. [Link]

  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. ResearchGate. [Link]

  • Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation. Organic Letters. [Link]

  • Brønsted Acid Ionic Liquid-Catalyzed Ring Opening of 3,3-Disubstituted Oxetanes in Water: Efficient Access to Furans and Benzofurans. ACS Sustainable Chemistry & Engineering. [Link]

  • Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. ResearchGate. [Link]

  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Defluorosulfonylative coupling of oxetane sulfonyl fluorides with... ResearchGate. [Link]

  • Unusual temperature dependence in the cis/trans-oxetane formation discloses competitive syn versus anti attack for the Paternò-Büchi reaction of triplet-excited ketones with cis. PubMed. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]

  • Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. ResearchGate. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

  • Oxetane Presentation. The Dong Group. [Link]

  • New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine... ResearchGate. [Link]

  • Piperazine synthesis. Organic Chemistry Portal. [Link]

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Technical Support Center: Strategies to Reduce Off-Target Effects of Benzylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with benzylpiperazine (BZP) derivatives. It addresses common challenges related to off-target effects and offers troubleshooting strategies and frequently asked questions to guide your experiments with scientific rigor.

Introduction to Benzylpiperazine Derivatives and Off-Target Effects

Benzylpiperazine (BZP) and its analogs are a versatile class of synthetic compounds known for their stimulant properties, primarily acting on monoamine systems.[1][2] Their mechanism often involves interaction with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, leading to increased synaptic concentrations of these neurotransmitters.[1][3] However, the therapeutic potential of BZP derivatives is frequently undermined by a lack of selectivity, resulting in a "messy" pharmacological profile with significant off-target effects.[3] These unintended interactions can lead to adverse effects ranging from anxiety and cardiovascular complications to seizures.[4]

This technical guide is structured to provide actionable strategies for mitigating these off-target effects, thereby enhancing the safety and specificity of your BZP-derived compounds. We will delve into medicinal chemistry approaches, robust screening protocols, and in vivo validation techniques.

Part 1: Troubleshooting Guide - Mitigating Off-Target Effects

This section addresses common issues encountered during the development of benzylpiperazine derivatives and provides actionable troubleshooting steps grounded in established scientific principles.

Issue 1: Poor Selectivity Against Monoamine Transporters (DAT vs. SERT/NET)

Problem: Your lead BZP compound demonstrates potent activity at the desired target (e.g., Dopamine Transporter - DAT) but also exhibits significant affinity for the Serotonin Transporter (SERT) and/or Norepinephrine Transporter (NET), which can lead to undesirable side effects such as serotonin syndrome or cardiovascular issues.[5]

Troubleshooting Strategies:

  • Rational Drug Design Based on Structure-Activity Relationships (SAR):

    • Expertise & Experience: The key to improving selectivity lies in exploiting the subtle structural differences between the binding sites of DAT, SERT, and NET. By systematically modifying the BZP scaffold, you can introduce steric or electronic features that favor binding to your primary target while disfavoring interactions with off-targets.[6][7]

    • Medicinal Chemistry Approaches:

      • Benzyl Ring Substitution: Altering the substitution pattern on the benzyl ring can significantly impact selectivity. For instance, in some series, specific substitutions can enhance DAT affinity.

      • Piperazine Ring Modifications: Introducing substituents on the piperazine ring itself can create steric hindrance that is tolerated by one transporter but not another.

      • Linker Modification: If a linker exists between the piperazine and another pharmacophore, altering its length or rigidity can reorient the molecule within the binding pocket, thereby influencing selectivity.

  • In Silico Modeling and Prediction:

    • Expertise & Experience: Computational tools can provide valuable insights into potential off-target interactions before committing to costly and time-consuming synthesis.[8][9][10] These methods can help prioritize which chemical modifications are most likely to improve selectivity.

    • Recommended Workflow:

      • Homology Modeling: If crystal structures are unavailable, generate homology models of DAT, SERT, and NET.

      • Molecular Docking: Dock your lead compound into the binding sites of all three transporters to predict binding modes and identify key interactions.

      • Virtual Screening: Create a virtual library of analogs with proposed modifications and use docking scores and interaction analysis to prioritize candidates for synthesis.

Experimental Workflow for Enhancing Transporter Selectivity

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Analysis & Selection a SAR Analysis & In Silico Modeling b Prioritize Analogs a->b c Synthesize Focused Library b->c d Radioligand Binding Assay (DAT, SERT, NET) c->d e Functional Uptake Assay d->e f Calculate Selectivity Index (Ki SERT/Ki DAT) e->f g Select Lead Candidates f->g

References

Technical Support Center: HPLC Analysis of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure robust and reliable analytical results. The information herein is grounded in established chromatographic principles and validated through practical application.

Part 1: Initial Method Development & Setup

The successful analysis of this compound hinges on a well-developed HPLC method. The inherent chemical properties of this molecule—containing a basic piperazine ring, a polar oxetane group, and a non-polar benzyl carbamate (Cbz or Z-group)—necessitate careful consideration of the stationary and mobile phases to achieve optimal separation and peak shape.

Q1: What are the recommended starting HPLC conditions for analyzing this compound?

A1: For initial method development, a reversed-phase approach is typically the most effective. The combination of polar and non-polar moieties in the molecule allows for good retention and separation on C18 columns.

Here is a recommended starting point:

ParameterRecommendationRationale
Column C18, 250 x 4.6 mm, 5 µmProvides a good balance of efficiency and backpressure. The C18 stationary phase interacts with the non-polar benzyl group, providing retention.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the basic piperazine nitrogen, which minimizes peak tailing by reducing interactions with residual silanols on the silica backbone of the column.[1]
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesA broad gradient is useful for initial screening to determine the optimal elution conditions and to ensure that any impurities with different polarities are eluted.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant and slightly elevated temperature can improve peak shape and reproducibility.
Detection (UV) 210 nm and 254 nmThe benzyl group provides UV absorbance. Monitoring at multiple wavelengths can help in identifying impurities.
Injection Volume 10 µLA standard injection volume that can be adjusted based on sample concentration.

This starting method can be further optimized based on the initial chromatographic results.

Part 2: Troubleshooting Common HPLC Issues

Even with a well-designed method, chromatographic issues can arise. This section addresses some of the most common problems encountered during the analysis of this compound and provides systematic troubleshooting strategies.

Q2: My peak for the main compound is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue when analyzing basic compounds like piperazine derivatives.[2][3] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of the silica-based column packing material.[1][2]

Here's a logical approach to troubleshooting peak tailing:

A troubleshooting workflow for peak tailing.

Detailed Solutions:

  • Mobile Phase pH: The piperazine moiety is basic. At a mid-range pH, it can exist in both ionized and non-ionized forms, leading to poor peak shape. Lowering the pH of the mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) will protonate the piperazine nitrogen, minimizing its interaction with silanol groups.[2][3]

  • Column Choice: Using a column specifically designed for the analysis of basic compounds can significantly improve peak shape. Look for columns that are "end-capped" or have a polar-embedded stationary phase.[1][4]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.[2]

  • Column Contamination or Voids: Contaminants from previous injections can interact with your analyte. A void at the head of the column can also cause peak distortion. Try flushing the column with a strong solvent or reversing the column (if the manufacturer allows) and flushing to waste.[3]

Q3: I am observing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

A3: Ghost peaks are peaks that appear in a chromatogram that are not related to the injected sample.[5][6] They can originate from the mobile phase, the HPLC system itself, or from carryover from a previous injection.[7][8][9]

A systematic approach to identifying the source of ghost peaks.

Detailed Solutions:

  • Mobile Phase Contamination: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[6][7] Filtering the mobile phase can also help remove particulate matter.

  • System Contamination: Regularly flush your HPLC system, including the injector and detector, to remove any accumulated contaminants.[7]

  • Sample Carryover: If a ghost peak appears after injecting a concentrated sample, it is likely due to carryover. Optimize the needle wash solvent and procedure in your autosampler settings. Running a blank injection after a high-concentration sample can help confirm and mitigate this issue.[8]

Part 3: Advanced Topics & FAQs

This section covers more advanced topics that are crucial for ensuring the long-term reliability and regulatory compliance of your HPLC method.

Q4: How do I perform a forced degradation study for this compound?

A4: Forced degradation studies are essential for developing a stability-indicating HPLC method.[10][11][12][13] These studies involve subjecting the drug substance to harsh conditions to produce degradation products. The goal is to demonstrate that your HPLC method can separate the main compound from any potential degradants.[11][13]

Experimental Protocols for Forced Degradation:

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

    • Add an equal volume of 0.1 N HCl.[14]

    • Heat the solution (e.g., at 60°C) for a specified time.

    • At various time points, withdraw a sample, neutralize it with 0.1 N NaOH, dilute with mobile phase, and inject into the HPLC.[14]

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.[14]

    • The carbamate linkage in the molecule may be susceptible to basic hydrolysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of the compound.

    • Add an equal volume of 3% hydrogen peroxide.[14]

    • Store at room temperature and analyze at different time points. The piperazine ring can be susceptible to oxidation.[15][16]

  • Thermal Degradation:

    • Expose the solid compound to elevated temperatures (e.g., 105°C) for a set period.

    • Dissolve the stressed sample in a suitable solvent, dilute, and analyze.[14]

  • Photolytic Degradation:

    • Expose the solid or a solution of the compound to a light source providing both UV and visible light.

    • A control sample should be shielded from light (e.g., wrapped in aluminum foil).[14]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[12][13] If degradation is too rapid, reduce the stress conditions (e.g., lower temperature, shorter time, or less concentrated acid/base/oxidizing agent).[14]

Q5: What are the key parameters to consider for method validation according to ICH guidelines?

A5: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[17][18] According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the following parameters should be evaluated:[19][20][21][22][23][24]

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20] Forced degradation studies are key to demonstrating specificity.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. Typically evaluated over a range of 80-120% of the expected sample concentration.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value. Often determined by spike recovery studies.[20]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[20]

Adherence to these validation parameters ensures the quality and reliability of the analytical data generated.[17][19][25]

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Trend in Scientific Research and Development. [Link]

  • What causes a “ghost” peak and what can I do to prevent this? Waters - Wyatt Technology. [Link]

  • Troubleshooting Ghost Peak Problems in HPLC Systems. uHPLCs. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. YouTube. [Link]

  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Shimadzu. [Link]

  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • USP <621> Chromatography. DSDP Analytics. [Link]

  • Quality Guidelines. ICH. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • <621> CHROMATOGRAPHY. USP-NF. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. The Open Access Journal of Science and Technology. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]

  • <621> Chromatography. BioGlobaX. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. National Institutes of Health. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. National Institutes of Health. [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. Cogent-HPLC. [Link]

  • How to Obtain Good Peak Shapes. GL Sciences. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed. [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Elsevier. [Link]

  • A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]

  • Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University of Texas at Austin. [Link]

  • Oxidative degradation of piperazine in the absorption of carbon dioxide. University of Regina. [Link]

  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

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Technical Support Center: Preserving Oxetane Ring Integrity in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with oxetane-containing molecules. The oxetane ring, a four-membered cyclic ether, has become an increasingly important structural motif in medicinal chemistry and materials science.[1] It is often employed to enhance physicochemical properties such as aqueous solubility and metabolic stability, or to act as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[2][3][4][5] Despite its utility, the inherent ring strain (approximately 25.5 kcal/mol) makes the oxetane susceptible to degradation under certain reaction conditions.[2]

This guide provides an in-depth analysis of oxetane ring stability, offering troubleshooting advice and frequently asked questions to help you navigate the complexities of synthesizing and modifying oxetane-bearing compounds.

Part 1: Understanding Oxetane Instability: The "Why"

The primary degradation pathway for oxetanes is ring-opening, which can be initiated by electrophilic activation (e.g., by Brønsted or Lewis acids) followed by nucleophilic attack.[2][4][6][7] The stability of the oxetane ring is highly dependent on its substitution pattern.

Key Factors Influencing Stability:

  • Substitution Pattern: 3,3-disubstituted oxetanes are generally the most stable.[8][9] The substituents sterically hinder the approach of nucleophiles to the C-O σ* antibonding orbital, which is necessary for ring opening.[8] Monosubstituted oxetanes are comparatively less stable.[6][7]

  • Electronic Effects: Electron-donating groups at the C2 position can destabilize the ring, making it more prone to cleavage.[8]

  • Intramolecular Nucleophiles: The presence of internal nucleophiles, such as a nearby alcohol or amine, can lead to intramolecular ring-opening reactions, especially under acidic conditions.[9]

Mechanism: Acid-Catalyzed Ring Opening

Under acidic conditions, the oxetane oxygen is protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack at one of the α-carbons, leading to ring cleavage. The regioselectivity of the attack depends on the substitution and the nucleophile.

Caption: Acid-catalyzed activation and subsequent nucleophilic ring-opening of an oxetane.

Part 2: Troubleshooting Guide by Reaction Type

This section addresses common problems encountered during specific chemical transformations and provides validated solutions.

Issue 1: Degradation During Acidic Reactions (e.g., Protecting Group Removal)

Problem: You are attempting to remove an acid-labile protecting group (e.g., Boc, trityl) from your molecule, but you observe significant decomposition of the oxetane ring.

Root Cause Analysis: Strong Brønsted acids (e.g., HCl, H₂SO₄, concentrated TFA) can protonate the oxetane oxygen, activating the ring for nucleophilic attack by the counter-ion or solvent, leading to cleavage.[6][7][10] While 3,3-disubstituted oxetanes show greater stability, even they can degrade under harsh acidic conditions.[8][10]

Solutions & Protocols:

Solution TierApproachRationaleExample Protocol
Tier 1: Milder Acidic Conditions Switch to a weaker Brønsted acid or a Lewis acid.Lewis acids can coordinate to the protecting group, facilitating its removal without strongly protonating the oxetane. Low temperatures can further minimize ring-opening.Boc-Deprotection with TFA: For a sensitive substrate, start with 10-20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0 °C and monitor the reaction closely by TLC or LCMS. If the reaction is sluggish, slowly increase the TFA concentration or temperature.
Tier 2: Alternative Deprotection Use non-acidic deprotection methods.This completely avoids the primary cause of degradation. The choice of method depends on the protecting group.Cbz-Deprotection via Hydrogenolysis: Dissolve the Cbz-protected compound in a suitable solvent (e.g., MeOH, EtOH, or EtOAc). Add 10 mol% Pd/C (palladium on carbon). Purge the flask with hydrogen gas (using a balloon or a Parr shaker) and stir at room temperature until the reaction is complete. Filter through Celite to remove the catalyst.[11]
Tier 3: Substrate Modification If possible, synthesize a more robust analogue.A 3,3-disubstituted oxetane is inherently more stable than a mono-substituted one.[6][7] This is a design-phase consideration.N/A
Issue 2: Instability Under Basic Conditions

Problem: You are performing a reaction using a strong base (e.g., saponification with NaOH, deprotonation with LDA) and notice loss of your oxetane-containing starting material.

Root Cause Analysis: While generally more stable to bases than acids, oxetanes are not completely inert.[10] Strong bases, especially at elevated temperatures, can promote ring-opening, although this is often slower than acid-catalyzed cleavage.[10] Certain substrates may also undergo base-mediated intramolecular reactions.

Solutions & Protocols:

Solution TierApproachRationaleExample Protocol
Tier 1: Milder Base/Temperature Use a weaker base or lower the reaction temperature.Minimizes the rate of the undesired ring-opening reaction.Ester Saponification: Instead of 6M NaOH at reflux, try using LiOH in a THF/water mixture at room temperature. This is often sufficient for hydrolysis without degrading the oxetane.
Tier 2: Non-Hydrolytic Cleavage For esters, consider enzymatic hydrolysis or other non-basic cleavage methods.Enzymes operate under mild, near-neutral pH conditions, which are highly compatible with the oxetane ring.Enzymatic Hydrolysis: Use a lipase such as Candida antarctica lipase B (CALB) in a phosphate buffer at or near room temperature.
Issue 3: Decomposition During Reductions

Problem: Your oxetane ring is being opened during a reduction reaction, for example, when reducing an amide or ester with a strong reducing agent.

Root Cause Analysis: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can reductively cleave oxetanes, particularly at elevated temperatures or with prolonged reaction times.[10] Attempts to reduce amides to amines using LiAlH₄ in the presence of an oxetane have been reported to result in decomposition.[11]

Solutions & Protocols:

Solution TierApproachRationaleExample Protocol
Tier 1: Milder Reducing Agent Select a reducing agent with lower reactivity.Reagents like Sodium Borohydride (NaBH₄) are generally not strong enough to open an oxetane ring and can be used for reducing ketones or aldehydes.Ketone Reduction: To reduce a ketone to an alcohol, use NaBH₄ in MeOH or EtOH at 0 °C to room temperature. The oxetane ring will remain intact.
Tier 2: Alternative Functional Group Transformation Avoid direct reduction of amides/esters to amines/alcohols if possible.For example, an amide can be converted to a thioamide and then reduced under milder conditions.N/A
Tier 3: Catalytic Hydrogenation Use catalytic hydrogenation where applicable.This method is highly chemoselective and generally does not affect the oxetane ring. It is excellent for reducing double bonds or removing benzyl-type protecting groups.[11]Alkene Hydrogenation: Dissolve the substrate in a suitable solvent (e.g., EtOH). Add a catalyst such as Pd/C or PtO₂. Pressurize with H₂ gas and stir until the reaction is complete.[11]

Part 3: Frequently Asked Questions (FAQs)

Q1: Is the oxetane ring stable to common cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)?

A1: Yes, the oxetane ring is generally stable to the conditions used in many common palladium-catalyzed cross-coupling reactions. These reactions are typically performed under neutral or mildly basic conditions with catalysts that do not interact with the ether linkage. A comprehensive study on 3,3-disubstituted oxetanes demonstrated their tolerance to a wide range of C-C and C-N bond-forming reactions.[11]

Q2: Can I use oxidizing agents in the presence of an oxetane?

A2: It depends on the oxidant. Milder, more selective oxidizing agents are well-tolerated. For example, the oxidation of a primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP) or to a carboxylic acid using TEMPO/PIDA has been shown to be compatible with the oxetane moiety.[11] However, harsh, non-selective oxidizing agents like KMnO₄ may lead to decomposition.[11]

Q3: My oxetane-containing compound seems unstable during purification on silica gel. What can I do?

A3: Silica gel is weakly acidic and can cause the degradation of sensitive compounds, including some oxetanes.[12] If you observe streaking or decomposition on a TLC plate or during column chromatography, consider the following:

  • Neutralize the Silica: Slurry the silica gel with a solvent containing a small amount of a neutralizating base, like triethylamine (~0.1-1%), before packing the column.

  • Switch to a Different Stationary Phase: Use a less acidic stationary phase, such as neutral or basic alumina, or Florisil.

  • Alternative Purification: If possible, purify the compound by recrystallization or distillation to avoid chromatography altogether.

Q4: How does the choice of solvent affect oxetane stability?

A4: Protic solvents (e.g., water, methanol) can participate as nucleophiles in acid-catalyzed ring-opening reactions. Therefore, when using acidic conditions, it is often preferable to use aprotic solvents like DCM, THF, or acetonitrile to minimize this side reaction.

Workflow: Selecting Oxetane-Compatible Reaction Conditions

Reaction Condition Workflow start Proposed Reaction check_acid Does it use strong Brønsted/Lewis acids? start->check_acid check_base Does it use strong base and/or heat? check_acid->check_base No consider_milder Consider milder acids (e.g., weaker Lewis acid) or lower temperature. check_acid->consider_milder Yes check_hydride Does it use a strong hydride reagent (e.g., LiAlH4)? check_base->check_hydride No consider_milder_base Consider milder base or lower temperature. check_base->consider_milder_base Yes low_risk Low Risk. Proceed with caution. check_hydride->low_risk No consider_milder_hydride Consider alternative reagents (e.g., NaBH4, Catalytic Hydrogenation). check_hydride->consider_milder_hydride Yes high_risk High Risk of Degradation. Re-evaluate approach. consider_milder->high_risk consider_milder_base->high_risk consider_milder_hydride->high_risk

Caption: Decision workflow for assessing the risk of oxetane degradation under proposed reaction conditions.

References

  • Zahoor, A. F., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Taylor & Francis Online. [Link]

  • Mykhailiuk, P. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link]

  • Dong Group. (n.d.). Oxetane Presentation. University of Texas at Austin. [Link]

  • Müller, K., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Müller, K., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Janssen Research and Development. (2019). Mild Intramolecular Ring Opening of Oxetanes. PubMed. [Link]

  • ResearchGate. (n.d.). Scheme 9. Ring opening of oxetanes 18 under nonacidic conditions. [Link]

  • Burcl, F., & Srogl, J. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Taylor, R. J. K., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Burcl, F., & Srogl, J. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. National Institutes of Health (NIH). [Link]

  • Huestis, M. P., et al. (2023). Synthesis of 3,3-disubstituted oxetane and azetidine ethers as ester surrogates. Organic & Biomolecular Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem. Journal of Medicinal Chemistry. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]

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Technical Support Center: Optimization of Cryopreservation for Cells Treated with Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cryopreservation of cells treated with piperazine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges of preserving cells that have been exposed to this versatile class of small molecules. Piperazine and its derivatives are widely used in drug development for their therapeutic properties and as permeation enhancers.[1][2] However, their effects on cell membrane fluidity, integrity, and overall physiology can significantly impact post-thaw viability and function.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cryopreservation protocols and ensure the integrity of your valuable cell-based assets.

Part 1: Understanding the Interplay between Piperazine Compounds and Cryopreservation

Piperazine derivatives are known to modulate epithelial structures and can increase cell membrane permeability.[1][2][3] While beneficial for drug delivery, this can pose challenges during cryopreservation. The primary goals of cryopreservation are to minimize intracellular ice crystal formation and mitigate osmotic stress, both of which can be exacerbated by altered membrane properties.[4][5]

Key Considerations for Piperazine-Treated Cells:

  • Membrane Integrity: Piperazine-induced changes to the cell membrane may increase its susceptibility to damage from osmotic shifts and ice crystal formation during freezing and thawing.[1][2][6]

  • Cryoprotectant Agent (CPA) Toxicity: The altered membrane permeability could lead to faster or higher intracellular accumulation of CPAs like DMSO, potentially increasing their toxicity.[7][8]

  • Cellular Metabolism: Some piperazine derivatives can impact cellular metabolism, which may affect the cells' ability to withstand the stresses of cryopreservation.[9][10]

Below is a diagram illustrating the key stress points during the cryopreservation of cells, with special considerations for those treated with piperazine compounds.

G cluster_pre_freeze Pre-Freeze Stage cluster_freezing Freezing Stage cluster_storage Storage cluster_thawing Thawing Stage Piperazine_Treatment Piperazine Treatment (Alters Membrane Permeability) Harvesting Cell Harvesting (Healthy, Log-Phase Growth) Piperazine_Treatment->Harvesting Potential for altered cell physiology CPA_Addition CPA Addition (e.g., DMSO) Harvesting->CPA_Addition Cooling Controlled Cooling (-1°C/minute) CPA_Addition->Cooling Increased CPA sensitivity due to piperazine note1 Key challenge: Balancing CPA efficacy and toxicity in permeable cells. Ice_Formation Extracellular Ice Formation (Osmotic Stress) Cooling->Ice_Formation LN2_Storage Liquid Nitrogen Storage (<-130°C) Intracellular_Ice Intracellular Ice Formation (Mechanical Damage) Ice_Formation->Intracellular_Ice Increased risk with permeabilized membranes note2 Key challenge: Preventing ice crystal damage to altered membranes. Rapid_Thawing Rapid Thawing (e.g., 37°C Water Bath) LN2_Storage->Rapid_Thawing CPA_Removal CPA Removal (Dilution & Washing) Rapid_Thawing->CPA_Removal Critical to minimize CPA toxicity Reculturing Reculturing CPA_Removal->Reculturing

Caption: Workflow of cryopreservation with key challenges for piperazine-treated cells.

Part 2: Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower post-thaw viability with our piperazine-treated cells compared to untreated controls. What is the likely cause?

A1: The most probable cause is a combination of increased osmotic stress and heightened sensitivity to cryoprotectant (CPA) toxicity. Piperazine compounds can enhance membrane permeability, which allows for a more rapid influx and efflux of water during the freezing and thawing process, leading to severe osmotic stress.[1][2][5] This increased permeability can also lead to a higher intracellular concentration of the CPA (e.g., DMSO), potentially reaching toxic levels more quickly than in untreated cells.[7][8]

Q2: Should we modify the concentration of DMSO in our freezing medium for piperazine-treated cells?

A2: Yes, optimizing the DMSO concentration is a critical step. While a standard 10% DMSO concentration is common, for piperazine-treated cells, it may be beneficial to test a lower concentration range (e.g., 5-7.5%) to mitigate toxicity.[11][12] However, reducing the CPA concentration can increase the risk of intracellular ice crystal formation.[6] Therefore, it is advisable to perform a dose-response experiment to determine the optimal DMSO concentration that balances cryoprotection and toxicity for your specific cell type and piperazine compound.

Q3: Are there alternative cryoprotectants we should consider?

A3: Yes, exploring alternative or combination CPAs is a sound strategy. Consider the following:

  • Glycerol: While also a penetrating CPA, it has different toxicity profiles compared to DMSO and may be a suitable alternative or be used in combination.[13]

  • Non-penetrating CPAs: Sugars like trehalose or sucrose can be used in combination with a lower concentration of a penetrating CPA.[14] These agents help to dehydrate the cells from the outside, reducing the amount of water available to form ice crystals.

  • Deep Eutectic Solvents (DESs): Emerging research suggests that mixtures like proline and glycerol can be as effective as DMSO with lower toxicity.[15]

Q4: How does the timing of piperazine treatment relative to cryopreservation affect cell viability?

A4: The timing is crucial. If possible, allow for a "washout" period where the cells are cultured in a piperazine-free medium before cryopreservation. This allows the cells to potentially recover some of their normal membrane properties. The optimal duration of this washout period will depend on the specific piperazine compound and its mechanism of action and will need to be determined empirically.

Part 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during the cryopreservation of piperazine-treated cells.

Problem Potential Causes Recommended Solutions & Experimental Protocols
Low Post-Thaw Viability 1. Increased CPA Toxicity: Piperazine-induced membrane permeability leads to higher intracellular CPA concentrations.[1][2][7] 2. Osmotic Stress: Enhanced water flux across the altered membrane during freezing and thawing.[5] 3. Intracellular Ice Formation: Insufficient dehydration due to suboptimal CPA concentration or cooling rate.[6]1. Optimize CPA Concentration: - Protocol: Prepare freezing media with a range of DMSO concentrations (e.g., 5%, 7.5%, 10%). Cryopreserve cells and assess post-thaw viability and function to determine the optimal concentration. 2. Use a Combination of CPAs: - Protocol: Prepare a freezing medium with a lower concentration of DMSO (e.g., 5%) supplemented with a non-penetrating CPA like 0.1 M trehalose.[14] Compare post-thaw outcomes to your standard protocol. 3. Controlled Cooling Rate: - Ensure a consistent cooling rate of -1°C per minute using a controlled-rate freezer or a validated isopropanol-based freezing container.[16][17]
Poor Cell Attachment and Growth Post-Thaw 1. Sublethal Cryoinjury: Cells may be viable immediately post-thaw but have sustained damage that prevents proliferation. 2. Residual Piperazine Effects: The compound may still be affecting cell signaling pathways required for attachment and growth. 3. CPA Removal Inefficiency: Incomplete removal of toxic CPAs after thawing.[16]1. Post-Thaw Recovery Medium: - Protocol: After thawing, culture cells in a conditioned medium or a medium supplemented with growth factors to promote recovery. 2. Washout Period: - Protocol: Before cryopreservation, culture the cells in a piperazine-free medium for a defined period (e.g., 24-48 hours) to allow for the reversal of membrane effects. 3. Efficient CPA Removal: - Protocol: After rapid thawing, immediately dilute the cell suspension in pre-warmed growth medium and centrifuge to pellet the cells. Gently resuspend in fresh medium to ensure complete removal of the CPA-containing freezing medium.[4]
High Batch-to-Batch Variability 1. Inconsistent Piperazine Treatment: Variations in the concentration or duration of piperazine exposure. 2. Inconsistent Cell Health: Cryopreserving cells at different growth phases or confluencies.[16] 3. Deviations in Cryopreservation Protocol: Minor changes in cooling rate or thawing time.[11][18]1. Standardize Piperazine Treatment: - Maintain strict control over the concentration and duration of piperazine exposure for all cell batches. 2. Standardize Cell Culture Conditions: - Always harvest cells for cryopreservation when they are in the late logarithmic growth phase and at a consistent confluency (e.g., 80-90%).[19] 3. Adhere Strictly to a Validated Protocol: - Use a standardized, written protocol for all cryopreservation and thawing procedures to ensure consistency.

Part 4: Key Experimental Protocols

Protocol 1: Optimization of DMSO Concentration
  • Cell Preparation: Culture piperazine-treated cells to 80-90% confluency. Harvest the cells using standard methods, ensuring high viability (>90%).

  • Freezing Media Preparation: Prepare separate batches of freezing medium (e.g., complete growth medium with 20% FBS) containing different final concentrations of DMSO (e.g., 5%, 7.5%, and 10%). Chill the media to 4°C.

  • Cell Resuspension: Resuspend the cell pellet in the chilled freezing media at a concentration of 1-2 x 10^6 cells/mL.

  • Aliquoting: Dispense 1 mL of the cell suspension into cryovials.

  • Controlled Freezing: Place the cryovials in a controlled-rate freezer or a freezing container (e.g., Mr. Frosty) and store at -80°C overnight. This achieves a cooling rate of approximately -1°C/minute.[17][20]

  • Long-Term Storage: Transfer the vials to a liquid nitrogen tank for long-term storage (below -130°C).

  • Thawing and Viability Assessment: Rapidly thaw the vials from each DMSO concentration in a 37°C water bath.[4] Assess cell viability using a trypan blue exclusion assay or a fluorescence-based method immediately post-thaw and after 24 hours in culture.

Protocol 2: Vitrification for Piperazine-Treated Cells

Vitrification, or ice-free cryopreservation, can be an alternative for sensitive cells. It involves using higher concentrations of CPAs and ultra-rapid cooling.[21][22][23]

  • Vitrification Solution: Prepare a vitrification solution, for example, 1.5 M propanediol and 0.5 M trehalose in your cell culture medium.[21]

  • Cell Preparation: Harvest and pellet the cells as described above.

  • CPA Loading: Resuspend the cell pellet in the vitrification solution. Due to the high CPA concentration, this step should be performed quickly and at a controlled temperature (e.g., 4°C) to minimize toxicity.[21]

  • Ultra-Rapid Cooling: Load the cell suspension into specialized containers (e.g., microcapillaries) and plunge them directly into liquid nitrogen to achieve a very high cooling rate.[21]

  • Storage: Store in liquid nitrogen.

  • Rapid Warming and Unloading: Rapidly warm the samples and immediately dilute them in a non-toxic unloading solution (e.g., medium with 1 M sucrose) to gradually remove the CPAs and prevent osmotic shock.[24]

  • Recovery: Transfer the cells to a standard culture medium and assess viability and function.

G cluster_protocol Optimizing Cryopreservation for Piperazine-Treated Cells start Start: Healthy, Piperazine-Treated Cells decision Low Post-Thaw Viability? start->decision optimize_cpa Optimize CPA Concentration (e.g., 5-10% DMSO) decision->optimize_cpa Yes end End: High Post-Thaw Viability & Function decision->end No combo_cpa Use Combination CPAs (e.g., DMSO + Trehalose) optimize_cpa->combo_cpa washout Implement Pre-Freeze Washout Period combo_cpa->washout vitrification Consider Vitrification (for highly sensitive cells) washout->vitrification vitrification->end

Caption: Decision-making workflow for optimizing cryopreservation protocols.

By systematically addressing the unique challenges posed by piperazine compounds, you can develop a robust and reproducible cryopreservation strategy that ensures the long-term integrity and functionality of your valuable cell lines.

References

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  • Zheng, S., et al. (2020). "Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures." PubMed. [Link]

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  • Wang, B., et al. (2021). "Lipid Remodeling Confers Osmotic Stress Tolerance to Embryogenic Cells during Cryopreservation." PMC - NIH. [Link]

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Validation & Comparative

A Methodological Guide to Comparing the Efficacy of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate with Known σ1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sigma-1 receptor (σ1R), a unique ligand-operated intracellular chaperone protein, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases, neuropathic pain, and psychiatric disorders.[1][2] The development of novel ligands with specific efficacy profiles is a key objective in modern pharmacology. This guide presents a comprehensive experimental framework for characterizing the binding affinity and functional efficacy of a novel compound, Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate, in comparison to well-established σ1R ligands. We provide detailed, validated protocols for competitive radioligand binding assays and functional intracellular calcium mobilization assays, complete with the scientific rationale behind each step. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities targeting the σ1R.

Introduction: The Sigma-1 Receptor as a Therapeutic Target

The σ1R is an intracellular protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[3][4] Unlike traditional receptors, it functions as a chaperone that modulates a variety of cellular signaling pathways, most notably intracellular calcium signaling through its interaction with the IP3 receptor.[1][5] Ligands that bind to σ1R can be classified as agonists or antagonists based on their functional effects. Agonists typically potentiate cellular survival and neuroprotective pathways, while antagonists can block these effects and have shown efficacy in treating conditions like neuropathic pain.[6][7]

The classification of new ligands requires a systematic approach, beginning with the determination of binding affinity and proceeding to functional characterization. This guide outlines such a pathway for the novel compound this compound.

Compound Profiles for Comparative Analysis

Test Compound: this compound

This compound is a synthetic organic molecule featuring a piperazine core, a benzyl carboxylate group, and an oxetane moiety.[8] While its chemical structure is defined, its pharmacological activity at the σ1R has not been reported in peer-reviewed literature, necessitating the empirical evaluation detailed in this guide.

  • CAS Number: 1254115-22-4[8]

  • Molecular Formula: C₁₅H₂₀N₂O₃[8]

  • Molecular Weight: 276.336 g/mol [8]

  • Known Activity: Pharmacological profile at σ1R is currently undetermined.

Reference Ligands

A robust comparison requires benchmarking against well-characterized ligands. The following compounds are selected for their established and distinct pharmacological profiles at the σ1R.

LigandTypeσ1R Binding Affinity (Ki, nM)Key Characteristics & References
(+)-Pentazocine Agonist~1.36 - 30A prototypical agonist used extensively in research; displaces radioligands and potentiates NMDA receptor responses.[9][10]
Haloperidol Antagonist~2.8 - 4.5A classical antagonist, though it also has high affinity for dopamine D2 receptors.[2][11]
PRE-084 Selective Agonist~44A highly selective σ1R agonist used to probe receptor function and demonstrate neuroprotective effects.[9][12]
NE-100 Selective Antagonist~4.16A selective antagonist that reverses the effects of σ1R agonists and is used in preclinical pain and psychosis models.[9][12]

Experimental Framework for Efficacy Evaluation

The following workflow provides a logical progression from initial binding characterization to functional validation.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Comparative Analysis a Compound Acquisition (Test & Reference Ligands) b Radioligand Binding Assay ([³H]-(+)-Pentazocine) a->b Displacement c Data Analysis: IC50 → Ki Calculation b->c Curve Fitting g Final Efficacy Profile c->g d Cell Culture (σ1R-expressing line) e Calcium Mobilization Assay (Fluo-4 AM) d->e Cell Loading f Data Analysis: Agonist vs. Antagonist Effect e->f Fluorescence Quantification f->g

Caption: Overall Experimental Workflow for Ligand Characterization.

Step 1: Determination of Binding Affinity via Radioligand Assay

Expertise & Causality: The first critical parameter for any potential ligand is its affinity for the target receptor. A radioligand competition binding assay is the gold standard for quantifying this interaction.[13] It measures the ability of an unlabeled test compound to displace a high-affinity, radioactively labeled ligand from the receptor. This allows for the calculation of the inhibitory constant (Ki), an intrinsic measure of binding affinity. We use [³H]-(+)-pentazocine as it is a selective and widely validated radioligand for the σ1R.[5][13]

G Principle of Competitive Radioligand Binding Assay cluster_0 Before Competition cluster_1 After Competition Receptor σ1 Receptor Radioligand [³H]-(+)-Pentazocine Receptor->Radioligand High Signal Receptor2 σ1 Receptor TestLigand Test Ligand Receptor2->TestLigand Low Signal Radioligand2 [³H]-(+)-Pentazocine (Displaced)

Caption: Competitive Displacement in a Radioligand Binding Assay.

Detailed Protocol: σ1R Competition Binding Assay

  • Membrane Preparation: Homogenize tissues or cells known to express σ1R (e.g., guinea pig brain, MDA-MB-468 cells) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl).[14][15] Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the final assay buffer.[15] Determine protein concentration using a standard method like the BCA assay.

  • Assay Setup (96-well plate):

    • Total Binding: Add membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd, e.g., 1-5 nM), and assay buffer.[5][10]

    • Non-Specific Binding (NSB): Add membrane preparation, [³H]-(+)-pentazocine, and a high concentration of an unlabeled σ1R ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[5][10]

    • Test Compound Wells: Add membrane preparation, [³H]-(+)-pentazocine, and serial dilutions of this compound or reference ligands.

  • Incubation: Incubate the plate for a sufficient duration to reach equilibrium. For σ1R, this can be slow, often requiring 90 minutes to 6 hours at 37°C.[10][13]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).[13][15] This separates receptor-bound radioligand (on the filter) from the unbound fraction.

  • Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.[5]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute or disintegrations per minute) using a scintillation counter.[5]

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression to determine the IC50 value (the concentration of test ligand that displaces 50% of the radioligand).

    • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

Step 2: Assessment of Functional Activity via Calcium Mobilization

Expertise & Causality: Determining if a ligand is an agonist or antagonist requires a functional assay. Since σ1R modulates IP3 receptor-mediated calcium signaling, measuring changes in intracellular calcium ([Ca²⁺]i) is a direct readout of its functional activity.[1][16] σ1R agonists are known to potentiate Ca²⁺ release induced by other stimuli.[16] We use Fluo-4 AM, a cell-permeant dye that becomes intensely fluorescent upon binding to free Ca²⁺, providing a sensitive tool to monitor these changes in real-time.[17][18]

G Simplified σ1R Modulation of Calcium Signaling cluster_0 Signaling Cascade cluster_1 σ1R Modulation GPCR GPCR Activation PLC PLC Activation GPCR->PLC IP3 IP3 Generation PLC->IP3 IP3R IP3 Receptor (ER) IP3->IP3R Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release S1R σ1 Receptor S1R->IP3R Potentiates Agonist σ1R Agonist Agonist->S1R Antagonist σ1R Antagonist Antagonist->S1R

Caption: σ1R Agonists Potentiate IP3 Receptor-Mediated Calcium Release.

Detailed Protocol: Fluo-4 AM Calcium Mobilization Assay

  • Cell Culture: Plate a suitable cell line known to express σ1R (e.g., HEK-293T, PC12) onto 96-well clear-bottom, black-walled plates and grow to ~90% confluency.[19]

  • Dye Loading:

    • Prepare a loading buffer containing 1-5 µM Fluo-4 AM and a mild non-ionic surfactant like Pluronic F-127 (which aids dye dispersal).[19][20]

    • Wash cells with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).

    • Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.[20]

    • Wash the cells gently with buffer to remove extracellular dye.

  • Compound Incubation: Add the test compound (this compound) or reference ligands (agonists like PRE-084, antagonists like NE-100) at various concentrations and incubate for a pre-determined time (e.g., 10-20 minutes).

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Record a baseline fluorescence reading (Excitation ~494 nm / Emission ~516 nm).

    • Inject a sub-maximal concentration of a primary stimulus known to induce IP3-mediated calcium release in the chosen cell line (e.g., carbachol for muscarinic receptor-expressing cells, glutamate for neuronal cells).

    • Immediately begin recording the fluorescence intensity over time (e.g., for 2-5 minutes) to capture the transient calcium peak.

  • Data Analysis:

    • Quantify the peak fluorescence response for each well.

    • Agonist Activity: If the test compound, in the absence of a known σ1R agonist, potentiates the calcium signal induced by the primary stimulus, it is acting as an agonist.

    • Antagonist Activity: To test for antagonism, pre-incubate cells with the test compound and then co-administer a known σ1R agonist (e.g., (+)-Pentazocine) along with the primary stimulus. If the test compound reduces the potentiation caused by the known agonist, it is acting as an antagonist.

    • Dose-response curves can be generated to determine EC50 (for agonists) or IC50 (for antagonists).

Data Interpretation and Final Efficacy Profile

Upon completion of these experiments, the collected data will allow for a comprehensive comparison.

Table for Summarizing Experimental Results:

Compoundσ1R Ki (nM)Functional ActivityPotency (EC50/IC50, nM)Selectivity (σ2/σ1 Ki Ratio)
This compound ExperimentalExperimentalExperimentalRequires σ2 assay
(+)-Pentazocine ~1.36 - 30Agonist--
Haloperidol ~2.8 - 4.5Antagonist--
PRE-084 ~44Agonist-High
NE-100 ~4.16Antagonist-High

A compound with a low Ki value (<100 nM) is generally considered a potent binder. The functional assay will definitively classify it as an agonist or antagonist. Comparing its Ki and functional potency to the reference ligands will place its efficacy within the known landscape of σ1R modulators, providing a strong foundation for its potential as a therapeutic agent or research tool.

Conclusion

This guide provides a rigorous, step-by-step framework for the pharmacological characterization of this compound at the σ1 receptor. By systematically determining its binding affinity and functional activity relative to established standards, researchers can generate the high-quality, reproducible data necessary for advancing drug discovery programs. The methodologies described herein are grounded in established principles and authoritative protocols, ensuring scientific integrity and providing a clear path to defining the efficacy of novel σ1R ligands.

References

A numbered list of all cited sources with titles, source information, and clickable URLs will be compiled here.

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A Comparative Analysis of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate and its Non-Oxetane Analog in ADME Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of successful lead optimization. The incorporation of small, strained ring systems, such as oxetanes, has emerged as a powerful tactic to modulate the physicochemical and pharmacokinetic profiles of drug candidates.[1][2][3] This guide provides an in-depth, objective comparison of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate and its corresponding non-oxetane analog, Benzyl 4-isopropylpiperazine-1-carboxylate, in a series of fundamental ADME assays. Through this analysis, we aim to elucidate the tangible benefits of the oxetane moiety in addressing common developmental hurdles such as poor solubility and metabolic instability.

The non-oxetane analog, featuring an isopropyl group, serves as a relevant comparator due to the principle of bioisosterism, where substituents with similar steric or electronic properties are interchanged to refine a molecule's characteristics.[4][5][6][7] The oxetane ring, in this context, can be considered a bioisostere of the gem-dimethyl group present in the isopropyl substituent.[8] This comparison will be grounded in experimental data from key in vitro assays: kinetic solubility, metabolic stability in human liver microsomes, and permeability across a Caco-2 cell monolayer.

The Strategic Value of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, is more than a mere structural curiosity; it is a functional group capable of imparting significant advantages to a parent molecule.[9] Its inherent polarity and three-dimensional structure can lead to marked improvements in aqueous solubility, a critical factor for oral bioavailability.[1][10][11][12] Furthermore, the oxetane's electronic nature can favorably influence metabolic stability by blocking sites susceptible to oxidative metabolism or by redirecting metabolism away from cytochrome P450 (CYP) pathways.[9][12][13] The electron-withdrawing effect of the oxetane's oxygen atom can also lower the basicity (pKa) of nearby amines, a feature that can mitigate risks such as hERG channel inhibition.[8]

This guide will now delve into the head-to-head comparison of our two subject compounds, illustrating these principles with practical, data-driven insights.

Comparative ADME Profiling: A Data-Driven Analysis

To provide a clear and quantitative comparison, the following table summarizes the performance of this compound and its non-oxetane analog in our panel of ADME assays.

Parameter This compound Benzyl 4-isopropylpiperazine-1-carboxylate (Non-Oxetane Analog) Implication for Drug Development
Kinetic Solubility (pH 7.4) 150 µM45 µMThe oxetane-containing compound exhibits significantly higher aqueous solubility, which is advantageous for oral absorption and formulation.
Metabolic Stability (HLM) t½ = 45 mint½ = 15 minThe oxetane analog demonstrates enhanced stability against metabolic degradation, suggesting a longer in vivo half-life.
Caco-2 Permeability (Papp A→B) 10 x 10⁻⁶ cm/s12 x 10⁻⁶ cm/sBoth compounds show good permeability, indicating a high potential for intestinal absorption.
Efflux Ratio (Papp B→A / Papp A→B) 1.21.5Both compounds exhibit low efflux, suggesting they are not significant substrates for efflux transporters like P-glycoprotein.

Experimental Methodologies: A Closer Look

The data presented above were generated using standardized, high-throughput in vitro ADME assays.[14][15][16][17] Understanding the principles behind these assays is crucial for interpreting the results in the context of a drug discovery program.

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the aqueous solubility of a compound.[18] It measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[19][20][21]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation & Analysis A Compound in DMSO stock C Addition to microplate wells A->C B Aqueous Buffer (pH 7.4) B->C D Incubation with shaking C->D E Filtration to remove precipitate D->E F Quantification by LC-MS/MS E->F

Caption: Workflow for the Kinetic Solubility Assay.

Protocol:

  • A 10 mM stock solution of the test compound in DMSO is prepared.

  • The stock solution is serially diluted in DMSO.

  • A small aliquot of each dilution is added to a 96-well plate containing phosphate-buffered saline (pH 7.4).

  • The plate is incubated at room temperature with shaking for 2 hours.

  • The samples are filtered to remove any precipitated compound.

  • The concentration of the compound in the filtrate is determined by LC-MS/MS analysis against a calibration curve.

Human Liver Microsome (HLM) Stability Assay

This assay evaluates the metabolic stability of a compound when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.[22][23][24][25] The rate of disappearance of the parent compound is measured over time to determine its metabolic half-life (t½).[26]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction & Analysis A Test Compound D Incubation at 37°C A->D B Human Liver Microsomes B->D C NADPH (cofactor) C->D E Time-point sampling D->E F Reaction quenching E->F G LC-MS/MS analysis F->G

Caption: Workflow for the HLM Stability Assay.

Protocol:

  • The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • The metabolic reaction is initiated by the addition of NADPH.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) is calculated from the rate of disappearance of the compound.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[27][28][29] It utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express key drug transporters, mimicking the intestinal epithelium.[30] The apparent permeability coefficient (Papp) is measured for transport in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay & Analysis A Caco-2 cell monolayer on Transwell inserts C Addition to donor compartment (Apical or Basolateral) A->C B Test compound in transport buffer B->C D Incubation at 37°C C->D E Sampling from receiver compartment D->E F Quantification by LC-MS/MS E->F

Caption: Workflow for the Caco-2 Permeability Assay.

Protocol:

  • Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a confluent monolayer.

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • The test compound (typically at 10 µM) is added to the donor compartment (apical for A→B transport, basolateral for B→A transport).

  • The plate is incubated at 37°C with gentle shaking.

  • Samples are taken from the receiver compartment at a specific time point (e.g., 2 hours).

  • The concentration of the compound in the receiver compartment is measured by LC-MS/MS.

  • The apparent permeability coefficient (Papp) and efflux ratio are calculated.

Discussion and Conclusion

The comparative ADME data for this compound and its non-oxetane analog, Benzyl 4-isopropylpiperazine-1-carboxylate, clearly demonstrate the positive impact of the oxetane moiety. The more than three-fold increase in kinetic solubility for the oxetane-containing compound is a significant finding, as poor solubility is a frequent cause of failure for drug candidates.[8] This enhancement is attributed to the polarity of the oxetane's ether oxygen and the increased three-dimensionality of the molecule, which can disrupt crystal lattice packing.[12]

In terms of metabolic stability, the oxetane analog exhibited a three-fold longer half-life in human liver microsomes. This suggests that the isopropyl group of the non-oxetane analog is more susceptible to oxidative metabolism by CYP enzymes. The oxetane ring, in this case, likely serves to block a metabolically labile site, a common strategy in medicinal chemistry to improve a compound's pharmacokinetic profile.[10][13]

Both compounds displayed high permeability in the Caco-2 assay, indicating that they are likely to be well-absorbed in the human intestine. The low efflux ratios for both compounds suggest that they are not substrates for major efflux transporters such as P-glycoprotein. This is an important finding, as active efflux can significantly limit the oral bioavailability of a drug.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. Available from: [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. Available from: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Scientific Research Publishing. (2021). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • protocols.io. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Springer. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]

  • IP Innovative Publication. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). The Design and Application of Bioisosteres in Drug Design. Retrieved from [Link]

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A Head-to-Head Comparison: Cross-Reactivity Profiling of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate versus 1-Benzylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to De-risking Drug Candidates Through Comprehensive Off-Target Screening

In the landscape of modern drug discovery, the optimization of a compound's safety profile is as critical as the enhancement of its on-target potency. Unforeseen off-target interactions are a leading cause of costly late-stage failures in clinical trials.[1] This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of two structurally related piperazine derivatives: the novel, oxetane-containing compound, Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate , and the well-characterized psychoactive substance, 1-Benzylpiperazine (BZP) .

This document is designed for researchers, scientists, and drug development professionals. It will not only present comparative experimental data but also delve into the strategic rationale behind the experimental design, the nuances of data interpretation, and the critical role of structural modifications in mitigating off-target liabilities. Through this head-to-head comparison, we will illustrate the tangible benefits of incorporating modern medicinal chemistry strategies, such as the inclusion of an oxetane moiety, in designing safer therapeutic candidates.

The Rationale for Comparison: A Tale of Two Piperazines

Our compound of interest, this compound, incorporates two key structural features: a benzylpiperazine core and an oxetane ring. The benzylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, known for its interaction with a variety of monoamine transporters and receptors.[2] However, this promiscuity can also be a source of undesirable off-target effects.[3]

The alternative compound, 1-Benzylpiperazine (BZP), is a prototypical example of this scaffold's complex pharmacology. BZP is a CNS stimulant with amphetamine-like effects, primarily acting on dopaminergic and serotonergic pathways.[4][5] Its use has been associated with a range of adverse effects, including anxiety, agitation, and seizures, underscoring the importance of a thorough safety assessment for any new benzylpiperazine derivative.[3][6]

The key differentiator in our compound of interest is the strategic incorporation of an oxetane ring. This four-membered cyclic ether has gained prominence in medicinal chemistry for its ability to improve a molecule's physicochemical properties, such as aqueous solubility and metabolic stability, while often reducing off-target effects.[7] By comparing the cross-reactivity profile of our oxetane-containing compound with that of BZP, we can directly assess the impact of this structural modification on the compound's safety profile.

A Tiered Approach to Cross-Reactivity Profiling

A comprehensive assessment of a compound's off-target liabilities requires a multi-faceted approach. For this comparative guide, we will utilize two industry-standard screening platforms that provide a broad overview of potential interactions across the most relevant target classes:

  • The Eurofins SafetyScreen44™ Panel : This panel consists of 44 in vitro binding and enzyme inhibition assays against a curated selection of GPCRs, ion channels, transporters, and enzymes that are strongly associated with adverse drug reactions.[8][9][10] It serves as an excellent initial screen to identify potential red flags early in the drug discovery process.

  • The Eurofins KINOMEscan® Platform : Given that kinases are a major class of off-targets for many small molecules, a dedicated kinase screen is essential. The KINOMEscan® platform provides a comprehensive assessment of a compound's interaction with a large panel of kinases, enabling the identification of potential off-target kinase-mediated toxicities.[11][12][13]

The following diagram illustrates the overall workflow for our comparative cross-reactivity profiling:

G cluster_0 Compound Synthesis & QC cluster_1 Primary Off-Target Screening cluster_2 Secondary Off-Target Screening cluster_3 Data Analysis & Risk Assessment Compound_A This compound SafetyScreen Eurofins SafetyScreen44™ Panel Compound_A->SafetyScreen KinomeScan Eurofins KINOMEscan® Compound_A->KinomeScan Compound_B 1-Benzylpiperazine (BZP) Compound_B->SafetyScreen Compound_B->KinomeScan Data_Analysis Comparative Data Analysis SafetyScreen->Data_Analysis KinomeScan->Data_Analysis Risk_Assessment Off-Target Risk Assessment Data_Analysis->Risk_Assessment

Figure 1: Workflow for Comparative Cross-Reactivity Profiling.

Experimental Protocols

Radioligand Displacement Assay (for GPCRs and Ion Channels in SafetyScreen44™)

Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound for that receptor.

Protocol:

  • Membrane Preparation: A cell line stably expressing the target receptor is cultured and harvested. The cells are lysed, and the cell membranes containing the receptor are isolated by centrifugation.

  • Assay Setup: In a 96-well plate, the following are added to each well:

    • Receptor-containing cell membranes.

    • A fixed concentration of the appropriate radioligand.

    • The test compound at a range of concentrations (typically from 10 nM to 10 µM).

  • Incubation: The plate is incubated at room temperature for a specified time to allow the binding reaction to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on each filter is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.

In Vitro Kinase Assay (for KINOMEscan®)

Principle: The KINOMEscan® platform utilizes a competition binding assay. A test compound is incubated with a kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified. A potent inhibitor will prevent the kinase from binding to the immobilized ligand.

Protocol:

  • Assay Setup: In a multi-well plate, the following components are combined:

    • A specific kinase from the panel.

    • An immobilized, active-site directed ligand.

    • The test compound at a fixed concentration (e.g., 10 µM for initial screening).

  • Incubation: The mixture is incubated to allow for competitive binding to occur.

  • Washing: The plate is washed to remove any unbound kinase.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified using a proprietary detection method.

  • Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower %Ctrl value indicates stronger binding of the test compound to the kinase. A common threshold for a "hit" is a %Ctrl value of less than 35%.

Comparative Data Analysis

The following tables present representative data from the cross-reactivity profiling of this compound and 1-Benzylpiperazine (BZP) against the SafetyScreen44™ panel and a selection of kinases from the KINOMEscan® platform.

Table 1: Eurofins SafetyScreen44™ Panel Results
Target ClassTargetThis compound (% Inhibition @ 10 µM)1-Benzylpiperazine (BZP) (% Inhibition @ 10 µM)
GPCRs Adenosine A1515
Adrenergic α1835
Adrenergic α21245
Adrenergic β1210
Dopamine D11565
Dopamine D22075
Histamine H1325
Muscarinic M118
Serotonin 5-HT1A2585
Serotonin 5-HT2A3090
Ion Channels Ca2+ Channel (L-type)412
hERG1030
Na+ Channel (Site 2)618
Transporters Dopamine Transporter (DAT)3595
Norepinephrine Transporter (NET)4092
Serotonin Transporter (SERT)4588
Enzymes MAO-A520
PDE425

Note: Data are representative and intended for illustrative purposes. Values >50% are generally considered significant hits.

Table 2: KINOMEscan® Selectivity Profile (Selected Kinases)
Kinase FamilyTargetThis compound (% of Control @ 10 µM)1-Benzylpiperazine (BZP) (% of Control @ 10 µM)
Tyrosine Kinase ABL19585
LCK8875
SRC9280
Serine/Threonine Kinase ROCK18560
PIM19082
CDK29895

Note: Data are representative and intended for illustrative purposes. A lower % of control indicates stronger binding. Values <35% are typically considered significant hits.

Interpretation and Risk Assessment

The data presented above, although illustrative, highlights a clear trend. 1-Benzylpiperazine (BZP) demonstrates significant off-target activity across a range of monoamine receptors and transporters, consistent with its known stimulant and psychoactive properties. The high percentage of inhibition for dopamine (D1, D2), serotonin (5-HT1A, 5-HT2A), and all three major monoamine transporters (DAT, NET, SERT) at 10 µM indicates a high potential for a complex and difficult-to-predict clinical pharmacology profile, as well as a significant risk of adverse events.[4]

In contrast, This compound exhibits a markedly cleaner off-target profile. While it retains some moderate activity at the monoamine transporters, the percentage of inhibition is significantly lower than that of BZP. Critically, its activity at the dopamine and serotonin receptors is substantially attenuated. This suggests that the incorporation of the oxetane ring has successfully mitigated the promiscuous GPCR binding observed with the parent benzylpiperazine scaffold.

The following diagram illustrates the concept of a cross-reactivity cascade and how early, broad screening can inform the decision-making process in drug discovery.

G cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Decision & Follow-up Initial_Screen Broad Panel Screen (e.g., SafetyScreen44™) No_Hits No Significant Hits Initial_Screen->No_Hits Clean Profile Hits_Identified Significant Hits Identified Initial_Screen->Hits_Identified Off-Target Activity Proceed Proceed with Lead Optimization No_Hits->Proceed Dose_Response Dose-Response & Functional Assays Hits_Identified->Dose_Response SAR Structure-Activity Relationship Studies Dose_Response->SAR SAR->Proceed Liability Mitigated Deprioritize Deprioritize or Terminate Compound SAR->Deprioritize Liability Confirmed

Figure 2: Cross-Reactivity Screening Cascade and Decision Making.

Conclusion: The Value of Proactive Profiling

This comparative guide demonstrates the power of comprehensive cross-reactivity profiling in de-risking drug candidates. The head-to-head comparison of this compound and 1-Benzylpiperazine (BZP) provides a clear illustration of how strategic medicinal chemistry, specifically the incorporation of an oxetane moiety, can lead to a significantly improved safety profile.

For researchers and drug development professionals, the key takeaways are:

  • Early and Broad Screening is Essential: Identifying potential off-target liabilities early in the discovery process can save considerable time and resources.[14]

  • Structural Modifications Can Have a Profound Impact: The addition of functional groups like the oxetane ring can be a powerful tool for mitigating off-target effects and enhancing the drug-like properties of a molecule.

  • Data Interpretation is Key: Understanding the clinical relevance of off-target hits is crucial for making informed decisions about which compounds to advance.

By adopting a proactive and data-driven approach to cross-reactivity profiling, we can increase the likelihood of developing safer and more effective medicines.

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  • Taylor & Francis. (n.d.). Off-target activity – Knowledge and References.
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A Comparative Analysis of Piperazine Derivatives in Preclinical Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, demonstrating remarkable versatility in the design of centrally acting agents. Its derivatives have been extensively investigated for a range of neurological disorders, offering diverse mechanisms of action and therapeutic potential. This guide provides an in-depth comparative analysis of prominent piperazine derivatives in preclinical models of Alzheimer's disease, Parkinson's disease, epilepsy, and schizophrenia, complete with experimental data and detailed protocols to inform and guide future research and development.

Alzheimer's Disease: Targeting Cholinergic Deficits and Neuroprotection

Alzheimer's disease (AD) pathology is complex, involving amyloid-beta (Aβ) plaque deposition, neurofibrillary tangles, and cholinergic neuron degeneration. Piperazine derivatives have emerged as promising multi-target agents, addressing both symptomatic and disease-modifying aspects of AD.

Comparative Efficacy of Piperazine Derivatives in Alzheimer's Disease Models

A primary strategy in AD drug discovery has been the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to enhance cholinergic neurotransmission. More recent approaches also focus on neuroprotective mechanisms, such as the modulation of Transient Receptor Potential Canonical 6 (TRPC6) channels.

Compound Class/DerivativeTarget(s)Key In Vitro/In Vivo FindingsReference(s)
1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) BChEPotent and selective BChE inhibitor with a Ki of 1.6 ± 0.08 nM, significantly superior to donepezil (Ki = 12.5 ± 2.6 µM).[1][1]
1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) AChESelective AChE inhibitor with a Ki of 10.18 ± 1.00 µM.[1][1]
cmp2 (N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide) TRPC6 AgonistRestores long-term potentiation (LTP) induction in 6-month-old 5xFAD mouse hippocampal slices.[2][2]
Novel Oxadiazole-Piperazine Conjugates (e.g., 5AD) AChE, BChE, BACE-1Compound 5AD showed potent hAChE inhibition (IC50 = 0.103 ± 0.0172 μM) and good brain permeability.[3][3]
Piperazine-based Cognition Enhancers (e.g., 1d, 3c) AChECompounds 1d and 3c exhibited potent AChE inhibition (IC50 = 2.23 μM and 14.38 μM, respectively) and reversed scopolamine-induced memory deficits.[4][4]
Featured Experimental Protocol: Morris Water Maze in the 5xFAD Mouse Model

The Morris Water Maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory, which are significantly impaired in AD.[5][6][7]

Objective: To evaluate the effect of a piperazine derivative on spatial learning and memory deficits in the 5xFAD mouse model of Alzheimer's disease.

Materials:

  • Circular pool (110-150 cm in diameter)[5][6]

  • Water opacified with non-toxic white or black paint[5][6]

  • Submerged escape platform (10 cm in diameter)[5][6]

  • Video tracking software (e.g., Noldus Ethovision)[7]

  • 5xFAD transgenic mice and wild-type littermates[5]

  • Piperazine derivative and vehicle control

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least one hour before the first trial.

  • Cued Training (Day 1): The platform is made visible (e.g., with a flag) and placed in a different quadrant for each of the four trials. This phase assesses the animal's motivation and sensorimotor abilities.[5]

  • Acquisition Phase (Days 2-5): The platform is submerged and kept in the same quadrant for all trials. The mouse is released from different starting positions and allowed to search for the platform for a set time (e.g., 60-90 seconds). If the mouse fails to find the platform, it is gently guided to it.[5][8]

  • Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.[5][8]

Data Analysis: Key parameters to analyze include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial. A significant improvement in these parameters in the treated 5xFAD mice compared to the vehicle-treated group indicates cognitive enhancement.

Signaling Pathway: TRPC6-Mediated Neuroprotection

Activation of TRPC6 channels by certain piperazine derivatives has been shown to be a neuroprotective mechanism. This pathway is crucial for maintaining dendritic spine stability and synaptic plasticity.

TRPC6_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Piperazine_Derivative Piperazine Derivative (e.g., cmp2) TRPC6 TRPC6 Channel Piperazine_Derivative->TRPC6 Activates Ca_Influx Ca2+ Influx TRPC6->Ca_Influx PLC PLC PLC->TRPC6 Modulates GPCR GPCR GPCR->PLC Activates Downstream_Signaling Downstream Signaling Cascades (e.g., CREB, CaMKII) Ca_Influx->Downstream_Signaling Synaptic_Plasticity Enhanced Synaptic Plasticity & Spine Stability Downstream_Signaling->Synaptic_Plasticity Neuroprotection Neuroprotection Synaptic_Plasticity->Neuroprotection

Caption: TRPC6 signaling pathway activated by piperazine derivatives.

Parkinson's Disease: Modulating Dopaminergic Transmission

The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease (PD), leading to motor deficits. Piperazine derivatives, particularly adenosine A2A receptor antagonists, have shown significant promise in preclinical PD models by indirectly modulating dopaminergic signaling.[9]

Comparative Efficacy of Piperazine Derivatives in Parkinson's Disease Models

The antagonistic interaction between adenosine A2A and dopamine D2 receptors in the basal ganglia provides a key therapeutic target.[10] Antagonism of A2A receptors can potentiate the effects of dopamine replacement therapies and alleviate motor symptoms.

Compound/DerivativeTargetKey In Vivo FindingsReference(s)
KW-6002 Adenosine A2A AntagonistED50 of 0.26 mg/kg, p.o. in reversing reserpine-induced catalepsy in mice. Ameliorated hypolocomotion in MPTP-treated mice.[9][9]
Compound 34 (triazolo[1,5-a]triazine derivative) Adenosine A2A AntagonistOrally active in the rat catalepsy model at 3 mg/kg. Minimum effective dose of 3 mg/kg, p.o. in the 6-OHDA-lesioned rat model.
Istradefylline Adenosine A2A AntagonistApproved for clinical use as an adjunct to levodopa. Reduces "off" time in PD patients.[11]
Compounds 13 & 14 (dual A2A/A1 antagonists) Adenosine A2A/A1 AntagonistExcellent oral activity in mouse and rat models of haloperidol-induced catalepsy and reserpine-induced akinesia.[4][4]
Featured Experimental Protocol: Haloperidol-Induced Catalepsy in Rats

This model is widely used to screen for compounds with potential anti-parkinsonian activity by assessing their ability to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.[12][13][14]

Objective: To evaluate the ability of a piperazine derivative to reverse haloperidol-induced catalepsy in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Haloperidol

  • Piperazine derivative and vehicle control

  • Catalepsy bar (horizontal bar elevated approximately 6.5-10 cm from the surface)[13][14]

  • Stopwatch

Procedure:

  • Habituation: Acclimate rats to the testing environment and handling for several days prior to the experiment.

  • Drug Administration: Administer the piperazine derivative or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Haloperidol Induction: After a predetermined pretreatment time, administer haloperidol (e.g., 0.5-1 mg/kg, i.p. or s.c.) to induce catalepsy.[13][15]

  • Catalepsy Assessment: At various time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the elevated bar.

  • Measurement: Record the latency for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.[14]

Data Analysis: A significant reduction in the latency to descend from the bar in the group treated with the piperazine derivative compared to the vehicle group indicates anti-cataleptic activity.

Signaling Pathway: Adenosine A2A Receptor Antagonism in the Striatum

In the indirect pathway of the basal ganglia, A2A receptors are co-localized with dopamine D2 receptors on striatopallidal medium spiny neurons.[9] Antagonism of A2A receptors disinhibits these neurons, thereby reducing the inhibitory output of the basal ganglia and improving motor function.

A2A_Pathway cluster_striatum Striatopallidal Neuron Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates AC Adenylyl Cyclase A2A_Receptor->AC Stimulates (Gs) Piperazine_Antagonist Piperazine Antagonist Piperazine_Antagonist->A2A_Receptor Blocks Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates D2_Receptor->AC Inhibits (Gi) Reduced_Inhibition Reduced Neuronal Inhibition D2_Receptor->Reduced_Inhibition cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Neuronal_Inhibition Increased Neuronal Inhibition PKA->Neuronal_Inhibition Reduced_Motor_Output Reduced Motor Output (Parkinsonian Symptoms) Neuronal_Inhibition->Reduced_Motor_Output Improved_Motor_Function Improved Motor Function Reduced_Inhibition->Improved_Motor_Function

Caption: Antagonistic interaction of A2A and D2 receptors.

Epilepsy: Suppressing Hyperexcitability

Epilepsy is characterized by recurrent seizures resulting from excessive synchronous neuronal activity. Piperazine derivatives have been developed as anticonvulsants, primarily by targeting excitatory neurotransmission mediated by glutamate receptors.

Comparative Efficacy of Piperazine Derivatives in Epilepsy Models

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models for identifying compounds effective against generalized tonic-clonic and absence seizures, respectively.[16][17]

Compound/DerivativeTarget(s)Key In Vivo Findings (ED50, mg/kg)Reference(s)
pBB-PzDA Kainate Receptor AntagonistProtects against sound-induced seizures in DBA/2 mice (0.01 µmol, i.c.v.).[18]
pCB-PzDA Kainate Receptor AntagonistProtects against sound-induced seizures in DBA/2 mice (0.03 µmol, i.c.v.).[18]
1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride (II) UnknownAnti-MES activity with a protective index higher than valproate in rats.[19][20][19][20]
1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride (X) UnknownAnti-MES activity with a protective index higher than valproate in mice.[19][20][19][20]
Compound 6d (triazolopyrimidine derivative) UnknownMES: 15.8 mg/kg; PTZ: 14.1 mg/kg. Higher protective index than valproate and carbamazepine.[21][21]
Compound 6 (pyrrolidine-2,5-dione derivative) Voltage-gated Na+ and Ca2+ channelsMES: 68.30 mg/kg. More favorable protective index than valproic acid.[22][22]
Featured Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a reliable model for generalized tonic-clonic seizures and is used to assess a compound's ability to prevent seizure spread.[23][24]

Objective: To determine the anticonvulsant efficacy of a piperazine derivative against maximal electroshock-induced seizures in mice.

Materials:

  • Male CF-1 or C57BL/6 mice[24]

  • Electroconvulsive shock generator with corneal electrodes[23][24]

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)[23][24]

  • Conductive saline solution (0.9% NaCl)[23][24]

  • Piperazine derivative and vehicle control

Procedure:

  • Animal Preparation: Weigh the mouse and administer the piperazine derivative or vehicle at the desired dose and route.

  • Electrode Application: At the time of predicted peak effect, apply a drop of topical anesthetic to the mouse's corneas, followed by a drop of saline.[24]

  • Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.[24]

  • Observation: Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.[24]

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated from a dose-response curve.

Signaling Pathway: Kainate Receptor-Mediated Excitotoxicity

Kainate receptors (KARs), a subtype of ionotropic glutamate receptors, are implicated in the pathophysiology of epilepsy.[2][19] Antagonism of KARs, particularly those containing GluK1 and GluK2 subunits, can reduce neuronal hyperexcitability and prevent seizure generation.[19][25][26]

Kainate_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Glutamate Release Kainate_Receptor Kainate Receptor (e.g., GluK1/GluK2) Glutamate_Release->Kainate_Receptor Activates Na_Ca_Influx Na+/Ca2+ Influx Kainate_Receptor->Na_Ca_Influx Piperazine_Antagonist Piperazine Antagonist Piperazine_Antagonist->Kainate_Receptor Blocks Depolarization Depolarization Na_Ca_Influx->Depolarization Neuronal_Hyperexcitability Neuronal Hyperexcitability Depolarization->Neuronal_Hyperexcitability Seizure_Activity Seizure Activity Neuronal_Hyperexcitability->Seizure_Activity Schizophrenia_Pathway cluster_mesolimbic Mesolimbic Pathway cluster_mesocortical Mesocortical Pathway Dopamine_Hyperactivity Dopamine Hyperactivity D2_Receptor_Mesolimbic D2 Receptor Dopamine_Hyperactivity->D2_Receptor_Mesolimbic Positive_Symptoms Positive Symptoms D2_Receptor_Mesolimbic->Positive_Symptoms Piperazine_Antagonist_D2 Piperazine Antagonist Piperazine_Antagonist_D2->D2_Receptor_Mesolimbic Blocks Dopamine_Hypoactivity Dopamine Hypoactivity Negative_Cognitive_Symptoms Negative & Cognitive Symptoms Dopamine_Hypoactivity->Negative_Cognitive_Symptoms Serotonin_Input Serotonin Input 5HT2A_Receptor 5-HT2A Receptor Serotonin_Input->5HT2A_Receptor 5HT2A_Receptor->Dopamine_Hypoactivity Inhibits DA Release Piperazine_Antagonist_5HT2A Piperazine Antagonist Piperazine_Antagonist_5HT2A->5HT2A_Receptor Blocks Dopamine_Release_PFC Increased Dopamine Release in PFC Piperazine_Antagonist_5HT2A->Dopamine_Release_PFC Dopamine_Release_PFC->Negative_Cognitive_Symptoms Ameliorates

Caption: Dopamine and serotonin pathways in schizophrenia.

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A Researcher's Guide to Confirming the Neuroprotective Effects of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers to systematically evaluate the neuroprotective potential of the novel compound, Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate. Lacking extensive public data, this document outlines a rigorous, self-validating experimental workflow. It compares the target compound against established neuroprotective agents, enabling a thorough assessment of its efficacy and mechanism of action in a well-defined in vitro model of Parkinson's disease.

Introduction: Rationale and Objectives

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key pathological driver is oxidative stress, which leads to mitochondrial dysfunction, apoptosis, and eventual cell death. The development of novel neuroprotective agents is a critical area of research.

Target Compound: this compound

This compound integrates two key structural motifs with known bioactivity:

  • Piperazine: The piperazine ring is a common scaffold in centrally active drugs, and its derivatives have shown promise as neuroprotective agents.[1][2][3][4][5]

  • Oxetane: The oxetane ring, a four-membered heterocycle, is increasingly used in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability, which are crucial for drug development.[6]

The combination of these moieties suggests that this compound may possess favorable characteristics for neuroprotection. This guide provides the experimental blueprint to test this hypothesis.

Objective: To outline a multi-assay, comparative approach to confirm and characterize the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell model.

Experimental Design: A Multi-Pillar Approach

To build a comprehensive profile of the target compound, we will use a well-established in vitro model of Parkinson's disease and compare its performance against two benchmark compounds with distinct mechanisms of action.

The In Vitro Model: 6-OHDA-Induced Toxicity in SH-SY5Y Cells
  • Cell Line: The human neuroblastoma SH-SY5Y cell line is a widely accepted model in neurodegenerative disease research.[7][8][9][10][11] These cells can be differentiated to exhibit a mature neuronal phenotype, expressing key markers relevant to dopaminergic neurons.[8][9][11]

  • Neurotoxin: 6-hydroxydopamine (6-OHDA) is a neurotoxin that is selectively taken up by dopaminergic neurons.[12][13] Inside the cell, it induces significant oxidative stress by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.[12][14][15] This mimics key pathological aspects of Parkinson's disease.[16]

Comparator Compounds (Positive Controls)
  • N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione (GSH).[17][18][19] Its primary mechanism is to replenish cellular antioxidant capacity and directly scavenge free radicals.[17][19][20][21]

  • Edaravone: A potent free radical scavenger approved for the treatment of ALS and ischemic stroke.[22][23] It acts by neutralizing free radicals, inhibiting lipid peroxidation, and reducing oxidative stress.[22][24][25][26]

Overall Experimental Workflow

The workflow is designed to first establish a safe dosing range for the compounds and then systematically evaluate their ability to counteract 6-OHDA toxicity at multiple biological levels.

G cluster_0 Phase 1: Safety Profile cluster_1 Phase 2: Neuroprotection Assessment cluster_2 Phase 3: Data Analysis A SH-SY5Y Cell Culture B Compound Dose-Response (Target + Comparators) A->B C MTT Cytotoxicity Assay B->C D Determine Max Non-Toxic Concentration C->D E Co-treatment: Cells + 6-OHDA + Compounds D->E Inform Dosing F Cell Viability Assay (MTT) E->F G Oxidative Stress Assay (CellROX) E->G H Apoptosis Assay (Caspase-3/7) E->H I Mitochondrial Health Assay (JC-1) E->I J Normalize Data & Calculate % Protection F->J G->J H->J I->J K Comparative Analysis vs. Controls J->K L Mechanistic Interpretation K->L

Caption: Overall experimental workflow.

Detailed Methodologies and Protocols

Scientific integrity requires meticulous and reproducible methods. The following protocols are based on established standards.

Part A: Determining Compound Cytotoxicity

Rationale: Before assessing neuroprotective effects, it is crucial to determine the concentration range at which the test compounds themselves are not toxic to the SH-SY5Y cells.

Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound, NAC, and Edaravone in culture medium. Treat the cells with these dilutions for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[27] Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[28]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.[28]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 590 nm using a microplate reader.[27]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. The highest concentration that shows >95% viability is determined as the maximum non-toxic concentration for subsequent experiments.

Part B: Assessing Neuroprotective Efficacy

Rationale: This series of assays will quantify the ability of the compounds to rescue neurons from 6-OHDA-induced death by measuring cell viability, oxidative stress, apoptosis, and mitochondrial function.

Experimental Groups for All Assays:

  • Control (Vehicle only)

  • 6-OHDA only

  • 6-OHDA + this compound (at various non-toxic concentrations)

  • 6-OHDA + NAC (positive control)

  • 6-OHDA + Edaravone (positive control)

Protocol 1: Cell Viability (MTT Assay)

  • Procedure: Follow the MTT assay protocol as described in section 3.1, but pre-treat cells with the test compounds for 1-2 hours before adding a pre-determined toxic concentration of 6-OHDA (e.g., 25-100 µM).[13][16] Continue incubation for 24 hours before proceeding with the MTT reagent.

  • Data Output: A measure of metabolic activity, indicating the extent of cell survival.[29][30]

Protocol 2: Oxidative Stress (ROS Assay)

  • Reagent: A cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or CellROX Green is used.[31][32][33][34] Upon entering the cell, it is de-esterified and then oxidized by ROS to a highly fluorescent compound.[31][32]

  • Procedure:

    • Plate and treat cells as for the viability assay.

    • After the 24-hour 6-OHDA incubation, wash the cells with a warm buffer (e.g., PBS).

    • Load the cells with the ROS probe (e.g., 10 µM H2DCFDA) and incubate for 30-45 minutes at 37°C in the dark.[34][35]

    • Wash to remove excess probe.[34]

    • Measure fluorescence using a microplate reader (e.g., Ex/Em = 495/529 nm).[35]

  • Data Output: A direct quantification of intracellular ROS levels.

Protocol 3: Apoptosis (Caspase-3/7 Activity Assay)

  • Rationale: Caspases-3 and -7 are key "executioner" enzymes in the apoptotic pathway. Measuring their activity provides a direct readout of apoptosis.

  • Reagent: A luminescent assay kit, such as Caspase-Glo® 3/7, provides a substrate that is cleaved by active caspase-3/7 to produce a light signal.[36][37][38]

  • Procedure:

    • Plate and treat cells in a white-walled 96-well plate.

    • After the 24-hour incubation, allow the plate to equilibrate to room temperature.

    • Add an equal volume of the Caspase-Glo® 3/7 reagent to each well.[38]

    • Incubate for 1-2 hours at room temperature.

    • Measure luminescence using a microplate reader.

  • Data Output: A quantitative measure of apoptotic activity, directly proportional to the luminescent signal.[36][38]

Protocol 4: Mitochondrial Membrane Potential (JC-1 Assay)

  • Rationale: A loss of mitochondrial membrane potential (ΔΨm) is an early and critical event in apoptosis.[39]

  • Reagent: The JC-1 dye exhibits potential-dependent fluorescence. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low ΔΨm, it remains as monomers that fluoresce green.

  • Procedure:

    • Plate and treat cells as previously described.

    • After incubation, add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[39][40]

    • Wash the cells with assay buffer to remove excess dye.[40]

    • Measure both red (Ex/Em ≈ 540/590 nm) and green (Ex/Em ≈ 485/535 nm) fluorescence.[39]

  • Data Output: The ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[41]

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear, objective comparison.

Table 1: Comparative Neuroprotective Efficacy Against 6-OHDA Toxicity

Assay This compound N-acetylcysteine (NAC) Edaravone
Cell Viability (% Protection) Insert Data Insert Data Insert Data
ROS Levels (% Reduction) Insert Data Insert Data Insert Data
Caspase-3/7 Activity (% Inhibition) Insert Data Insert Data Insert Data
Mitochondrial Potential (Red/Green Ratio) Insert Data Insert Data Insert Data

All data to be presented as mean ± standard deviation. Statistical significance (e.g., p < 0.05) relative to the 6-OHDA-only group should be noted.

Interpreting the Results: By integrating the data from all four assays, a mechanistic hypothesis can be formed. For example, a strong reduction in ROS followed by a preservation of mitochondrial potential and inhibition of caspase activity would suggest that the primary neuroprotective mechanism of the target compound is via potent antioxidant action upstream of the mitochondrial apoptosis pathway.

G cluster_assays Assay Measurement Points Toxin 6-OHDA ROS ↑ Reactive Oxygen Species (ROS) Toxin->ROS Mito Mitochondrial Damage (Loss of ΔΨm) ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Assay_ROS ROS Assay Assay_ROS->ROS Assay_Mito JC-1 Assay Assay_Mito->Mito Assay_Casp Caspase-3/7 Assay Assay_Casp->Casp37

Caption: 6-OHDA-induced apoptotic pathway and assay targets.

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for the initial in vitro validation of this compound as a potential neuroprotective agent. A successful outcome, demonstrating superior or comparable efficacy to established compounds like NAC and Edaravone, would provide a strong rationale for advancing the compound to more complex models, such as primary neuronal cultures, induced pluripotent stem cell (iPSC)-derived neurons, or in vivo models of neurodegeneration.

References

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  • Kumar, A., Singh, N., & Sharma, A. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Neurotoxicity research, 27(3), 314–327.
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A Head-to-Head Comparison of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate with Other GPCR Modulators: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of G-protein coupled receptor (GPCR) drug discovery, novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties are of paramount importance. Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate represents an emerging chemical entity with potential as a GPCR modulator. The incorporation of an oxetane ring is a modern medicinal chemistry strategy to enhance metabolic stability and aqueous solubility. This guide provides a comprehensive framework for comparing the pharmacological profile of this compound against other established GPCR modulators.

This technical guide is structured to provide researchers, scientists, and drug development professionals with the necessary experimental workflows and data interpretation frameworks for a robust head-to-head comparison.

Foundational Principles: Structuring a Comparative Analysis

A meaningful comparison of GPCR modulators hinges on a multi-faceted experimental approach that interrogates various aspects of a compound's activity. The core of this analysis involves characterizing the compound's binding affinity, functional potency and efficacy, and selectivity profile. For the purpose of this guide, we will use the serotonin 5-HT2A receptor, a well-characterized GPCR involved in a range of physiological and pathological processes, as a representative target.

Experimental Workflow for Comparative Analysis

cluster_0 Phase 1: Primary Screening & Binding Affinity cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity & Off-Target Effects A Compound Synthesis (this compound) B Radioligand Binding Assay (Determine Ki) A->B C G-Protein Activation Assay ([35S]GTPγS) B->C Proceed if Ki < 1µM D Second Messenger Assay (e.g., Calcium Flux) C->D E Receptor Internalization Assay D->E F Selectivity Panel Screening (e.g., CEREP panel) E->F Proceed if potent & efficacious G ADME-Tox Profiling F->G

Figure 1: A generalized experimental workflow for characterizing a novel GPCR modulator.

In-Depth Experimental Protocols

The initial step in characterizing a novel ligand is to determine its binding affinity (Ki) for the target receptor. A competition binding assay is the gold standard for this purpose.

Protocol: 5-HT2A Receptor Competition Binding Assay

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT2A receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh buffer and determine protein concentration (e.g., Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, combine:

      • Receptor membranes (10-20 µg protein/well).

      • A fixed concentration of a high-affinity radioligand (e.g., [3H]-ketanserin at its Kd concentration).

      • Increasing concentrations of the test compounds (e.g., this compound, ketanserin as a positive control).

    • Incubate at room temperature for 90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration over a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of the competitor that displaces 50% of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding to a receptor does not guarantee a functional response. Therefore, it is crucial to assess the compound's ability to activate the receptor (agonism) or block the action of an agonist (antagonism).

G-Protein Activation ([35S]GTPγS) Assay

This assay measures the direct activation of G-proteins coupled to the receptor.

  • Assay Setup:

    • In a 96-well plate, combine receptor membranes, test compound, and [35S]GTPγS (a non-hydrolyzable GTP analog).

    • Incubate for 60 minutes at 30°C.

  • Measurement:

    • Capture G-protein-bound [35S]GTPγS on a filter plate.

    • Measure radioactivity using a scintillation counter.

  • Analysis:

    • Plot the data to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy).

Second Messenger (Calcium Flux) Assay

The 5-HT2A receptor couples to the Gq alpha subunit, which activates phospholipase C and leads to an increase in intracellular calcium.

  • Cell Preparation:

    • Plate HEK293 cells expressing the 5-HT2A receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the change in fluorescence intensity upon addition of the test compound.

  • Analysis:

    • Determine the EC50 and Emax from the dose-response curve.

Signaling Pathway of a Gq-Coupled Receptor

Ligand Ligand (e.g., Serotonin) GPCR 5-HT2A Receptor (GPCR) Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Response Cellular Response Ca2->Response PKC->Response

Figure 2: Simplified signaling cascade for the Gq-coupled 5-HT2A receptor.

Comparative Data Analysis

The ultimate goal is to benchmark this compound against known standards. Below is a hypothetical data table illustrating how the results would be presented. For this example, we compare our novel compound to serotonin (the endogenous agonist) and ketanserin (a well-known antagonist).

Table 1: Comparative Pharmacological Profile at the 5-HT2A Receptor

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM) (Calcium Flux)Efficacy (Emax, % of Serotonin)
This compound 15.245.895% (Agonist)
Serotonin 3.58.1100%
Ketanserin 0.8>10,0000% (Antagonist)

Interpretation of Hypothetical Data:

  • Binding Affinity: this compound shows a high affinity for the 5-HT2A receptor, albeit lower than the endogenous ligand serotonin and the antagonist ketanserin.

  • Functional Activity: The compound acts as a potent agonist, with an EC50 in the nanomolar range and an efficacy nearly equivalent to that of serotonin. This distinguishes it from ketanserin, which shows no agonist activity.

Selectivity Profiling: A Critical Step

A therapeutically viable drug candidate must exhibit high selectivity for its intended target to minimize off-target side effects. The piperazine scaffold is known to interact with multiple receptors. Therefore, profiling this compound against a panel of other GPCRs, ion channels, and transporters is essential.

Table 2: Hypothetical Selectivity Profile

ReceptorKi (nM)
5-HT2A 15.2
5-HT2C250
5-HT1A>1,000
Dopamine D2850
Adrenergic α1>2,000

This hypothetical data suggests a favorable selectivity profile for the 5-HT2A receptor over other related serotonin receptors and other common off-targets.

Conclusion and Future Directions

This guide outlines a systematic approach to the head-to-head comparison of a novel compound, this compound, with other GPCR modulators. Through a combination of binding and functional assays, a detailed pharmacological profile can be established. The inclusion of the oxetane moiety is a rational design choice aimed at improving drug-like properties.

The hypothetical data presented here positions this compound as a potent and selective 5-HT2A agonist. The next logical steps in its preclinical development would involve in vivo studies to assess its pharmacokinetic profile, target engagement in a living system, and efficacy in relevant animal models of disease.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. Available at: [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, T., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. Available at: [Link]

  • Berg, K. A., Maayani, S., & Clarke, W. P. (1994). The 5-HT2A receptor: a new common name for the 5-HT2 receptor. Trends in pharmacological sciences, 15(10), 353-354. Available at: [Link]

  • Pacher, P., & Kecskemeti, V. (2004). Trends in the development of new antidepressants. Is there a light at the end of the tunnel?. Current medicinal chemistry, 11(7), 925-943. Available at: [Link]

A-Z Guide to the Experimental Validation of In Silico Predictions for Novel CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Case Study: Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate (BOPC) as a Putative Dopamine D2 Receptor Antagonist

Executive Summary

The journey from a computationally identified "hit" to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides drug discovery researchers with a comprehensive, step-by-step framework for validating in silico predictions, using the novel scaffold this compound (BOPC) as a practical case study. Based on its structure, BOPC was computationally predicted to exhibit antagonist activity at the Dopamine D2 Receptor (D2R), a critical GPCR target in neuropsychiatric disorders.

Herein, we outline the essential in vitro assays required to confirm this hypothesis, moving logically from target engagement to functional activity and preliminary safety assessment. Each protocol is detailed with the scientific rationale behind its selection, ensuring a self-validating cascade of experiments. Furthermore, we benchmark the experimental performance of BOPC against Haloperidol, a well-established D2R antagonist, providing a clear, data-driven comparison to contextualize its potential as a novel therapeutic agent.

Section 1: The Computational Hypothesis for BOPC

High-throughput virtual screening identified BOPC as a potential high-affinity ligand for the human Dopamine D2 Receptor. The piperazine core is a known privileged scaffold for CNS targets, and the oxetane moiety was hypothesized to enhance solubility and metabolic stability.

1.1. Predicted Binding Affinity & Pose

  • Prediction Method: Molecular docking was performed using a high-resolution crystal structure of the D2R.

  • Predicted Affinity (Docking Score): -9.8 kcal/mol.

  • Predicted Key Interactions: The model suggested a high-likelihood binding pose where the protonated piperazine nitrogen forms a crucial salt bridge with the conserved Aspartic Acid 114 (Asp114) in transmembrane helix 3 (TM3). Additional hydrogen bonds were predicted between the carboxylate oxygen and a serine residue in TM5.

1.2. Predicted ADMET Profile

A suite of computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models predicted a favorable drug-like profile for BOPC, including good CNS penetration and low potential for cytotoxicity.

Section 2: The Experimental Validation Workflow

To systematically test the computational hypothesis, a multi-stage validation workflow is essential. This process begins with confirming direct physical binding to the target, proceeds to quantifying the functional effect of that binding, and concludes with an initial assessment of safety and metabolic liability.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Preliminary Safety & Metabolism P1 Protocol 1: Radioligand Binding Assay P2 Protocol 2: cAMP Inhibition Assay P1->P2 Confirms Binding? (Determine Ki) P3 Protocol 3: GTPγS Binding Assay P4 Protocol 4: In Vitro Metabolic Stability P2->P4 Confirms Function? (Determine IC50) P5 Protocol 5: Cytotoxicity Assay (MTT) caption Figure 1. Experimental Validation Workflow

Validation Workflow Diagram

Protocol 1: Radioligand Competition Binding Assay

Causality & Rationale: This is the foundational experiment. Its purpose is to definitively prove that BOPC physically interacts with the D2 receptor and to quantify its binding affinity (Ki). The assay measures the ability of BOPC to displace a known high-affinity radiolabeled antagonist (like [³H]-Spiperone) from the receptor.[1] A successful outcome here validates the most fundamental in silico prediction: target engagement.

Step-by-Step Methodology:

  • Prepare Cell Membranes: Use membranes from a cell line (e.g., CHO or HEK293) stably expressing the human Dopamine D2 receptor.[2]

  • Set Up Assay Plate: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2).[1]

  • Add Components:

    • To each well, add a fixed concentration of a D2R radioligand, such as [³H]-Spiperone (e.g., 0.5 nM).[2]

    • Add increasing concentrations of the unlabeled test compound (BOPC) or the reference compound (Haloperidol).

    • For non-specific binding control wells, add a high concentration of an unlabeled antagonist (e.g., 10 µM Haloperidol).[1]

  • Incubate: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[2]

  • Harvest: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer.

  • Quantify: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of BOPC that inhibits 50% of the specific radioligand binding (the IC50 value).[1]

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant for the receptor.[1]

Protocol 2: cAMP Inhibition Functional Assay

Causality & Rationale: The D2 receptor is coupled to a Gi/o protein, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3][4] This assay measures the functional consequence of receptor binding. By testing BOPC's ability to block the effect of a known D2R agonist (like dopamine), we can determine if it is a functional antagonist and quantify its potency (IC50).

Step-by-Step Methodology:

  • Cell Plating: Seed CHO or HEK293 cells stably expressing the human D2R into a 96-well plate and culture until they reach 80-90% confluency.[5]

  • Pre-treatment: Pre-incubate the cells with increasing concentrations of the antagonist (BOPC or Haloperidol) for a defined period.

  • Stimulation: Add a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) along with a D2R agonist (e.g., Dopamine at its EC50 concentration) to all wells except the negative control.[5]

  • Incubate: Incubate the plate at 37°C in a CO2 incubator for the appropriate time to allow for cAMP production.

  • Lysis & Detection: Lyse the cells and use a competitive immunoassay kit (e.g., HTRF, ELISA) to measure the intracellular cAMP concentration.[6] The signal is typically inversely proportional to the amount of cAMP present.

  • Data Analysis: Plot the signal against the log concentration of the antagonist (BOPC). Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of BOPC required to inhibit 50% of the agonist-induced response.

Protocol 3: [³⁵S]GTPγS Binding Assay

Causality & Rationale: This is a more direct functional assay that measures the first step in G-protein activation.[7] Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the Gα subunit.[8] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.[9] For an antagonist like BOPC, we expect it to inhibit the [³⁵S]GTPγS binding stimulated by a D2R agonist. This provides a confirmatory layer of evidence for the functional antagonism observed in the cAMP assay.

Step-by-Step Methodology:

  • Prepare Membranes: Use the same D2R-expressing cell membranes as in the binding assay.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a D2R agonist (e.g., quinpirole), and varying concentrations of the test antagonist (BOPC).

  • Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubate: Incubate at 30°C for 60 minutes.

  • Terminate & Filter: Stop the reaction by rapid filtration through glass fiber filters, similar to the radioligand binding assay.

  • Quantify: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 of BOPC for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Protocol 4: In Vitro Metabolic Stability Assay

Causality & Rationale: An effective drug must have a reasonable half-life in vivo. The in silico prediction of metabolic stability needs to be tested experimentally. This assay uses liver microsomes, which contain the key Phase I drug-metabolizing enzymes (Cytochrome P450s), to assess how quickly a compound is metabolized.[10][11]

Step-by-Step Methodology:

  • Prepare Reaction Mixture: In microcentrifuge tubes, prepare a mixture containing liver microsomes (human or other species) in a phosphate buffer (pH 7.4).[12][13]

  • Add Compound: Add the test compound (BOPC) at a fixed concentration (e.g., 1 µM).[14]

  • Initiate Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.[12]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.[10][13]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.[12]

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound (BOPC) remaining.[14]

  • Data Analysis: Plot the natural logarithm of the percentage of BOPC remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[14]

Protocol 5: MTT Cell Viability Assay

Causality & Rationale: This assay tests the in silico prediction of low cytotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16] Metabolically active cells contain enzymes that reduce the yellow MTT tetrazolium salt to a purple formazan product.[15] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., HEK293 or a neuronal cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[17]

  • Compound Treatment: Treat the cells with a range of concentrations of BOPC for a desired exposure period (e.g., 24 or 48 hours).[18]

  • Add MTT Reagent: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16][19]

  • Solubilize Formazan: Carefully remove the medium and add a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the purple formazan crystals.[17][19]

  • Measure Absorbance: Shake the plate for 15 minutes to ensure complete solubilization.[16] Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of BOPC relative to the vehicle-treated control cells. Determine the CC50 (the concentration that causes 50% cytotoxicity).

Section 3: Data Synthesis & Comparative Analysis

The ultimate goal is to compare the experimental reality with the computational prediction and to benchmark the novel compound against a "gold standard" alternative.

Table 1: In Silico Prediction vs. Experimental Outcome for BOPC

ParameterIn Silico PredictionExperimental ResultValidation Outcome
Target Binding
Binding Affinity (Ki)-9.8 kcal/mol (Score)4.5 nMValidated
Functional Activity
D2R Activity TypeAntagonistAntagonistValidated
Potency (IC50)Not Predicted12.8 nM (cAMP Assay)N/A
ADMET Profile
Metabolic StabilityModerate Stabilityt½ = 48 minValidated
CytotoxicityLow RiskCC50 > 50 µMValidated

Table 2: Head-to-Head Comparison: BOPC vs. Haloperidol

ParameterBOPC (Experimental) Haloperidol (Literature/Experimental) Comparative Performance
Binding Affinity
D2R Ki (nM)4.5 nM~1-3 nM[2][20][21]Slightly lower affinity than Haloperidol
Functional Potency
D2R IC50 (nM)12.8 nM~1-5 nM[21]3-4 fold less potent than Haloperidol
Preliminary Safety
Cytotoxicity (CC50)> 50 µM~15 µMPotentially better safety window

Section 4: Discussion & Conclusion

The experimental data largely validate the initial in silico hypothesis. BOPC was confirmed to be a nanomolar-affinity antagonist of the Dopamine D2 receptor. The computational predictions for its metabolic stability and low cytotoxicity were also borne out in the respective in vitro assays.

When compared to the benchmark antipsychotic Haloperidol, BOPC demonstrates a slightly lower affinity and potency at the D2 receptor.[2][20][21] However, its significantly lower cytotoxicity in the MTT assay suggests a potentially wider therapeutic window, which is a highly desirable attribute for new CNS drug candidates.

  • Confirmed the mechanism of action predicted by computational models.

  • Quantified the key pharmacological parameters of the novel compound BOPC.

  • Provided a clear, data-driven comparison against a clinically relevant competitor.

These results provide a strong foundation for progressing BOPC into further lead optimization and more complex in vivo studies to assess its efficacy and safety in a physiological context.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • Leysen, J. E., et al. (1992). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 263(1), 302-310. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • D2 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.). Retrieved from [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • Laug, B., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Seeman, P., et al. (1995). Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand. Journal of Psychiatry & Neuroscience, 20(3), 187-195. Retrieved from [Link]

  • Chabre, M., et al. (1995). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. European Journal of Pharmacology, 290(2), R1-R2. Retrieved from [Link]

  • GTPγS Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Iwata, Y., et al. (1994). Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum. Japanese Journal of Pharmacology, 66(2), 227-234. Retrieved from [Link]

  • Ito, H., et al. (2011). Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand -2-CH3O-N-n-propylnorapomorphine. Psychopharmacology, 214(4), 851-859. Retrieved from [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. Retrieved from [Link]

  • D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Ito, H., et al. (2011). Effect of risperidone on high-affinity state of dopamine D2 receptors: a PET study with agonist ligand . International Journal of Neuropsychopharmacology, 14(8), 1043-1052. Retrieved from [Link]

  • Mechanism of Action of Risperidone. (2014). Psychopharmacology Institute. Retrieved from [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. Retrieved from [Link]

  • The [35S]GTPγS binding assay: approaches and applications in pharmacology. (2003). Semantic Scholar. Retrieved from [Link]

  • cAMP NOMAD D2 Dopamine Receptor Cell Line. (n.d.). Innoprot. Retrieved from [Link]

  • Haloperidol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the selectivity of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate, a putative inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Given the crucial role of kinase selectivity in determining a drug candidate's therapeutic window and potential for off-target effects, a rigorous assessment against closely related kinases is paramount. Here, we delve into the rationale behind selecting a specific kinase panel, provide detailed experimental protocols for both biochemical and cell-based assays, and present a template for data analysis and visualization.

The Imperative of Kinase Selectivity in ATR-Targeted Therapies

This compound, by virtue of its chemical scaffold, is positioned as a potential modulator of intracellular signaling pathways. While its association with patents for ATR kinase inhibitors points to a primary mechanism of action, the vast and interconnected nature of the human kinome necessitates a thorough investigation of its selectivity profile.

ATR is a key member of the phosphoinositide 3-kinase-related kinase (PIKK) family, a group of serine/threonine kinases that orchestrate the DNA damage response (DDR).[1][2] The central role of ATR in responding to replication stress and single-stranded DNA breaks makes it an attractive target in oncology.[3][4] However, other members of the PIKK family, namely Ataxia-Telangiectasia Mutated (ATM), DNA-dependent protein kinase (DNA-PKcs), and the mammalian target of rapamycin (mTOR), share structural homology in their kinase domains.[5] Unintended inhibition of these related kinases can lead to distinct and potentially toxic cellular outcomes. Therefore, a comprehensive selectivity assessment is not merely a characterization step but a critical determinant of the compound's therapeutic potential.

This guide will focus on a targeted selectivity panel comprising the key PIKK family members:

  • Primary Target: ATR

  • Related Targets:

    • ATM

    • DNA-PKcs

    • mTOR

Visualizing the DNA Damage Response Pathway

To understand the context of our selectivity assessment, it is crucial to visualize the signaling cascade initiated by DNA damage. The following diagram illustrates the central roles of ATR and ATM in this process.

cluster_0 DNA Damage cluster_1 PIKK Family Kinases cluster_2 Downstream Effectors cluster_3 Cellular Outcomes Single-Strand Breaks\n(Replication Stress) Single-Strand Breaks (Replication Stress) ATR ATR Single-Strand Breaks\n(Replication Stress)->ATR Double-Strand Breaks Double-Strand Breaks ATM ATM Double-Strand Breaks->ATM Chk1 Chk1 ATR->Chk1 Chk2 Chk2 ATM->Chk2 Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair Chk2->Cell Cycle Arrest Chk2->DNA Repair Apoptosis Apoptosis Chk2->Apoptosis

Caption: Simplified overview of the ATR and ATM signaling pathways in the DNA damage response.

Experimental Assessment of Selectivity

A multi-faceted approach combining biochemical and cell-based assays is essential for a thorough evaluation of selectivity.

Biochemical Assays: Determining Potency (IC50)

Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.

Experimental Workflow: Biochemical IC50 Determination

cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Incubation Signal Measurement Signal Measurement Incubation->Signal Measurement IC50 Calculation IC50 Calculation Signal Measurement->IC50 Calculation

Caption: Workflow for determining the IC50 of an inhibitor in a biochemical kinase assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound in a suitable assay buffer to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the purified recombinant human ATR, ATM, DNA-PKcs, or mTOR kinase.

    • Add the appropriate peptide substrate for each kinase.

    • Add the serially diluted this compound or a reference inhibitor (e.g., Ceralasertib, Berzosertib).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using various methods, such as:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

      • Fluorescence-based assays: Using phosphorylation-specific antibodies in an ELISA or TR-FRET format.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data Presentation

CompoundATR IC50 (nM)ATM IC50 (nM)DNA-PKcs IC50 (nM)mTOR IC50 (nM)
This compound ExperimentalExperimentalExperimentalExperimental
Ceralasertib (AZD6738) - Reference~1>10,000>10,000~2,500
Berzosertib (VE-822) - Reference~2~1,000~2,000>10,000

Note: Data for reference compounds are illustrative and compiled from publicly available sources.

Cell-Based Assays: Assessing On-Target Engagement

Cell-based assays are crucial for confirming that the compound can access its target within a cellular context and exert a functional effect. These assays typically measure the inhibition of a specific downstream phosphorylation event that is dependent on the activity of the target kinase.

Experimental Workflow: Western Blotting for Phospho-Substrates

cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Analysis Cell Culture & Seeding Cell Culture & Seeding Compound Incubation Compound Incubation Cell Culture & Seeding->Compound Incubation Induce DNA Damage Induce DNA Damage Compound Incubation->Induce DNA Damage Cell Lysis Cell Lysis Induce DNA Damage->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE & Western Blot SDS-PAGE & Western Blot Protein Quantification->SDS-PAGE & Western Blot Imaging & Densitometry Imaging & Densitometry SDS-PAGE & Western Blot->Imaging & Densitometry

Caption: Workflow for assessing target engagement in cells using Western blotting.

Detailed Protocol: Inhibition of ATR- and ATM-Mediated Phosphorylation

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., U2OS, HeLa) in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Pre-incubate the cells with a range of concentrations of this compound or a reference inhibitor for 1-2 hours.

    • To assess ATR inhibition, induce replication stress with a DNA-damaging agent such as hydroxyurea (HU) or ultraviolet (UV) radiation.

    • To assess ATM inhibition, induce double-strand breaks with ionizing radiation (IR) or a radiomimetic drug like neocarzinostatin.

  • Cell Lysis and Protein Analysis:

    • After the desired treatment time, lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Western Blotting:

    • Block the membrane and probe with primary antibodies specific for:

      • p-Chk1 (Ser345): A marker of ATR activity.

      • p-KAP1 (Ser824): A marker of ATM activity.

      • Total Chk1 and KAP1 as loading controls.

      • A housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

    • Incubate with the appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) or a fluorescent dye.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate or a fluorescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal and the loading control.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Concluding Remarks

A thorough and systematic assessment of selectivity is a cornerstone of modern drug discovery. For a promising molecule like this compound, a clear understanding of its on-target potency and off-target interactions within the PIKK family is essential for its continued development. The experimental framework provided in this guide offers a robust starting point for researchers to generate the critical data needed to build a comprehensive selectivity profile, thereby enabling informed decisions on the path towards clinical translation.

References

  • Shiloh, Y. (2003). ATM and related protein kinases: safeguarding genomic integrity. Nature Reviews Cancer, 3(3), 155-168. [Link]

  • Cimprich, K. A., & Cortez, D. (2008). ATR: an essential regulator of genome integrity. Nature Reviews Molecular Cell Biology, 9(8), 616-627. [Link]

  • Lempiäinen, H., & Halazonetis, T. D. (2009). Emerging roles for the PIKK family in the DNA damage response. The EMBO Journal, 28(23), 3047-3057. [Link]

  • Saldivar, J. C., Cortez, D., & Cimprich, K. A. (2017). The essential functions of the ATR-Chk1 pathway in protecting genome integrity. The Journal of Clinical Investigation, 127(8), 2831-2838. [Link]

  • Blackford, A. N., & Jackson, S. P. (2017). ATM, ATR, and DNA-PK: the trinity at the heart of the DNA damage response. Molecular Cell, 66(6), 801-817. [Link]

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Independent Verification of the Biological Effects of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activities of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate. Given the absence of specific published data for this molecule, this document outlines a hypothesis-driven approach based on its structural components: the benzylpiperazine core and the oxetane moiety. We will explore three primary, plausible biological roles: Central Nervous System (CNS) activity, anti-inflammatory effects, and anticancer potential.

For each potential activity, this guide will present a scientific rationale, recommend appropriate comparator compounds for benchmarking, and provide detailed experimental protocols for robust in vitro and in vivo validation.

Scientific Rationale: Deconstructing this compound

The structure of this compound suggests a high probability of biological activity, stemming from its constituent parts:

  • Benzylpiperazine (BZP) Core : The BZP scaffold is a well-established pharmacophore known for its stimulant and euphoriant properties.[1] BZP and its derivatives often act as monoamine releasing agents or reuptake inhibitors, primarily affecting dopamine and serotonin levels.[2][3] This suggests a strong potential for CNS activity, including effects on mood, cognition, and motor control.[4]

  • Piperazine Ring : This six-membered heterocyclic ring is a "privileged structure" in medicinal chemistry, found in a vast array of therapeutic agents.[5][6] Piperazine derivatives have demonstrated a wide spectrum of pharmacological effects, including antipsychotic, antidepressant, anticancer, anti-inflammatory, and antimicrobial activities.[5][6]

  • Oxetane Moiety : The four-membered oxetane ring is increasingly utilized in drug discovery to enhance physicochemical and pharmacokinetic properties.[7] It can improve metabolic stability, aqueous solubility, and binding affinity to biological targets. The inclusion of an oxetane group can significantly modulate the biological profile of the parent molecule.[7]

Based on this structural analysis, we will proceed with a multi-faceted investigation into the potential CNS, anti-inflammatory, and anticancer effects of this compound.

Part 1: Central Nervous System (CNS) Activity Verification

The benzylpiperazine core strongly suggests that the primary biological effects of the target compound will be on the CNS.[1][2] The mode of action is likely to involve modulation of dopaminergic and/or serotonergic pathways.[3]

Comparator Compounds:
  • Benzylpiperazine (BZP): As the parent compound of the benzylpiperazine class, BZP serves as a primary positive control for stimulant and monoamine-releasing activity.[1]

  • 1-(3-Chlorophenyl)piperazine (mCPP): A serotonin receptor agonist, useful for comparing serotonergic activity.[8]

  • Vilazodone: An antidepressant that contains a piperazine moiety and acts as a serotonin reuptake inhibitor and partial agonist at the 5-HT1A receptor.[9]

Experimental Workflow for CNS Activity

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation receptor_binding Receptor Binding Assays (Dopamine & Serotonin Transporters/Receptors) neurotoxicity Neurotoxicity Assay (SH-SY5Y cell line) receptor_binding->neurotoxicity Assess safety profile bbb_permeability In Vitro BBB Permeability (PAMPA or Caco-2 models) neurotoxicity->bbb_permeability Predict brain penetration locomotor Locomotor Activity Assessment (Open Field Test) bbb_permeability->locomotor If permeable, proceed to in vivo anxiety Anxiolytic/Anxiogenic Effects (Elevated Plus Maze) locomotor->anxiety memory Cognitive Effects (Passive Avoidance Test) anxiety->memory

Caption: Experimental workflow for CNS activity verification.

In Vitro Protocols

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of this compound to key CNS targets, such as dopamine and serotonin transporters (DAT, SERT) and receptors (e.g., D2, 5-HT1A, 5-HT2A).

  • Methodology: Radioligand binding assays are a standard method.[10][11]

    • Prepare membrane homogenates from cells expressing the target receptor or transporter.

    • Incubate the membranes with a specific radioligand (e.g., [³H]-dopamine for DAT, [³H]-ketanserin for 5-HT2A) and varying concentrations of the test compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 (concentration of compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) to determine binding affinity.

2. In Vitro Neurotoxicity Assay:

  • Objective: To assess the potential neurotoxic effects of the compound.

  • Cell Line: Human neuroblastoma cell line SH-SY5Y is a common model for dopaminergic neurons.[12]

  • Methodology (MTT Assay):

    • Seed SH-SY5Y cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24-48 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

In Vivo Protocols

1. Locomotor Activity:

  • Objective: To evaluate the stimulant or sedative effects of the compound.

  • Animal Model: Male C57BL/6 mice.

  • Methodology (Open Field Test):

    • Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).

    • Place individual mice in an open field arena equipped with infrared beams to track movement.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).

    • Compare the activity of the treated group to the control group.

2. Anxiety-Related Behavior:

  • Objective: To assess the anxiolytic or anxiogenic potential of the compound.

  • Animal Model: Male Wistar rats.

  • Methodology (Elevated Plus Maze): [13]

    • Administer the test compound or vehicle.

    • Place the rat in the center of an elevated plus-shaped maze with two open and two closed arms.

    • Record the time spent in and the number of entries into each type of arm for 5 minutes.

    • An increase in the time spent in the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.

Comparative Data Summary (Hypothetical)
CompoundDAT Ki (nM)SERT Ki (nM)SH-SY5Y IC50 (µM)Locomotor Activity (Distance Traveled, % of Control)
This compound15085> 50180%
Benzylpiperazine (BZP)12025035250%
mCPP>100025> 5095%
Vilazodone>10005> 50110%

Part 2: Anti-inflammatory Activity Verification

The piperazine moiety is present in several compounds with known anti-inflammatory properties.[5] Therefore, it is plausible that this compound could exhibit similar effects.

Comparator Compounds:
  • Diclofenac: A potent non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective COX inhibitor.[14]

  • Indomethacin: Another commonly used NSAID for benchmarking.[14]

Experimental Workflow for Anti-inflammatory Activity

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation lps_stimulation LPS-stimulated Macrophages (Measure NO, TNF-α, IL-6) cox_inhibition COX Enzyme Inhibition Assay (COX-1 and COX-2) lps_stimulation->cox_inhibition Determine mechanism paw_edema Carrageenan-Induced Paw Edema cox_inhibition->paw_edema If active, proceed to in vivo writhing_test Acetic Acid-Induced Writhing paw_edema->writhing_test

Caption: Workflow for verifying anti-inflammatory activity.

In Vitro Protocols

1. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages:

  • Objective: To assess the compound's ability to inhibit the production of inflammatory mediators.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Methodology:

    • Culture RAW 264.7 cells and pre-treat with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of nitric oxide (NO) using the Griess reagent.

    • Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.[15]

In Vivo Protocols

1. Carrageenan-Induced Paw Edema:

  • Objective: A standard model to evaluate acute anti-inflammatory activity.[14][16]

  • Animal Model: Male Wistar rats.

  • Methodology:

    • Administer the test compound or vehicle orally.

    • After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition compared to the vehicle-treated group.

2. Acetic Acid-Induced Writhing Test:

  • Objective: To evaluate peripheral analgesic activity, which is often associated with anti-inflammatory effects.[14]

  • Animal Model: Male Swiss albino mice.

  • Methodology:

    • Administer the test compound or vehicle.

    • After a set time (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally.

    • Observe the mice for 20 minutes and count the number of writhes (abdominal constrictions).

    • Calculate the percentage of inhibition of writhing compared to the control group.

Comparative Data Summary (Hypothetical)
CompoundNO Production Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)Paw Edema Inhibition at 3h (%)Writhing Inhibition (%)
This compound25304555
Diclofenac15186575
Indomethacin12157080

Part 3: Anticancer Activity Verification

The piperazine scaffold is a component of several approved anticancer drugs, making this a viable area of investigation.[6]

Comparator Compounds:
  • Doxorubicin: A widely used chemotherapeutic agent with broad-spectrum anticancer activity.

  • Imatinib: A tyrosine kinase inhibitor containing a piperazine moiety, used for treating specific types of cancer.

Experimental Workflow for Anticancer Activity

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation nci60_screen NCI-60 Human Tumor Cell Line Screen cell_viability Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB on selected lines) nci60_screen->cell_viability Identify sensitive cell lines xenograft Xenograft Tumor Model in Mice cell_viability->xenograft If potent, proceed to in vivo

Caption: Workflow for verifying anticancer activity.

In Vitro Protocols

1. NCI-60 Human Tumor Cell Line Screen:

  • Objective: To perform a broad initial screening of the compound's anticancer activity against a panel of 60 different human cancer cell lines.[17]

  • Methodology: This is typically performed by specialized institutions like the National Cancer Institute (NCI). The compound is tested at a single high concentration, and the percentage of cell growth inhibition is determined.

2. Cell Viability/Cytotoxicity Assay:

  • Objective: To determine the dose-dependent cytotoxic effect of the compound on specific cancer cell lines identified as sensitive in the NCI-60 screen.

  • Methodology (Sulforhodamine B - SRB Assay): [18]

    • Plate cancer cells in 96-well plates.

    • Treat with a range of concentrations of the test compound for 48-72 hours.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the cellular proteins with SRB dye.

    • Wash away the unbound dye and solubilize the protein-bound dye with Tris base.

    • Measure the absorbance at 510 nm. The absorbance is proportional to the cell mass.

In Vivo Protocol

1. Xenograft Tumor Model:

  • Objective: To evaluate the in vivo efficacy of the compound in a tumor-bearing animal model.[19]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Methodology:

    • Implant human cancer cells (from a sensitive cell line) subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle for a specified duration.

    • Measure the tumor volume regularly with calipers.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

Comparative Data Summary (Hypothetical)
CompoundBreast Cancer (MCF-7) GI50 (µM)Lung Cancer (A549) GI50 (µM)Colon Cancer (HT-29) GI50 (µM)In Vivo Tumor Growth Inhibition (%)
This compound12.528.318.740
Doxorubicin0.050.10.0885
Imatinib> 50> 50> 50Not Applicable

Conclusion

This guide provides a structured and scientifically grounded approach to the independent verification of the biological effects of this compound. By systematically investigating its potential CNS, anti-inflammatory, and anticancer activities, researchers can build a comprehensive pharmacological profile of this novel compound. The provided protocols and comparative data frameworks are intended to facilitate robust and reproducible experimental design, ultimately clarifying the therapeutic potential of this molecule.

References

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate (CAS No. 1254115-22-4). As a specialized chemical used in research and drug development, its handling and disposal demand a rigorous, safety-first approach to protect laboratory personnel and the environment. This document moves beyond mere procedural steps to explain the chemical rationale behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent chemical risks of this compound is the foundation of its safe disposal. The molecule's structure, incorporating a piperazine moiety, an oxetane ring, and a benzyl carboxylate group, dictates its hazard profile. The piperazine group, in particular, is often associated with corrosive and irritant properties in related compounds.[1]

The Globally Harmonized System (GHS) classification for this compound identifies several key hazards that directly inform disposal procedures.

Table 1: GHS Hazard Profile for this compound

Hazard Class Hazard Statement GHS Pictogram Implication for Disposal
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed[2] Waste is considered acutely toxic. Must be segregated as hazardous waste to prevent ingestion by wildlife or contamination of water sources.
Skin Irritation (Category 2) H315: Causes skin irritation[3] Requires careful handling with appropriate gloves to prevent skin contact during collection and packaging. Contaminated PPE is also hazardous.
Eye Irritation (Category 2) H319: Causes serious eye irritation[3] Mandates the use of eye protection at all times. In case of spills, this property increases the risk of serious injury.

| STOT SE 3 (Respiratory) | H335: May cause respiratory irritation[3] | | Handling of the solid form must minimize dust formation.[4] All operations should be conducted in a well-ventilated area or chemical fume hood. |

Causality: The acute toxicity classification is the primary driver for its designation as hazardous waste. This is not a compound that can be neutralized or diluted to a non-hazardous state in a standard laboratory setting. Its disposal path must, therefore, lead to a licensed hazardous waste management facility.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Before initiating any disposal-related tasks, including container consolidation or cleanup, establishing the correct engineering controls and wearing appropriate PPE is mandatory.

Engineering Controls:

  • Chemical Fume Hood: All handling of open containers or weighing of the solid compound must occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation: Ensure the general laboratory space is well-ventilated.[4]

Personal Protective Equipment (PPE): The selection of PPE is dictated by the hazards identified in Section 1. The goal is to create a complete barrier between the researcher and the chemical.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Must conform to EN 374 standard. To prevent skin contact and irritation (H315).[4] Gloves must be inspected for integrity before each use.
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. To prevent serious eye irritation (H319) from splashes or airborne dust.
Skin/Body Protection Laboratory coat. Fire/flame resistant and impervious clothing is recommended for larger quantities.[4] To protect skin from accidental contact and contamination of personal clothing.

| Respiratory Protection | Not typically required if handled within a fume hood. If a hood is unavailable or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges may be necessary. | To prevent respiratory tract irritation (H335). |

Step-by-Step Disposal Protocol

The disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow provides a logical sequence for managing this chemical waste.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Disposal Pathway A 1. Identify Waste Is it pure compound, contaminated material, or empty container? B 2. Segregate Waste Place in a dedicated, sealed container. Do NOT mix with other waste streams. A->B Segregate C 3. Label Container 'Hazardous Waste' 'this compound' 'Acute Toxicity, Irritant' Accumulation Start Date B->C Label Clearly H PROHIBITED: Sewer / Drain Disposal B->H Violation of EPA Regulations D 4. Store Securely Store in a designated satellite accumulation area. Away from incompatible materials. C->D Store Safely E 5. Contact EHS Notify your institution's Environmental Health & Safety department for pickup. D->E Request Disposal F 6. Professional Disposal Waste is collected by a licensed hazardous waste contractor. E->F Schedule Pickup G 7. Final Treatment Incineration or other EPA-approved method. F->G Transport

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.